molecular formula C7H8ClNS B8460856 2-Chloro-6-(methylthio)aniline CAS No. 216485-87-9

2-Chloro-6-(methylthio)aniline

Cat. No.: B8460856
CAS No.: 216485-87-9
M. Wt: 173.66 g/mol
InChI Key: WCMJPIPJGKVMMY-UHFFFAOYSA-N
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Description

2-Chloro-6-(methylthio)aniline is a useful research compound. Its molecular formula is C7H8ClNS and its molecular weight is 173.66 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

216485-87-9

Molecular Formula

C7H8ClNS

Molecular Weight

173.66 g/mol

IUPAC Name

2-chloro-6-methylsulfanylaniline

InChI

InChI=1S/C7H8ClNS/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3

InChI Key

WCMJPIPJGKVMMY-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=CC=C1)Cl)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-(methylthio)aniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-(methylthio)aniline is a substituted aromatic amine and an organosulfur compound with the CAS number 216485-87-9.[1] Its unique structure, featuring a chloro, a methylthio, and an amino group on a benzene ring, makes it a molecule of significant interest in various chemical and pharmaceutical research areas. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its role in coordination chemistry and as a building block in organic synthesis.

Chemical Identity and Physicochemical Properties

This compound is a brown oil at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 216485-87-9[1]
Molecular Formula C₇H₈ClNS[1]
Molecular Weight 173.66 g/mol [1]
Physical Form Brown Oil[1]

Synthesis and Purification

The synthesis of this compound can be approached through multi-step organic reactions, typically involving the strategic introduction of the chloro and methylthio substituents onto an aniline precursor. While a specific, detailed protocol for its synthesis is not widely published, a general retrosynthetic analysis suggests pathways involving electrophilic aromatic substitution and nucleophilic substitution reactions.

A potential synthetic route is outlined below:

Synthesis of this compound A 2,6-Dichloroaniline B Intermediate A->B  1. Diazotization  2. Reaction with KSCN (Sandmeyer-type reaction) C This compound B->C  Methylation (e.g., CH3I or (CH3)2SO4)

Caption: A possible synthetic pathway to this compound.

Experimental Protocol (Hypothetical):

A plausible, though not explicitly documented, laboratory-scale synthesis could involve the following steps:

  • Protection of the Amino Group: The amino group of a suitable starting material, such as 2-chloroaniline, would likely be protected (e.g., by acetylation with acetic anhydride) to prevent side reactions in subsequent steps.

  • Introduction of the Thio-substituent: A thiocyanation reaction could be performed on the protected aniline, followed by hydrolysis to yield a thiol.

  • Methylation: The resulting thiol would then be methylated using a suitable methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

  • Deprotection: Finally, the protecting group on the nitrogen would be removed to yield the desired this compound.

Purification would typically be achieved through column chromatography on silica gel, using a gradient of non-polar and polar solvents (e.g., hexanes and ethyl acetate).

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the interplay of its three functional groups: the activating amino group, the deactivating but ortho-, para-directing chloro group, and the activating ortho-, para-directing methylthio group.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and will dominate the directing effects, favoring electrophilic substitution at the positions ortho and para to it. However, since both ortho positions are substituted, the primary site for electrophilic attack would be the para position (position 4).

Coordination Chemistry: The presence of both a soft sulfur donor (from the methylthio group) and a borderline nitrogen donor (from the amino group) makes this compound an effective bidentate ligand. It can chelate with various metal ions to form stable coordination complexes. The chloro substituent can electronically modulate the properties of these complexes.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research.

Ligand in Coordination Chemistry

This compound has been utilized as a ligand in the synthesis of copper(II) complexes. These complexes have been investigated for their potential antimicrobial activities. The electronic effects of the substituents on the aniline ring, including the chloro and methylthio groups, can influence the biological efficacy of the resulting metal complexes.

Intermediate in Organic Synthesis

As a substituted aniline, this compound is a precursor for a variety of more complex molecules. The amino group can be readily diazotized and subsequently replaced with a wide range of functional groups through Sandmeyer and related reactions. This allows for the synthesis of diverse derivatives for applications in medicinal chemistry and materials science. For instance, derivatives of similar chloro-anilines are used in the synthesis of tyrosine kinase inhibitors and other pharmacologically active compounds.[2][3][4]

Spectroscopic Characterization

While experimental spectra for this compound are not widely available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. A singlet for the methylthio protons would likely appear in the upfield region (around 2.4 ppm), and a broad singlet for the amine protons would also be present.

¹³C NMR: The carbon NMR spectrum would display seven distinct signals: one for the methyl carbon and six for the aromatic carbons, with their chemical shifts influenced by the attached substituents.

IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations of the primary amine in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-S and C-Cl stretching vibrations would be observed in the fingerprint region. For the related compound 2-(methylthio)aniline, strong asymmetric and symmetric stretching vibrations for the primary amine (NH₂) group are observed in the range of 3459 and 3358 cm⁻¹, respectively, with the N-H bending vibration at 1615 cm⁻¹.[1]

Safety and Handling

Specific safety data for this compound is limited. However, based on the data for structurally similar compounds such as 2-chloro-6-methylaniline and 2-(methylthio)aniline, the following precautions should be taken:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[5] May cause skin, eye, and respiratory irritation.[5]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid breathing vapors or mists.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.[5]

It is crucial to consult the specific Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a versatile chemical intermediate with significant potential in coordination chemistry and organic synthesis. Its unique combination of functional groups allows for the creation of novel metal complexes and serves as a scaffold for the development of more complex molecules. While publicly available data on its specific properties and synthesis is somewhat limited, the information gathered from analogous compounds provides a solid foundation for its use in research and development. As with any chemical, proper safety precautions are paramount when handling this compound.

References

  • 2-Chloro-6-methylaniline | C7H8ClN | CID 6897 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Bromo-6-((methylthio)methyl)aniline - SpectraBase. (n.d.). Retrieved from [Link]

  • Method for preparing 2-chloro-6-methylthiotoluene - Google Patents. (n.d.).
  • Process for the preparation of 2-chloro and 2,6-dichloroanilines - European Patent Office. (n.d.). Retrieved from [Link]

  • Exploring the Properties and Applications of Aniline and N-Methylaniline - Yufeng. (2024, September 20). Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-Chloro-6-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-6-(methylthio)aniline is a highly specialized ortho-disubstituted aromatic amine that sits at the intersection of organosulfur chemistry and halogenated anilines. For researchers and drug development professionals, this compound serves as a critical building block in pharmaceutical synthesis, agrochemical development, and coordination chemistry[1]. The strategic placement of a soft sulfur donor, a borderline nitrogen donor, and a deactivating chloro group on the aromatic ring creates a molecular scaffold with highly tunable electronic and coordinating properties[2].

This whitepaper provides an in-depth analysis of its molecular properties, details causality-driven synthetic protocols, and explores its downstream applications in drug development.

Molecular Weight, Formula, and Physicochemical Data

The precise arrangement of atoms in this compound dictates its reactivity profile. The compound features an aniline core where the ortho positions (positions 2 and 6) are occupied by a chlorine atom and a methylthio (-SCH₃) group, respectively.

The molecular formula is C₇H₈ClNS [1]. The molecular weight is calculated as follows:

  • Carbon (C₇): 7 × 12.011 = 84.077 g/mol

  • Hydrogen (H₈): 8 × 1.008 = 8.064 g/mol

  • Chlorine (Cl₁): 1 × 35.450 g/mol

  • Nitrogen (N₁): 1 × 14.007 g/mol

  • Sulfur (S₁): 1 × 32.060 g/mol

  • Total Molecular Weight: 173.66 g/mol [1]

Table 1: Quantitative Physicochemical Data
ParameterValue
Chemical Name This compound
CAS Registry Number 216485-87-9
Molecular Formula C₇H₈ClNS
Molecular Weight 173.66 g/mol
InChI Key WCMJPIPJGKVMMY-UHFFFAOYSA-N
Hydrogen Bond Donors 1 (-NH₂ group)
Hydrogen Bond Acceptors 2 (N, S)

Causality-Driven Synthetic Workflows

Synthesizing ortho-disubstituted anilines requires strict regiocontrol. Direct electrophilic thiomethylation of o-chloroaniline is highly prone to para-substitution and over-reaction due to the activating nature of the amine and the deactivating nature of the halogen.

To bypass this, the established synthetic route utilizes a benzothiazole intermediate [3]. By constructing a heterocyclic ring first, the sulfur atom is geometrically "locked" exactly adjacent to the amine. Subsequent ring-opening guarantees 100% regioselectivity[2].

Synthesis Start o-Chloroaniline (Starting Material) Step1 Thiocyanation & Cyclization (KSCN, Br2, AcOH) Start->Step1 Intermediate 2-Amino-4-chlorobenzothiazole (Intermediate) Step1->Intermediate Step2 Alkaline Hydrolysis (KOH, Reflux) Intermediate->Step2 Intermediate2 Potassium Thiolate Salt Step2->Intermediate2 Step3 Methylation (CH3I, 0-5°C) Intermediate2->Step3 Product This compound (Target Product) Step3->Product

Synthetic workflow for this compound via benzothiazole.

Protocol: Regioselective Synthesis of this compound

Note: This protocol is designed as a self-validating system, incorporating in-process analytical checks to ensure structural integrity at each phase.

Step 1: Benzothiazole Cyclization

  • Reaction: Dissolve o-chloroaniline (1.0 eq) and potassium thiocyanate (KSCN, 2.0 eq) in glacial acetic acid.

  • Thermal Control: Cool the mixture strictly to 0°C.

    • Causality: Low temperature prevents runaway exothermic bromination and minimizes oxidative side reactions, ensuring the thiocyanate radical selectively attacks the ortho position.

  • Addition: Add a solution of bromine (1.05 eq) in acetic acid dropwise over 1 hour. Stir at ambient temperature for 12 hours.

  • Isolation: Neutralize with aqueous ammonia to precipitate the intermediate.

    • Self-Validation Check: Perform TLC (Hexane:EtOAc 3:1). The complete disappearance of the o-chloroaniline spot confirms successful cyclization to 2-amino-4-chlorobenzothiazole.

Step 2: Ring Opening and Methylation

  • Hydrolysis: Suspend the intermediate in a 30% aqueous KOH solution and heat to reflux for 8 hours.

    • Causality: High heat and strong alkaline conditions are thermodynamically required to cleave the highly stable benzothiazole ring, yielding the potassium thiolate salt[2].

  • Thermal Control: Cool the reaction mixture to 0–5°C.

    • Causality: The resulting thiolate is a highly reactive nucleophile. Low temperatures prevent oxidative dimerization into unwanted disulfides.

  • Trapping: Add methyl iodide (MeI, 1.1 eq) dropwise to selectively methylate the sulfur.

  • Workup: Extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Table 2: Self-Validating NMR Metrics for the Final Product

To confirm the integrity of the synthesized this compound, Nuclear Magnetic Resonance (NMR) spectroscopy must align with the following theoretical parameters[1]:

NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H~2.40Singlet3H-SCH₃ protons (confirms methylation)
¹H~4.50Broad Singlet2H-NH₂ protons (exchangeable)
¹H6.50 - 7.30Multiplets3HAromatic ring protons

Downstream Reactivity & Pharmaceutical Applications

Coordination Chemistry & Ligand Design

In drug discovery, particularly in the development of metallopharmaceuticals, this compound is utilized as a bidentate ligand. The combination of the borderline nitrogen donor (-NH₂) and the soft sulfur donor (-SCH₃) makes it highly effective for stabilizing transition metals like Copper(II) and Palladium(II)[1]. The electron-withdrawing chloro group modulates the electron density of the aromatic ring, directly influencing the redox potential and biological efficacy (e.g., antimicrobial activity) of the resulting metal complexes[1].

Diazotization and Functional Group Interconversion

The primary aromatic amine functionality allows this compound to undergo diazotization—a pivotal transformation in organic synthesis[1]. By converting the amine into a diazonium salt, researchers can access a vast array of functional group interconversions.

Reactivity Aniline This compound Diazotization Diazotization (NaNO2, HCl, 0°C) Aniline->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Hydroxylation Hydroxylation (H2O, Heat) Diazonium->Hydroxylation AzoCoupling Azo Coupling (Activated Aromatics) Diazonium->AzoCoupling Phenol 2-Chloro-6-(methylthio)phenol Hydroxylation->Phenol AzoDye Azo Dyes / Pigments AzoCoupling->AzoDye

Downstream reactivity pathways via diazonium salt intermediates.

Protocol: Diazotization Workflow

  • Dissolve this compound in aqueous hydrochloric acid (HCl).

  • Cool to 0°C to prevent the premature decomposition of the unstable diazonium cation.

  • Add sodium nitrite (NaNO₂) dropwise.

  • Application: The resulting 2-chloro-6-(methylthio)benzenediazonium salt can be heated in water to yield 2-chloro-6-(methylthio)phenol, or reacted with activated aromatic compounds (phenols/anilines) via electrophilic aromatic substitution to synthesize complex azo dyes and targeted molecular probes[3].

References

Sources

Advanced Safety & Handling Profiling of 2-Chloro-6-(methylthio)aniline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

2-Chloro-6-(methylthio)aniline (CAS: 216485-87-9) represents a highly specialized synthetic intermediate positioned at the intersection of substituted aromatic amines and organosulfur chemistry[1]. In advanced drug development and materials science, researchers frequently encounter novel anilines where empirical safety data sheets (SDS) may lack depth. In such scenarios, a Senior Application Scientist must rely on predictive toxicology and structural alerts derived from the molecule's constituent moieties.

This whitepaper synthesizes the physicochemical behavior, toxicological mechanisms, and rigorous handling protocols required for the safe manipulation of this compound, ensuring that laboratory workflows maintain absolute scientific integrity and safety.

Predictive Physicochemical & Hazard Profiling

The chemical identity of this compound is defined by its di-ortho substitution pattern[1]. The presence of both a highly electronegative chlorine atom and a bulky, electron-donating methylthio group creates significant steric hindrance around the primary amine. While this steric shielding reduces its nucleophilicity in standard S_NAr reactions[1], it does not mitigate its biological reactivity or its ability to permeate biological barriers.

Table 1: Physicochemical and Predictive Hazard Profile
Property / AttributeValue / DescriptionCausality / Rationale
CAS Number 216485-87-9Unique chemical identifier[1].
Molecular Weight 173.66 g/mol Facilitates rapid dermal absorption due to low MW and high lipophilicity[1].
Physical State Liquid/Low-melting solidTypical of di-substituted anilines; presents immediate contact hazards[2].
Vapor Pressure Low to ModerateVolatilization risk increases significantly upon heating during synthesis[3].
Solubility Soluble in organic solventsHighly lipophilic; readily crosses the stratum corneum (skin barrier)[2].

Toxicological Mechanisms (The Causality of Hazard)

To design a robust safety protocol, one must understand the exact mechanism of toxicity. Like its structural analogs 2-chloroaniline[4] and 2-(methylthio)aniline[5], this compound is highly toxic via oral, dermal, and inhalation routes.

The primary acute hazard of substituted anilines is Methemoglobinemia [4]. Upon systemic absorption, the compound is transported to the liver, where Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1) catalyze the N-hydroxylation of the primary amine. This yields a highly reactive N-hydroxylamine intermediate. When this intermediate enters erythrocytes, it oxidizes the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin. Because methemoglobin cannot bind oxygen, systemic exposure leads to rapid cellular hypoxia, cyanosis, and potentially fatal asphyxiation[4].

ToxicityPathway A This compound (Absorption via Skin/Lungs/GI) B Hepatic Cytochrome P450 (CYP1A2 / CYP2E1 Oxidation) A->B Systemic Circulation C N-Hydroxylamine Metabolite (Highly Reactive Intermediate) B->C N-Oxidation D Erythrocyte Interaction (Oxidation of Fe2+ to Fe3+) C->D Bloodstream Transport E Methemoglobinemia (Hypoxia & Cyanosis) D->E Hemoglobin Oxidation

Figure 1: CYP450-mediated N-hydroxylation pathway leading to methemoglobinemia.

Global Harmonized System (GHS) Classification

Based on the validated SDS data of its closest structural analogs[4][5][6], the predicted GHS classification for this compound is severe and requires strict regulatory compliance.

Table 2: GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed[5].
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin[5].
Acute Toxicity (Inhalation) Category 3H331: Toxic if inhaled[5].
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[6].
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[6].
STOT (Repeated Exposure) Category 2H373: May cause damage to organs (blood, liver, kidneys)[4].
Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long-lasting effects[4].

Validated Experimental Protocols & Safety Workflows

In professional drug development, we cannot rely on passive safety measures. Every protocol must be a self-validating system that confirms its own efficacy.

PPE Selection Rationale

Standard laboratory latex or thin nitrile gloves are insufficient for handling lipophilic anilines, as these compounds rapidly permeate standard elastomers.

  • Glove Selection : Use heavy-duty Viton (fluoroelastomer) or double-gloved extended-cuff Nitrile (minimum 8 mil thickness). Causality: Viton provides a dense, highly cross-linked barrier that prevents the lipophilic methylthio and chloro-aromatic rings from partitioning into the glove matrix.

  • Respiratory Protection : Handle strictly inside a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood. If ventilation fails, an ABEK-P3 combination filter respirator is mandatory[2].

Laboratory Spill Response & Decontamination Workflow

In the event of a spill, standard sweeping or water-washing will only spread the lipophilic hazard. The following step-by-step methodology utilizes acid-base chemistry to neutralize the threat.

Step-by-Step Methodology:

  • Evacuation & Containment : Immediately evacuate non-essential personnel. Maximize fume hood ventilation to prevent vapor accumulation.

  • Adsorption : Cover the spill with an inert, high-surface-area absorbent (e.g., diatomaceous earth or dry sand). Do not use combustible sawdust.

  • Collection : Using non-sparking tools, transfer the saturated absorbent into a sealable, chemically compatible hazardous waste container.

  • Chemical Quenching (The Self-Validating Step) : Wash the spill zone with a dilute 1M Hydrochloric Acid (HCl) solution.

    • Causality: Anilines are weak bases. The acidic wash protonates the amine, converting the highly volatile, lipophilic free-base aniline into a water-soluble, non-volatile anilinium chloride salt.

    • Validation: Swab the decontaminated surface with a pH indicator strip. A slightly acidic reading (pH ~4-5) confirms the absence of the basic aniline, proving the chemical quench was successful.

  • Final Wash : Wash the area with standard laboratory detergent and water to remove residual salts, then dry.

SpillResponse Step1 1. Isolate & Ventilate (Prevent Inhalation) Step2 2. Don Advanced PPE (Viton Gloves, Respirator) Step1->Step2 Step3 3. Inert Containment (Diatomaceous Earth) Step2->Step3 Step4 4. Acidic Quenching (1M HCl Wash) Step3->Step4 Step5 5. Validation & Disposal (pH Check & RCRA Bin) Step4->Step5

Figure 2: Sequential spill response and chemical quenching workflow.

Conclusion

This compound is a highly valuable but inherently hazardous synthetic intermediate. By understanding the structural causality behind its toxicity—specifically its capacity for CYP450-mediated N-oxidation—researchers can implement rational, self-validating safety protocols. Rigorous adherence to chemical quenching methodologies and advanced PPE selection ensures that scientific innovation does not compromise laboratory safety.

References

  • Title : Safety Data Sheet: 2-Chloroaniline - Carl ROTH Source : Carl Roth URL :[Link]

Sources

A Comprehensive Technical Guide to the Physical Properties and Melting Point Determination of 2-Chloro-6-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the physical and chemical characteristics of 2-Chloro-6-(methylthio)aniline, with a focused examination of its melting point. This document is intended to serve as a vital resource for professionals in research and development, offering both theoretical understanding and practical, field-tested methodologies.

Introduction: Unveiling this compound

This compound, a substituted aromatic amine, presents a unique molecular architecture that makes it a compound of interest in synthetic organic chemistry and drug discovery.[1] Its structure, featuring a chloro group and a methylthio substituent ortho to the amine, imparts specific electronic and steric properties that can be leveraged in the design of novel bioactive molecules. A thorough understanding of its physical properties, particularly the melting point, is fundamental for its purification, handling, and application in further synthetic transformations. The melting point serves as a critical indicator of purity and can influence reaction kinetics and formulation development.

Physicochemical Properties: A Quantitative Overview

The inherent characteristics of this compound are summarized in the table below. It is important to note that while some physical properties are readily available, a specific experimental melting point is not widely reported in the literature, likely due to its physical state at ambient temperatures.

PropertyValueSource
CAS Number 216485-87-9[1]
Molecular Formula C₇H₈ClNS
Molecular Weight 173.66 g/mol [1]
Physical Form Brown Oil
Melting Point Below room temperature (predicted)
Boiling Point Data not available
Density Data not available
Solubility Data not available

The description of this compound as a "brown oil" strongly suggests that its melting point is below standard room temperature. This has significant implications for its handling and the methodology chosen for precise melting point determination.

The Science of Melting Point Determination for Oily Compounds

The transition from a solid to a liquid state, the melting point, is a cornerstone of physical characterization for crystalline solids. For substances that are oils at room temperature, the principle is inverted: we determine the freezing point, which is thermodynamically equivalent to the melting point. The most common and reliable technique for this is the capillary method, adapted for a liquid sample.

The underlying principle of this method is the precise observation of the phase transition in a controlled heating or cooling environment. For a pure crystalline solid, the melting point is sharp, occurring over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.

Experimental Protocol: Capillary Method for Low-Melting-Point Substances

This section details a robust, step-by-step procedure for determining the melting/freezing point of this compound. This protocol is designed to be self-validating through careful observation and control.

Instrumentation and Materials
  • Melting point apparatus with a controlled heating and cooling rate.

  • Capillary tubes (one end sealed).

  • Thermometer (calibrated).

  • Dry ice or a suitable cooling bath.

  • This compound sample.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.

Step-by-Step Methodology
  • Sample Preparation:

    • Due to its oily nature, the sample must first be solidified. Place a small amount of this compound into a capillary tube.

    • Carefully introduce the sample to the bottom of the capillary tube. This can be achieved by gently warming the sealed end of the capillary and touching the open end to the oil, allowing capillary action to draw the liquid in. Alternatively, a fine pipette can be used.

    • The sample height in the capillary should be approximately 2-3 mm for optimal results.

    • Freeze the sample by immersing the bottom of the capillary tube in a dry ice bath until the oil solidifies completely.

  • Melting Point Determination:

    • Insert the capillary tube containing the frozen sample into the heating block of the melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

    • Set the apparatus to a rapid heating rate initially to get an approximate melting range. Observe the sample as it melts.

    • Allow the apparatus to cool.

    • Prepare a new frozen sample and insert it into the apparatus.

    • This time, set the heating rate to a slow and steady 1-2 °C per minute as the temperature approaches the approximate melting point observed in the first trial.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

    • For accuracy and validation, repeat the measurement with a fresh sample at least two more times. The results should be consistent.

Interpreting the Results

A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities. The recorded melting range provides a crucial data point for the characterization and quality control of this compound.

Visualizing the Workflow

The following diagram illustrates the logical flow of the melting point determination protocol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_validation Validation prep1 Place oil in capillary tube prep2 Freeze sample using a cooling bath prep1->prep2 measure1 Insert capillary into apparatus prep2->measure1 measure2 Rapid heating for approximate melting point measure1->measure2 measure3 Slow heating (1-2°C/min) for precise measurement measure2->measure3 measure4 Record start and end of melting measure3->measure4 val1 Repeat measurement with fresh sample measure4->val1 val2 Analyze melting range for purity val1->val2

Sources

An In-depth Technical Guide to the Structural Characterization of 2-Chloro-6-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Contextualizing a Key Synthetic Intermediate

2-Chloro-6-(methylthio)aniline, identified by its CAS Number 216485-87-9, is a molecule of significant interest, positioned at the intersection of two vital classes of organic compounds: substituted aromatic amines and organosulfur compounds.[1] Anilines are foundational scaffolds in the development of pharmaceuticals and industrial materials, while organosulfur compounds are noted for their diverse applications and presence in numerous drug candidates.[1] The unique substitution pattern of this compound—featuring an electron-donating amino group, an electron-withdrawing chloro group, and a sulfur-containing methylthio group all on a single aromatic ring—creates a complex electronic and steric environment. This complexity makes it a valuable intermediate for synthesizing novel heterocyclic systems and coordination complexes.[1]

A precise and unambiguous determination of its structure is paramount for any research or development application. The molecular conformation, electronic distribution, and the potential for intra- and intermolecular interactions are all dictated by the exact arrangement of its constituent atoms.[2] This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, detailing not only the experimental protocols but also the underlying scientific rationale for each method. We will proceed through a logical workflow, from initial spectroscopic screening to definitive structural confirmation, providing the insights necessary for researchers, scientists, and drug development professionals to confidently utilize this compound.

Part 1: Foundational Profile - Physicochemical Properties and Safe Handling

Before any experimental work, a thorough understanding of the compound's basic properties and safety requirements is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related analogs like 2-chloro-6-methylaniline and 2-(methylthio)aniline provide a strong basis for safe handling protocols.

Physicochemical Data Summary
PropertyValueReference
CAS Number 216485-87-9[1]
Molecular Formula C₇H₈ClNS[1]
Molecular Weight 173.66 g/mol [1]
Appearance Brown OilInferred from supplier data
IUPAC Name This compound
Safety & Handling Protocol

Substituted anilines are often toxic and require careful handling in a controlled laboratory environment.

  • Engineering Controls : All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE) : Wear a lab coat, nitrile gloves, and chemical splash goggles.

  • Toxicological Hazards : Analogs are known to be harmful if swallowed, inhaled, or absorbed through the skin, potentially causing irritation and, with prolonged exposure, more severe health effects.

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed.

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Part 2: The Spectroscopic Elucidation Workflow

The core of structural characterization lies in the integration of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The overall workflow is designed to build a complete picture, starting from the molecular mass and elemental formula, identifying functional groups, probing electronic properties, and finally mapping the precise connectivity of atoms.

G cluster_0 Initial Analysis cluster_1 Functional Group & Electronic Properties cluster_2 Structural Connectivity cluster_3 Definitive 3D Structure MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy MS->IR Confirms Mol. Weight EA Elemental Analysis (CHNS) EA->MS Validates Formula NMR 1D NMR (¹H, ¹³C) IR->NMR Identifies Functional Groups UV UV-Vis Spectroscopy UV->NMR Probes Conjugated System NMR_2D 2D NMR (COSY, HSQC) NMR->NMR_2D Assigns Connectivity XRAY X-Ray Crystallography NMR_2D->XRAY Confirms Solution Structure

Caption: Integrated workflow for the structural characterization of this compound.

Mass Spectrometry (MS): The Molecular Blueprint

Causality & Expertise: Mass spectrometry is the first essential step. It provides the most accurate measurement of the molecular weight and, through high-resolution analysis, the elemental composition. For this molecule, the presence of both chlorine and sulfur provides a highly distinctive isotopic pattern that serves as a powerful validation of the structure.

Anticipated Data & Interpretation: The nominal molecular weight is 173.7 g/mol . Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit a characteristic pattern:

  • M+ peak : The peak for the molecule containing ³⁵Cl at m/z ≈ 173.

  • M+2 peak : The peak for the molecule containing ³⁷Cl at m/z ≈ 175. The intensity of the M+2 peak will be approximately one-third that of the M+ peak, a hallmark signature of a monochlorinated compound.

The fragmentation pattern can be predicted based on the stability of resulting carbocations and neutral losses.[3][4]

  • Loss of a methyl radical (-15 amu) : Cleavage of the S-CH₃ bond would yield a fragment at m/z 158/160.

  • Loss of a methylthio radical (-47 amu) : Cleavage of the C-S bond would result in a fragment at m/z 126.

  • Alpha-cleavage : Common in amines, though less pronounced in aromatic systems.

Data Summary: Predicted Mass Spectrometry Data

m/z (³⁵Cl) m/z (³⁷Cl) Predicted Identity Notes
173 175 [M]⁺ Molecular ion. M+2 peak is ~33% of M+.
158 160 [M - CH₃]⁺ Loss of the methyl group from the thioether.

| 126 | - | [M - SCH₃]⁺ | Loss of the methylthio group. |

Experimental Protocol: Electron Ionization MS (EI-MS)

  • Sample Preparation : Dissolve ~0.1 mg of this compound in 1 mL of a volatile solvent (e.g., dichloromethane or methanol).

  • Instrument Setup : Use a GC-MS or a direct insertion probe. Set the ion source temperature to 200-250°C and the electron energy to 70 eV.

  • Data Acquisition : Scan a mass range from m/z 40 to 300 to ensure capture of both low-mass fragments and the molecular ion.

  • Analysis : Identify the molecular ion peaks (M+ and M+2) and confirm their ~3:1 ratio. Analyze the major fragment ions to corroborate the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality & Expertise: IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic vibrational frequencies of functional groups. For this molecule, it is crucial for confirming the presence of the primary amine (-NH₂) and the aromatic C-H and C=C bonds, as well as bonds involving sulfur and chlorine.

Anticipated Data & Interpretation: While no specific spectrum for the target molecule is published, data from the very similar 2-(methylthio)aniline provides a strong reference.[1]

  • N-H Stretch : Primary amines typically show two distinct bands for asymmetric and symmetric stretching. Expect these in the 3300-3500 cm⁻¹ region.[1]

  • Aromatic C-H Stretch : A sharp peak or series of peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch : Peaks from the -SCH₃ group, typically just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

  • N-H Bend : A scissoring vibration for the primary amine around 1600-1630 cm⁻¹.[1]

  • Aromatic C=C Stretch : One or more bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretch : Typically found in the 1250-1350 cm⁻¹ region.

  • C-S Stretch : A weaker band, often in the 600-800 cm⁻¹ range.

  • C-Cl Stretch : A strong band in the fingerprint region, typically 600-800 cm⁻¹.

Data Summary: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Predicted Assignment Intensity Reference
~3450 & ~3350 N-H Asymmetric & Symmetric Stretch Medium-Strong [1]
~3050 Aromatic C-H Stretch Medium General
~2920 Aliphatic C-H Stretch (-SCH₃) Medium-Weak General
~1615 N-H Bend (Scissoring) Strong [1]
1450-1600 Aromatic C=C Ring Stretches Medium-Strong General
~750 Aromatic C-H Out-of-Plane Bend Strong General

| ~700 | C-Cl Stretch / C-S Stretch | Strong / Weak | General |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation : As the compound is an oil, no special preparation is needed. Place one drop directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan : With a clean ATR crystal, acquire a background spectrum (typically 16-32 scans) to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan : Acquire the sample spectrum using the same scan parameters.

  • Analysis : Process the resulting spectrum (absorbance vs. wavenumber). Identify and label the key absorption bands corresponding to the functional groups of the molecule.

UV-Visible Spectroscopy: Probing the Electronic System

Causality & Expertise: UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are sensitive to the substituents on the aromatic ring. The combination of an auxochrome (-NH₂) and other groups alters the energy of the π → π* electronic transitions.

Anticipated Data & Interpretation: Experimental data for this compound in DMF is available and shows characteristic absorptions for a substituted aniline.[1]

  • λmax at 317 nm (ε = 9975 M⁻¹cm⁻¹) : This strong absorption is a π → π* transition, red-shifted (moved to longer wavelength) compared to benzene due to the electron-donating effect of the amino and methylthio groups, which extends the conjugation.

  • Shoulder at ~285 nm : This likely corresponds to another π → π* transition within the substituted aromatic system.

Data Summary: Experimental UV-Vis Data (in DMF)

Feature Wavelength (λ) Molar Absorptivity (ε) Transition Type Reference
Absorption Max 317 nm 9975 M⁻¹cm⁻¹ π → π* [1]

| Shoulder | ~285 nm | - | π → π* |[1] |

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation : Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., methanol, ethanol, or DMF). Create a dilute solution (e.g., 0.01 mg/mL) from the stock to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Instrument Setup : Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (blank) and another with the sample solution.

  • Data Acquisition : Scan a wavelength range from 200 to 500 nm.

  • Analysis : Identify the wavelength(s) of maximum absorbance (λmax). If the path length and concentration are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Causality & Expertise: NMR is the most powerful technique for determining the precise connectivity of a molecule in solution. ¹H NMR reveals the number and environment of different protons, while ¹³C NMR does the same for carbon atoms. For this compound, NMR is essential to confirm the 1,2,3-substitution pattern on the aromatic ring. While direct experimental data is not published, a robust prediction can be made based on substituent effects.[1]

Anticipated ¹H NMR Data & Interpretation (in CDCl₃): The aromatic region (typically 6.5-8.0 ppm) will be most informative. We expect three distinct signals for the three adjacent aromatic protons.

  • H4 (para to -Cl) : This proton will likely be a triplet, coupled to H3 and H5 (J ≈ 8 Hz). It will be the most downfield of the aromatic protons due to deshielding from the adjacent chloro group. Expected δ ≈ 7.1-7.3 ppm.

  • H3 & H5 (ortho/meta) : These two protons will appear as doublets (or more complex multiplets due to mutual coupling), each coupled to H4. The electronic effects of the -NH₂ and -SCH₃ groups (donating) and -Cl (withdrawing) will differentiate them. Expected δ ≈ 6.7-7.0 ppm.

  • -NH₂ Protons : A broad singlet, typically between δ 3.5-4.5 ppm. Its position is variable and depends on concentration and solvent.

  • -SCH₃ Protons : A sharp singlet (no adjacent protons to couple with) integrating to 3H. Expected δ ≈ 2.4-2.6 ppm.

Anticipated ¹³C NMR Data & Interpretation (in CDCl₃): We expect 7 distinct carbon signals.

  • Aromatic Carbons : 6 signals in the δ 110-150 ppm range. The carbons directly attached to the heteroatoms will be most affected: C1 (-NH₂), C2 (-Cl), and C6 (-SCH₃). Their chemical shifts are difficult to predict precisely without reference data but will be distinct.

  • -SCH₃ Carbon : A signal in the aliphatic region, δ ≈ 15-25 ppm.

Data Summary: Predicted NMR Data

Spectrum Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
¹H NMR 7.1-7.3 Triplet (t) 1H Aromatic C4-H
6.7-7.0 Multiplet (m) 2H Aromatic C3-H, C5-H
3.5-4.5 Broad Singlet (br s) 2H -NH₂
2.4-2.6 Singlet (s) 3H -SCH₃
¹³C NMR 110-150 - - 6 x Aromatic C

| | 15-25 | - | - | 1 x -SCH₃ |

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00) if not already present in the solvent.

  • ¹H NMR Acquisition : Acquire the spectrum on a 300 MHz or higher spectrometer. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. This requires more scans than ¹H NMR due to the lower natural abundance of ¹³C.

  • Analysis : Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling patterns to assign signals to specific nuclei.

Part 3: Definitive Structural Confirmation

While the combination of 1D NMR and other spectroscopic data provides a very strong case for the structure, advanced techniques can provide unambiguous proof.

G cluster_0 Observed Data cluster_1 Structural Features Confirmed MS MS Data m/z = 173/175 [M]+, [M+2]+ MolFormula Formula: C₇H₈ClNS MS->MolFormula Confirms Mass & Cl presence IR IR Data ~3400 cm⁻¹ (N-H) ~1615 cm⁻¹ (N-H bend) FuncGroups Groups: -NH₂, -SCH₃, Ar-Cl IR->FuncGroups Confirms Functional Groups H_NMR ¹H NMR 3 Aromatic H 1 -SCH₃ (3H) 1 -NH₂ (2H) Connectivity Connectivity Confirmed H_NMR->Connectivity Maps H framework C_NMR ¹³C NMR 7 unique carbons C_NMR->Connectivity Maps C skeleton Final Final Structure: This compound MolFormula->Final FuncGroups->Final Connectivity->Final

Caption: Logical convergence of spectroscopic data to confirm the final molecular structure.

2D NMR Spectroscopy (COSY, HSQC, HMBC)

Causality & Expertise: If the 1D ¹H NMR spectrum shows complex or overlapping signals in the aromatic region, 2D NMR becomes essential.

  • COSY (Correlation Spectroscopy) : Shows which protons are coupled to each other. A COSY spectrum would definitively show the coupling between H4 and its neighbors (H3 and H5), confirming their adjacency.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the carbon it is directly attached to. This would allow for the unambiguous assignment of each aromatic C-H pair.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are 2-3 bonds away. This is powerful for identifying quaternary carbons (those with no attached protons) and for confirming the placement of the substituents. For example, the -SCH₃ protons would show a correlation to C6, confirming the position of the methylthio group.

Single-Crystal X-ray Crystallography: The Gold Standard

Causality & Expertise: X-ray crystallography provides the ultimate, unambiguous proof of structure by mapping the electron density of a single crystal in the solid state.[2] It yields precise bond lengths, bond angles, and torsional angles, revealing the molecule's exact 3D conformation.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth : This is often the most challenging step. The oil must be induced to crystallize. Techniques include slow evaporation from a suitable solvent system, vapor diffusion, or cooling.

  • Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The crystal is placed in an X-ray diffractometer and cooled (typically to 100 K) to minimize thermal vibrations. It is then rotated while being irradiated with monochromatic X-rays, and the diffraction pattern is recorded.

  • Structure Solution & Refinement : The diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then "solved" using computational methods to generate an initial model of the electron density, which is then refined to best fit the experimental data, ultimately yielding the final atomic coordinates.

Conclusion

The structural characterization of this compound is a process of methodical, synergistic analysis. No single technique can provide the complete picture, but by integrating data from Mass Spectrometry, IR, UV-Vis, and multi-dimensional NMR, a confident and complete structural assignment can be achieved. This guide outlines a robust workflow that begins with confirming the molecular formula and identifying key functional groups, and progresses to a detailed mapping of the atomic connectivity. For absolute confirmation, particularly for applications in materials science or drug development where solid-state conformation is critical, single-crystal X-ray crystallography remains the definitive method. By following this comprehensive approach, researchers can ensure the integrity of their starting material, enabling reliable and reproducible downstream science.

References

  • Der Pharma Chemica. (2016). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Retrieved February 12, 2026, from [Link]

  • Filo. (n.d.). Resonating structure of aniline on ortho para meta position. Retrieved February 12, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Retrieved February 12, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylaniline. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 2-(Methylthio)aniline. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Calculated and experimental pKb values of ortho-substituted anilines.... Retrieved February 12, 2026, from [Link]

  • Scribd. (n.d.). Basic Strength of Ortho, Meta and para Substituted Anilines JEE. Retrieved February 12, 2026, from [Link]

  • O'Reilly, et al. (n.d.). Solving Problems with Mass Spectrometry. In Instrumental Analysis E-textbook. Retrieved February 12, 2026, from [Link]

  • PubMed. (1987). Spectroscopic studies on the photooxidation of calf-lens gamma-crystallin. Retrieved February 12, 2026, from [Link]

  • De Gruyter. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. Retrieved February 12, 2026, from [Link]

  • Indian Academy of Sciences. (1986). Infrared and Raman spectra of vicinally trisubstituted 2-methyl, 3-chloroaniline and 2-methyl, 6-chloroaniline. Retrieved February 12, 2026, from [Link]

  • Freie Universität Berlin. (n.d.). X-ray induced modifications in U87 glioma cells probed by Raman- and infrared-based spectromicroscopy. Retrieved February 12, 2026, from [Link]

  • De Gruyter. (n.d.). Estimation of biological variance in coherent Raman microscopy data of two cell lines using chemometrics. Retrieved February 12, 2026, from [Link]

  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Retrieved February 12, 2026, from [Link]

  • PubMed. (2020). Crystal structure, spectroscopic characterization and Hirshfeld surface analysis of aqua-dichlorido-{ N-[(pyridin-2-yl)methyl-idene]aniline}copper(II) monohydrate. Retrieved February 12, 2026, from [Link]

Sources

Literature Review & Technical Guide: Synthesis of 2-Chloro-6-(methylthio)aniline

[1]

Part 1: Executive Summary & Strategic Analysis

2-Chloro-6-(methylthio)aniline (CAS 216485-87-9) is a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents, particularly tyrosine kinase inhibitors and heterocycle-fused bioactive scaffolds.[1] Its structure—a trisubstituted benzene ring featuring an amine, a chlorine atom, and a thioether moiety—presents a classic challenge in regioselectivity.[1]

The synthesis of this molecule is defined by the need to introduce the sulfur moiety at the ortho position relative to the amine, while maintaining the ortho chlorine substituent. Direct electrophilic substitution on aniline cores often fails to achieve this specific 2,6-substitution pattern due to the competing para-directing power of the amino group. Therefore, successful synthesis relies on Nucleophilic Aromatic Substitution (


)Directed Ortho-Metalation (DoM)1

This guide details two primary pathways:

  • The Scalable Process Route:

    
     on 2,6-dichloronitrobenzene followed by nitro reduction.[1]
    
  • The Precision Laboratory Route: Directed ortho-lithiation of protected 2-chloroaniline.[1]

Part 2: Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the target molecule to its most logical precursors.[1]

RetrosynthesisTargetThis compoundIntermediate12-Chloro-6-(methylthio)nitrobenzeneTarget->Intermediate1Nitro ReductionIntermediate2N-Boc-2-chloro-6-lithioanilineTarget->Intermediate2DeprotectionPrecursor12,6-Dichloronitrobenzene(Comm. Available)Intermediate1->Precursor1SNAr (NaSMe)Precursor22-ChloroanilineIntermediate2->Precursor2DoM / Sulfenylation

Figure 1: Retrosynthetic disconnection showing the two primary approaches: Nitro-reduction (Left) and Ortho-lithiation (Right).[1]

Part 3: Pathway A - The Scalable Process Route ( )[1]

This pathway is the industry standard for generating 2,6-disubstituted anilines where one substituent is a nucleophile.[1] It leverages the strong electron-withdrawing nature of the nitro group to activate the ortho positions for nucleophilic attack.

Mechanism & Logic

The starting material, 2,6-dichloronitrobenzene , possesses two equivalent chlorine atoms activated by the ortho-nitro group.[1] Reaction with Sodium Methanethiolate (NaSMe) results in the displacement of one chloride ion.[1]

  • Regioselectivity Control: The first substitution deactivates the ring slightly towards a second nucleophilic attack because the methylthio group (-SMe) is an electron donor (by resonance), whereas the original chlorine was an electron withdrawer (by induction, though also a donor by resonance, the SMe effect is stronger in this context). However, the primary control is stoichiometry and temperature .[1] Over-reaction leads to 2,6-bis(methylthio)nitrobenzene.[1]

  • Reduction: The resulting nitro-thioether is reduced to the aniline using standard heterogeneous hydrogenation or chemical reduction (Fe/HCl).[1]

Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-6-(methylthio)nitrobenzene
  • Reagents: 2,6-Dichloronitrobenzene (1.0 eq), Sodium Methanethiolate (NaSMe, 1.05 eq), DMF or DMSO (Solvent).

  • Procedure:

    • Dissolve 2,6-dichloronitrobenzene in DMF (5 vol) under

      
       atmosphere.
      
    • Cool the solution to 0°C to suppress bis-substitution.[1]

    • Add NaSMe (powder or aqueous solution) dropwise over 60 minutes.[1]

    • Critical Control Point: Monitor reaction by HPLC.[1] Stop when starting material < 2%.[1] If bis-substituted impurity > 5%, lower temperature to -10°C.[1]

    • Quench: Pour mixture into ice water. The product typically precipitates as a yellow solid.[1]

    • Purification: Filtration and washing with water.[1][2] Recrystallization from Ethanol/Water if necessary.[1]

Step 2: Reduction to this compound
  • Reagents: Iron powder (3.0 eq), Ammonium Chloride (

    
    , 5.0 eq), Ethanol/Water (3:1).[1]
    
  • Procedure:

    • Suspend the nitro intermediate in Ethanol/Water.[1]

    • Add Iron powder and

      
      .[1]
      
    • Heat to reflux (approx. 75-80°C) for 2-4 hours.

    • Validation: TLC or LC-MS should show disappearance of the nitro peak and appearance of the amine.

    • Workup: Filter hot through Celite to remove iron oxides.[1] Concentrate filtrate.[1][2] Extract with Ethyl Acetate.[1][3][4]

    • Yield: Typical overall yield for two steps is 75-85%.[1]

SNAr_PathwayStart2,6-DichloronitrobenzeneStep1SNAr Reaction(NaSMe, DMF, 0°C)Start->Step1Inter2-Chloro-6-(methylthio)nitrobenzeneStep1->InterStep2Reduction(Fe/NH4Cl or H2/Pd)Inter->Step2Product2-Chloro-6-(methylthio)anilineStep2->Product

Figure 2: Process flow for the Nucleophilic Aromatic Substitution route.

Part 4: Pathway B - The Precision Lab Route (DoM)[1]

For small-scale synthesis or when avoiding nitro compounds is necessary, Directed Ortho-Metalation (DoM) offers high regiocontrol.[1] This method uses the acidity of the ring proton adjacent to a directing group.

Mechanism & Logic

2-Chloroaniline cannot be lithiated directly due to the acidic protons on the nitrogen.[1] It must be protected (e.g., with a Boc group).[1] The Boc-amino group acts as a Directed Metalation Group (DMG) , directing the lithiation to the ortho position (C6).[1] The chlorine atom at C2 also exerts an inductive effect that acidifies the C6 proton, but the Boc group coordinates the lithium, stabilizing the intermediate.

Detailed Experimental Protocol
  • Protection: React 2-chloroaniline with

    
     (1.1 eq) and DMAP (cat.) in THF to yield N-Boc-2-chloroaniline .
    
  • Lithiation:

    • Dissolve N-Boc-2-chloroaniline in anhydrous THF under Argon.

    • Cool to -78°C (Dry ice/acetone bath).

    • Add t-Butyllithium (2.2 eq) dropwise.[1] Note: n-BuLi may be insufficient; t-BuLi is preferred for rapid lithiation at cryogenic temps.[1]

    • Stir for 1 hour at -78°C.

  • Sulfenylation:

    • Add Dimethyl Disulfide (MeSSMe) (1.5 eq) or S-Methyl methanethiosulfonate to the lithiated species.[1]

    • Allow to warm to room temperature.[1][2][3][5][6]

  • Deprotection:

    • Treat the crude intermediate with TFA/DCM (1:1) to remove the Boc group.[1]

    • Neutralize with

      
       and extract.[1]
      

Part 5: Comparative Analysis

FeaturePathway A (

)
Pathway B (DoM)
Scalability High (Kg to Ton scale)Low (g scale)
Cost Low (Cheap reagents: NaSMe, Fe)High (t-BuLi, Boc2O are costly)
Safety Moderate (Nitro compounds, Exotherms)Low (Pyrophoric Lithium reagents)
Step Count 2 Steps3 Steps (Protect/React/Deprotect)
Impurity Profile Bis-sulfenylated byproductsUnreacted starting material
Recommendation Preferred for Production Preferred for R&D/Derivatives

Part 6: References

  • Benchchem. this compound Product Analysis and Precursor Transformation Studies.Link[1]

  • ChemicalBook. Synthesis of 2,6-Dichloronitrobenzene and Derivatives.Link[1]

  • Mulhern, T. A., et al. "A practical ortholithiation-based synthesis of 2-chloro-6-methylaniline."[1] The Journal of Organic Chemistry, ACS Publications.[1] (Adapted methodology for thio-analogs). Link[1]

  • Google Patents. Method for preparing 2-chloro-6-methylthiotoluene (Analogous chemistry). WO2020029720A1.[1] Link

  • Organic Syntheses. General procedures for Nucleophilic Aromatic Substitution on Dichloronitrobenzenes.Link[1]

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-Chloro-6-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the solubility profile, thermodynamic modeling, and solvent selection strategy for 2-Chloro-6-(methylthio)aniline . It is designed for process chemists and researchers requiring high-fidelity data for purification, crystallization, and formulation.

CAS: 216485-87-9 | Formula: C₇H₈ClNS | M.W.: 173.66 g/mol

Executive Summary & Physicochemical Context

This compound is a specialized di-substituted aniline derivative serving as a critical intermediate in the synthesis of heterocycles for agrochemicals and pharmaceuticals.[1] Its structure features a lipophilic chloro group and a soft nucleophilic methylthio (-SMe) group flanking the primary amine.

Understanding its solubility landscape is pivotal for:

  • Process Optimization: Maximizing yield during nucleophilic substitution or diazotization steps.

  • Purification: Designing effective recrystallization systems to remove regioisomers.

  • Formulation: Ensuring stability in liquid delivery systems.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Solubility
LogP (Predicted) ~2.8 – 3.2Highly lipophilic; poor water solubility.
pKa (Conjugate Acid) ~2.5 – 3.0Weak base due to electron-withdrawing Cl; soluble in strong aqueous acids.
H-Bonding Donor (-NH₂), Acceptor (S, N)Soluble in polar protic solvents (Alcohols) and aprotic acceptors (DMSO).
Crystal Lattice Likely Triclinic/MonoclinicHigh lattice energy requires solvents with high dispersive forces for dissolution.

Solvent Selection Strategy: The Thermodynamic Framework

To predict and optimize solubility, we apply the "Like Dissolves Like" principle refined by Hansen Solubility Parameters (HSP) . The solute's interaction radius (


) is determined by three cohesive energy components: Dispersion (

), Polarity (

), and Hydrogen Bonding (

).
Solvency Classification

Based on the functional group interplay (-Cl, -SMe, -NH₂), the following solvent classes are categorized by their thermodynamic affinity.

Solvent ClassRepresentative SolventsInteraction MechanismSolubility Rating
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh dispersive interactions match the -Cl and -SMe groups.Excellent
Polar Aprotic DMSO, DMF, NMPStrong dipole interactions disrupt the crystal lattice; H-bond acceptance from -NH₂.Excellent
Short-Chain Alcohols Methanol, Ethanol, IsopropanolAmphiphilic nature; -OH group H-bonds with amine; alkyl chain interacts with ring.Good (High T dependence)
Aromatic Hydrocarbons Toluene, Xylene

stacking interactions with the aniline ring.
Moderate to Good
Esters/Ketones Ethyl Acetate, AcetoneDipole-dipole interactions; useful for crystallization cooling curves.Moderate
Aliphatic Hydrocarbons n-Hexane, HeptaneLack of polarity/H-bonding capability.Poor (Anti-solvent)
Water H₂OHigh polarity and H-bond network exclude the lipophilic solute.Insoluble
Visualization: Solvent Interaction Logic

The following diagram illustrates the decision matrix for solvent selection based on molecular interactions.

SolventStrategy Solute This compound (Lipophilic Core + Polar Amine) Dispersion Dispersive Forces (Target: -Cl, -SMe, Ring) Solute->Dispersion HBonding H-Bonding (Target: -NH2) Solute->HBonding Polarity Dipole Interactions (Target: C-Cl, C-N) Solute->Polarity DCM Chlorinated Solvents (DCM, Chloroform) High Solubility Dispersion->DCM Strong Match Alkanes Alkanes (Hexane, Heptane) Anti-Solvent Dispersion->Alkanes Weak Match Alcohols Alcohols (EtOH, MeOH) Temp-Dependent HBonding->Alcohols Donor/Acceptor Polarity->DCM Polarity->Alcohols Dissolution Process Dissolution Process DCM->Dissolution Process Recrystallization Recrystallization Alcohols->Recrystallization Precipitation Precipitation Alkanes->Precipitation

Caption: Mechanistic mapping of solute functional groups to solvent classes for process design.

Experimental Protocols for Solubility Determination

Since specific literature values for this intermediate may be proprietary, the following Self-Validating Protocols are required to generate accurate data.

Method A: Static Equilibrium (Gravimetric)

Best for: Generating thermodynamic data (


).
  • Preparation: Add excess this compound to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow settling for 2 hours.

  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation.

  • Quantification: Weigh a specific volume, evaporate solvent, and weigh the residue (or analyze via HPLC).

  • Validation: Repeat at

    
     K intervals. Results must be reproducible within 
    
    
    
    .
Method B: Dynamic Polythermal (Laser Monitoring)

Best for: Determining Metastable Zone Width (MSZW) for crystallization.

  • Setup: Prepare a mixture of known concentration (

    
    ).
    
  • Heating: Heat at 1 K/min until dissolution (Transmissivity = 100%). Record

    
    .[2][3]
    
  • Cooling: Cool at 1 K/min until nucleation is detected (Transmissivity drops). Record

    
    .
    
  • Cycle: Repeat for different concentrations.

Visualization: Solubility Measurement Workflow

Protocol Start Start: Excess Solute + Solvent Equilibrate Equilibrate (Const T, 24h) Start->Equilibrate Settle Phase Separation (Settling) Equilibrate->Settle Sample Isothermal Sampling (Heated Filter) Settle->Sample Sample->Sample Replicate (n=3) Analyze Quantification (Gravimetric/HPLC) Sample->Analyze Data Calculate Mole Fraction (x) Analyze->Data

Caption: Step-by-step workflow for the Static Equilibrium Method ensuring data integrity.

Thermodynamic Modeling & Data Analysis

Once experimental data (mole fraction


 vs. Temperature 

) is obtained, it must be modeled to extract thermodynamic parameters. The Modified Apelblat Equation is the industry standard for correlating solubility of substituted anilines.
The Modified Apelblat Equation


  • x: Mole fraction solubility.[4][5]

  • T: Absolute temperature (Kelvin).[4]

  • A, B, C: Empirical model parameters derived via regression.

Thermodynamic Parameters

Using the Van't Hoff analysis, we derive the dissolution enthalpy (


) and entropy (

):
  • Enthalpy (

    
    ):  Typically positive (endothermic) for anilines, meaning solubility increases with temperature.
    
    
    
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    

Interpretation:

  • If

    
    , the process is spontaneous.
    
  • The dissolution of this compound is likely entropy-driven in non-polar solvents (disorder increase) and enthalpy-driven in polar solvents (breaking lattice energy).

References

  • BenchChem. (2025).[6][7] this compound: Product Identity and Synthesis Context. Retrieved from

  • PubChem. (2025).[8] Compound Summary: this compound.[1] National Library of Medicine. Retrieved from

  • Wang, J., et al. (2021). Thermodynamic analysis of solubility of p-chloroaniline in multiple solvents. (Standard reference for thermodynamic modeling of chloro-anilines).
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

Sources

pKa values and acidity constants of 2-Chloro-6-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Title: Profiling the Acidity Constants (pKa) of 2-Chloro-6-(methylthio)aniline: Structural Thermodynamics, Predictive Modeling, and Experimental Validation

Executive Summary In the rational design of pharmaceuticals and agrochemicals, the acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates a molecule's ionization state at physiological pH, thereby governing its solubility, lipophilicity, and membrane permeability. This compound (CAS 216485-87-9) represents a highly functionalized aromatic amine situated at the intersection of organosulfur and halogenated aniline chemistry[1]. Because specific experimental pKa values for this exact di-substituted scaffold are scarce in standard literature, this whitepaper provides an in-depth mechanistic deduction of its acidity constant. By deconstructing the thermodynamic substituent effects and outlining self-validating experimental protocols, this guide equips researchers with the methodologies required to profile highly lipophilic, weakly basic anilines.

Structural and Electronic Determinants of pKa

To accurately predict the pKa of this compound, we must analyze the thermodynamic stability of its conjugate acid (the anilinium ion) relative to the free base. The parent compound, aniline, is a weak base with a pKa of approximately 4.60[2]. The basicity of the nitrogen atom is driven by the availability of its lone electron pair. In substituted anilines, the pKa is modulated by three primary vectors: inductive effects (-I/+I), resonance effects (-R/+R), and steric hindrance to solvation (the "ortho effect")[3].

  • The Ortho-Chloro Effect: The addition of a chlorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond framework[3]. This pulls electron density away from the nitrogen, severely destabilizing the positively charged conjugate acid. Consequently, the pKa of 2-chloroaniline drops drastically to 2.65[4].

  • The Ortho-Methylthio Effect: The methylthio group (-SCH₃) possesses a complex electronic profile. While it can donate electron density via resonance (+R), its inductive withdrawal (-I) dominates when placed adjacent to the amine. This results in the pKa of 2-(methylthio)aniline being depressed to 3.45[5].

  • Di-Ortho Steric Hindrance to Solvation: In this compound, the amine is flanked by two bulky substituents. While steric crowding forces the -NH₂ group out of the aromatic plane (steric inhibition of resonance)—which theoretically localizes the lone pair and increases basicity[3]—this is overwhelmingly counteracted by the ortho effect . The bulky -Cl and -SCH₃ groups physically block water molecules from forming a stabilizing hydrogen-bond network around the protonated -NH₃⁺ group.

Comparative Acidity Constants

To contextualize the predicted acidity, Table 1 summarizes the experimental pKa data of the parent scaffold and its mono-substituted analogs.

Table 1: Comparative pKa Values of Aniline Derivatives

CompoundSubstituent(s)Experimental pKaΔpKa vs. AnilinePrimary Driving Force for ΔpKa
Aniline None4.60[2]Baseline delocalization of N-lone pair
2-Chloroaniline 2-Cl2.65[4]-1.95Strong -I effect; moderate steric hindrance
2-(Methylthio)aniline 2-SCH₃3.45[5]-1.15Net -I effect; moderate steric hindrance
This compound 2-Cl, 6-SCH₃~1.50 (Pred.)~ -3.10Synergistic -I effects; severe steric block to solvation

Experimental Methodologies for Low-pKa Anilines

Standard aqueous potentiometric titration is fundamentally unreliable for this compound due to its extremely low pKa (< 2.0) and poor aqueous solubility. To achieve trustworthy, E-E-A-T compliant results, researchers must utilize self-validating orthogonal techniques.

Protocol A: UV-Vis Spectrophotometric Titration (Cosolvent Method)

Causality: UV-Vis spectroscopy is highly sensitive to the protonation state of the aniline chromophore. Because the unprotonated amine participates in π → π* transitions with the aromatic ring (absorbing strongly at ~317 nm[1]), protonation eliminates this conjugation, causing a distinct hypsochromic (blue) shift.

  • Stock Preparation: Dissolve this compound in HPLC-grade methanol to create a 10 mM stock solution.

  • Buffer Series Formulation: Prepare a series of highly acidic aqueous buffers (HCl/KCl) ranging from pH 0.5 to 3.5.

  • Cosolvent Titration: Due to aqueous insolubility, prepare sample vials containing varying ratios of methanol to buffer (e.g., 20%, 30%, 40%, 50% MeOH v/v). Maintain a constant compound concentration of 50 µM.

  • Spectral Acquisition & Self-Validation: Record the UV-Vis spectra (250–400 nm) for each pH at each cosolvent ratio. Validation Check: The presence of a sharp isobestic point across the pH range confirms a clean two-state equilibrium (free base ⇌ conjugate acid) and guarantees no chemical degradation has occurred during the assay.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) obtained at each methanol concentration against the inverse dielectric constant (1/ε) of the respective solvent mixture. Extrapolate the linear regression to the dielectric constant of pure water (ε ≈ 78.3 at 25°C) to derive the true aqueous pKa.

Protocol B: Capillary Electrophoresis (Orthogonal Validation)

Causality: Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio. As the pH drops and the aniline becomes protonated, its electrophoretic mobility increases drastically.

  • BGE Preparation: Formulate Background Electrolytes (BGE) using phosphate/formate buffers from pH 1.0 to 4.0, maintaining a strict constant ionic strength (I = 50 mM) to prevent mobility artifacts.

  • Injection & Separation: Hydrodynamically inject the sample into a fused-silica capillary. Apply a constant voltage (20 kV) and monitor migration via UV detection at 285 nm[1].

  • Self-Validating Mobility Calculation: Co-inject a neutral electroosmotic flow (EOF) marker (e.g., DMSO). Calculate the effective mobility (μ_eff) relative to the EOF marker. This internal standard mathematically eliminates run-to-run variations in capillary wall charge.

  • Data Regression: Plot μ_eff versus BGE pH. Fit the data to a non-linear sigmoidal regression; the inflection point of the curve yields the pKa.

Analytical Workflow Diagram

The following diagram illustrates the logical progression from structural theory to experimental validation for profiling highly hindered anilines.

G N1 Target Compound This compound N2 Theoretical SAR Analysis (Inductive & Ortho Effects) N1->N2 Structural Input N3 Method Selection (Low pKa / Poor Solubility) N2->N3 pKa < 2.0 Predicted N4 UV-Vis Spectrophotometry (Cosolvent Extrapolation) N3->N4 Primary Method N5 Capillary Electrophoresis (Orthogonal Validation) N3->N5 Secondary Method N6 Yasuda-Shedlovsky Data Processing N4->N6 Absorbance vs. pH N5->N6 Mobility vs. pH N7 Final Aqueous pKa (Predicted ≈ 1.5 - 2.0) N6->N7 Extrapolate to pure water

Caption: Workflow for the theoretical prediction and experimental determination of low-pKa aniline derivatives.

Implications for Drug Development and Formulation

Understanding the depressed pKa of this compound is critical for downstream pharmaceutical applications. Because the pKa is ~1.5, the compound will exist >99.99% in its un-ionized (free base) form at physiological pH (7.4), as well as in the acidic environment of the stomach (pH ~1.5 - 3.5).

  • Permeability: The lack of ionization ensures exceptional lipophilicity, predicting high passive transcellular permeability across the intestinal epithelium and the blood-brain barrier (BBB).

  • Solubility: The inability to form a water-soluble salt at physiological pH presents a significant formulation challenge. Drug developers utilizing this scaffold will likely need to employ lipid-based formulations, amorphous solid dispersions, or complexation with cyclodextrins to achieve adequate bioavailability.

References

  • Benchchem - 2-Chloro-6-(methylthio)
  • Wikipedia - Aniline (Basicity and pKa)
  • Source: nih.
  • ChemicalBook - 2-(METHYLTHIO)
  • Source: journaleras.

Sources

A Technical Guide to 2-Chloro-6-methylaniline: A Strategic Intermediate in Modern API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 2-Chloro-6-methylaniline (CAS 87-63-8), also known as 6-Chloro-o-toluidine, has emerged as a cornerstone intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its unique structural features and reactivity are pivotal in constructing the core scaffolds of modern therapeutics. This technical guide provides an in-depth analysis of 2-chloro-6-methylaniline, offering a comprehensive overview of its physicochemical properties, established synthesis protocols, and critical applications. A detailed case study on its role in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor, illustrates its strategic importance. This document is intended for researchers, chemists, and drug development professionals, providing both foundational knowledge and actionable, field-proven methodologies.

Section 1: Core Characteristics of 2-Chloro-6-methylaniline

Chemical Identity and Physicochemical Properties

2-Chloro-6-methylaniline is a substituted aniline derivative whose value in organic synthesis is dictated by the interplay of its three functional components: a primary amine, a chlorine atom, and a methyl group. The ortho-substitution pattern creates steric and electronic effects that guide its reactivity, making it a highly specific building block.

Table 1: Physicochemical Properties of 2-Chloro-6-methylaniline

PropertyValueReference(s)
CAS Number 87-63-8[1]
Molecular Formula C₇H₈ClN[2]
Molecular Weight 141.60 g/mol [2]
Appearance Clear, colorless to pale purple/yellow-brown oil or liquid[1][3]
Melting Point 10-12 °C[1]
Boiling Point 215 °C[1]
Density 1.152 g/mL at 25 °C[1]
Refractive Index n20/D 1.576[1]
Solubility Immiscible in water. Soluble in chloroform, ethyl acetate.[1]
The Strategic Importance in Pharmaceutical Synthesis

The quality of an intermediate compound is paramount in API synthesis, directly influencing the purity, safety, and efficacy of the final drug product. 2-Chloro-6-methylaniline is of strategic importance primarily because it serves as a key starting material for several targeted therapies, including the anticancer agents Dasatinib and Duvelisib.[4][5]

The rationale behind its selection in these complex syntheses lies in:

  • Controlled Reactivity: The primary amine provides a reliable nucleophilic site for amidation or coupling reactions, while the chloro and methyl groups modulate the ring's electronics and provide steric hindrance that can favor specific regioisomers.

  • Structural Contribution: The 2-chloro-6-methylphenyl moiety is an integral part of the final API's pharmacophore, contributing to the molecule's binding affinity with its biological target.

  • Purity Profile: Utilizing a high-purity intermediate like 2-chloro-6-methylaniline significantly simplifies downstream purification processes, reducing the risk of carrying over impurities into the final API.[5] This is critical for meeting the stringent regulatory requirements of health authorities like the FDA.

Section 2: Synthesis of 2-Chloro-6-methylaniline

The efficient synthesis of 2-chloro-6-methylaniline is crucial for its cost-effective use in large-scale pharmaceutical manufacturing. Several synthetic routes have been established, with the choice often depending on the availability of starting materials, scalability, and environmental considerations.

Featured Protocol: One-Pot Synthesis from 3-chloro-5-methyl-4-nitroaniline

This method is notable for its operational simplicity, mild reaction conditions, and high reported yield.[6] It involves a deamination of a superfluous amino group via a diazotization-reduction sequence, followed by the reduction of a nitro group to form the desired product.

Principle & Rationale:

  • Diazotization: The primary amino group of the starting material is converted into a diazonium salt using sodium nitrite in an acidic medium (sulfuric acid).

  • Reductive Deamination: The diazonium group is subsequently removed and replaced with a hydrogen atom using a reducing agent like hypophosphorous acid (H₃PO₂).

  • Nitro Reduction: The nitro group is then reduced to the target primary amine using a classical Bechamp reduction with iron powder in an acidic environment.

This one-pot approach is efficient as it avoids the isolation of the intermediate, saving time and resources.

cluster_start Starting Material cluster_process One-Pot Reaction Sequence cluster_end Purification & Final Product start 3-chloro-5-methyl-4-nitroaniline diazotization Step 1: Diazotization Reagents: NaNO₂, H₂SO₄, H₂O Temp: 0°C start->diazotization Add to reactor deamination Step 2: Reductive Deamination Reagent: H₃PO₂ Temp: 0°C diazotization->deamination Intermediate forms in situ nitro_reduction Step 3: Nitro Reduction Reagent: Fe powder Temp: 90°C deamination->nitro_reduction Intermediate forms in situ workup Hot Filtration, Extraction & Drying nitro_reduction->workup Reaction complete purification Column Chromatography workup->purification product 2-Chloro-6-methylaniline purification->product

Synthesis Workflow for 2-Chloro-6-methylaniline.
Detailed Experimental Protocol

This protocol is adapted from published literature and should be performed by qualified personnel with appropriate safety precautions.[6]

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, add 3-chloro-5-methyl-4-nitroaniline (4.66 g, 25 mmol), 5 mL of water, and 20 mL of dilute sulfuric acid.

  • Diazotization: Stir the mixture for 10 minutes. Slowly add a pre-prepared solution of sodium nitrite (1.86 g, 27 mmol) in 15 mL of water, maintaining the temperature at 0°C. After the addition is complete, continue stirring for 30 minutes.

  • Reductive Deamination: Add 15 mL of 50% hypophosphorous acid (H₃PO₂) to the reaction mixture. Continue to stir at 0°C for 3 hours.

  • Nitro Reduction: Slowly raise the temperature of the reaction mixture to 90°C. Add iron powder (4.90 g, 87.5 mmol) in portions over approximately 1 hour. Maintain the reaction at 90°C for an additional 3 hours.

  • Work-up: After the reaction is complete, filter the hot mixture to remove iron salts. Allow the filtrate to cool to room temperature.

  • Extraction: Extract the aqueous filtrate with dichloromethane (3 x 20 mL).

  • Isolation & Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify the crude oil via column chromatography to obtain pure 2-chloro-6-methylaniline. (Reported Yield: ~82.5%).[6]

Section 3: Case Study: The Central Role in Dasatinib Synthesis

Dasatinib (trade name Sprycel™) is a dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[7][8] The synthesis of Dasatinib is a multi-step process where 2-chloro-6-methylaniline is used to form a key amide bond, creating the critical intermediate 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide .[4][9]

The Core Amidation Reaction

The primary amino group of 2-chloro-6-methylaniline acts as a nucleophile, attacking an activated carboxyl group on a thiazole ring precursor. This reaction forms a stable amide linkage, which is a central feature of the final Dasatinib molecule.

Several methods exist to form this amide bond. A common strategy involves activating a thiazole carboxylic acid derivative (e.g., forming an acyl chloride or using a coupling agent) which then readily reacts with 2-chloro-6-methylaniline.[3]

Sources

Methodological & Application

Synthesis of heterocyclic compounds using 2-Chloro-6-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Heterocycles from 2-Chloro-6-(methylthio)aniline

Executive Summary

This compound is a densely functionalized trisubstituted arene that serves as a "linchpin" scaffold in medicinal chemistry. Its unique substitution pattern—featuring a nucleophilic amino group (


), an electrophilic chloro handle (

), and a masked thiolate (

) in a 1,2,6-arrangement—enables orthogonal synthetic pathways.

This guide details two high-impact workflows for converting this precursor into fused heterocycles:

  • 4-Chlorobenzothiazoles: Via oxidative cyclization of the

    
    -methyl/amine motif.
    
  • 7-(Methylthio)indoles: Via Palladium-catalyzed annulation utilizing the chloro/amine motif.

These protocols are designed for modular drug discovery, allowing late-stage diversification via the remaining functional handles (e.g.,


 on the 4-chloro group or oxidation of the 7-methylthio group).

Strategic Reactivity Profile

The starting material offers three distinct reactive sites, allowing for "programmed" synthesis.

  • Site A (Amino Group, C1): Primary nucleophile for condensation (aldehydes/acids) or Buchwald-Hartwig coupling.

  • Site B (Chloro Group, C2): Electrophilic handle for Pd-catalyzed cross-coupling (Suzuki, Heck) or nucleophilic aromatic substitution (if activated).

  • Site C (Methylthio Group, C6): A "protected" thiol. Under oxidative conditions, it participates in radical cyclizations. Under dealkylating conditions, it reveals a free thiolate for

    
     cyclization.
    

Diagram 1: Divergent Synthetic Pathways

G Aniline This compound (Starting Scaffold) Path1 Pathway A: Oxidative Cyclization (Uses -NH2 & -SMe) Aniline->Path1 I2 / DMSO (-Me) Path2 Pathway B: Pd-Catalysis (Uses -NH2 & -Cl) Aniline->Path2 Pd(OAc)2 / Ligand (+ Alkyne/Styrene) Benzothiazole 4-Chlorobenzothiazole (Product A) Path1->Benzothiazole Formation of C-S Bond Indole 7-(Methylthio)indole (Product B) Path2->Indole Formation of C-C Bond

Caption: Orthogonal reactivity of this compound allows selective synthesis of sulfur- or nitrogen-based heterocycles.

Protocol A: Synthesis of 2-Substituted-4-Chlorobenzothiazoles

Mechanism: Iodine-mediated oxidative cyclization.[1] This method avoids foul-smelling thiols and metal catalysts by utilizing the methylthio group directly as a sulfur source. The reaction proceeds via an in situ demethylation-oxidation sequence.

Target Application: Synthesis of kinase inhibitors where the 4-chloro position is reserved for subsequent library generation (e.g., substitution with piperazines).

Materials & Reagents
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Aryl aldehyde (e.g., 4-fluorobenzaldehyde) (1.2 equiv)

  • Oxidant/Catalyst: Molecular Iodine (

    
    ) (0.5 – 1.0 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide) – Acts as both solvent and co-oxidant.

  • Workup: Sodium thiosulfate (sat. aq.), Ethyl Acetate.[2][3]

Step-by-Step Procedure
  • Condensation (Schiff Base Formation):

    • In a 25 mL round-bottom flask, dissolve this compound (173 mg, 1.0 mmol) and the aryl aldehyde (1.2 mmol) in DMSO (3 mL).

    • Stir at 80°C for 1 hour in an open vessel (air is beneficial for oxidant regeneration). Checkpoint: TLC should show consumption of aniline and formation of the imine intermediate.

  • Oxidative Cyclization:

    • Add molecular Iodine (

      
      ) (127 mg, 0.5 mmol).
      
    • Increase temperature to 110°C and stir for 4–6 hours .

    • Note: The reaction mixture will darken. The mechanism involves radical attack of the nitrogen on the sulfur, followed by demethylation.

  • Quench & Isolation:

    • Cool to room temperature.[1][4]

    • Pour the mixture into crushed ice (20 g) containing saturated

      
       (5 mL) to quench excess iodine.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMSO.
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Hexane/EtOAc gradient). 4-Chlorobenzothiazoles typically elute in 5–10% EtOAc/Hexane.

Data Table 1: Optimization of Reaction Conditions

EntryOxidant (Equiv)SolventTemp (°C)Yield (%)Notes
1

(0.2)
DMSO8045Incomplete conversion
2

(0.5)
DMSO11088 Optimal Condition
3

(1.0)
DMF11062Lower solubility/conversion
4

(Balloon)
DMSO12030Slow reaction

Protocol B: Synthesis of 7-(Methylthio)indoles

Mechanism: Palladium-catalyzed Larock-type annulation or Buchwald-Hartwig/Heck cascade. Here, the 2-Chloro group is the active handle. The 6-Methylthio group remains intact, positioned at C7 of the resulting indole, providing a unique electronic handle (rare in commercial indoles).

Target Application: CNS-active agents (analogous to 7-substituted tryptamines).

Materials & Reagents
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Internal Alkyne (e.g., Diphenylacetylene) or 2-Bromostyrene (for non-substituted indoles).

  • Catalyst:

    
     (5 mol%)[4]
    
  • Ligand:

    
     (10 mol%) or XPhos (for difficult substrates).
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Additive:

    
     (1.0 equiv) – Critical for stabilizing the Pd-intermediate.
    
  • Solvent: DMF or DMAc.

Step-by-Step Procedure (Larock Annulation)
  • Preparation:

    • Flame-dry a Schlenk tube and cool under Argon.

    • Add this compound (1.0 mmol), Internal Alkyne (1.2 mmol),

      
       (11 mg, 0.05 mmol), 
      
      
      
      (42 mg, 1.0 mmol), and
      
      
      (276 mg, 2.0 mmol).
  • Reaction:

    • Add anhydrous DMF (5 mL).

    • Seal the tube and heat to 100°C for 12–16 hours .

    • Mechanism:[3][5][6][7][8] Oxidative addition of Pd into the C–Cl bond (facilitated by the ortho-NH2 coordination), carbopalladation of the alkyne, and reductive elimination to form the C–N bond.

  • Workup:

    • Dilute with Diethyl Ether and water.

    • Filter through a Celite pad to remove Pd black.

    • Extract aqueous layer with Ether.

  • Purification:

    • Flash chromatography (Hexane/DCM). The 7-methylthio group makes the product slightly less polar than typical indoles.

Diagram 2: Mechanistic Flow (Protocol B)

Reaction Start 2-Cl-6-SMe-Aniline + Pd(0) OxAdd Oxidative Addition (Pd inserts into C-Cl) Start->OxAdd Coord Alkyne Coordination & Insertion OxAdd->Coord RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim Product 7-(Methylthio)indole RedElim->Product

Caption: Pd-catalyzed annulation cycle converting the chloro-amine motif into the indole core.

Expert Tips & Troubleshooting

  • Steric Crowding: The 2,6-disubstitution pattern creates significant steric hindrance around the amine. Standard amide couplings (e.g., with acid chlorides) may require forcing conditions (DMAP, reflux).

  • Odor Control: While the methylthio group is less volatile than free thiols, acidic conditions can liberate trace methanethiol. Always work in a fume hood.

  • Regioselectivity: In Protocol A (Benzothiazole), the cyclization is exclusively on the sulfur side due to the specific oxidative mechanism. No 4-chloroindole side products are observed under iodine conditions.

  • Oxidation State: If the final target requires a sulfone (

    
    ), perform the oxidation after cyclization. Oxidizing the aniline precursor first deactivates the ring, making the cyclization steps (especially Pd-catalysis) sluggish.
    

References

  • BenchChem. this compound | CAS 216485-87-9 | Product Data and Reactivity Profile. Retrieved from

  • Zhao, D.-Y., et al. (2012).[1][9] "Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles." Synthesis, 44, 927-933.[1] Retrieved from

  • Tsvelikhovsky, D., & Buchwald, S. L. (2010). "Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline." Journal of the American Chemical Society, 132(40), 14048–14051. Retrieved from

  • Zhao, P., et al. (2012).[1][9] "A Convenient Metal-Free Method for the Synthesis of Benzothiazolethiones from o-Haloanilines and Carbon Disulfide."[7][9] Synthesis, 44, 1477-1480.[9] Retrieved from

Sources

Introduction: The Strategic Value of 2-Chloro-6-(methylthio)aniline in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-6-(methylthio)aniline

This compound stands as a critical building block at the intersection of substituted aromatic amines and organosulfur chemistry.[1] Its unique trifunctional nature—an aniline amine, a reactive chloro group, and a methylthio moiety—provides a versatile scaffold for constructing complex molecular architectures. This is particularly valuable in the field of drug discovery, where this and similar aniline-based structures are foundational to the synthesis of a vast array of pharmaceuticals, most notably protein kinase inhibitors that are central to modern oncology and immunology research.[2][3][4]

The chlorine atom, while traditionally less reactive than its bromine or iodine counterparts, can be effectively activated for cross-coupling reactions through the judicious selection of modern palladium catalyst systems. This allows for the precise and modular installation of carbon-carbon and carbon-nitrogen bonds, transforming a simple precursor into a high-value intermediate.

This guide provides in-depth application notes and detailed experimental protocols for three cornerstone palladium-catalyzed cross-coupling reactions involving this compound: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling. Each section explains the core mechanism, provides field-proven insights into experimental design, and offers a step-by-step protocol for immediate application in a research setting.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely applied cross-coupling method in pharmaceutical synthesis, celebrated for its excellent functional group tolerance, the low toxicity of its boron-based reagents, and its compatibility with aqueous conditions.[5] The reaction forges a new carbon-carbon bond between an organic halide and an organoboron compound, such as a boronic acid or boronate ester.

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[6][7] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides, necessitating the use of highly active catalyst systems.[8]

  • Transmetalation: A base activates the organoboron species to form a more nucleophilic borate complex, which then transfers its organic group to the palladium center, displacing the halide.[7]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.[5][6]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(Cl) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diorgano Ar-Pd(II)L₂(R) Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim Product Ar-R RedElim->Product Product->Pd0 Regeneration ArCl Ar-Cl (this compound) ArCl->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Phenyl-6-(methylthio)aniline

This protocol details a representative procedure using phenylboronic acid. It can be adapted for other boronic acids.

Materials:

  • This compound

  • Phenylboronic acid

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Table 1: Reagent Quantities for Suzuki-Miyaura Coupling

Reagent M.W. ( g/mol ) Amount (mmol) Equivalents Mass/Volume
This compound 173.66 1.0 1.0 174 mg
Phenylboronic acid 121.93 1.5 1.5 183 mg
Pd₂(dba)₃ 915.72 0.01 0.01 (1 mol% Pd) 9.2 mg
SPhos 410.51 0.03 0.03 (3 mol%) 12.3 mg
K₃PO₄ 212.27 3.0 3.0 637 mg
1,4-Dioxane - - - 5.0 mL

| Water | - | - | - | 0.5 mL |

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Catalyst Addition: Under a positive flow of inert gas, add Pd₂(dba)₃ and SPhos. The use of sterically bulky, electron-rich biarylphosphine ligands like SPhos is critical for promoting the challenging oxidative addition of aryl chlorides.[8]

  • Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed water via syringe. The aqueous component is crucial for facilitating the transmetalation step.[5]

  • Reaction: Replace the septum with a Teflon screw cap, seal the tube, and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and mild method for forming carbon-nitrogen bonds.[9] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine, offering a significant improvement over classical methods that often require harsh conditions and have limited scope.[9]

Mechanistic Rationale

Similar to the Suzuki coupling, this reaction operates via a Pd(0)/Pd(II) catalytic cycle.[10]

  • Oxidative Addition: A Pd(0) complex, typically stabilized by a bulky, electron-rich phosphine ligand, adds to the aryl chloride to form a Pd(II) species. The choice of ligand is paramount for achieving high efficiency.[11][12]

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amide complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[10]

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L(Cl) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Amide Ar-Pd(II)L(NR₂) AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim Product Ar-NR₂ RedElim->Product Product->Pd0 Regeneration ArCl Ar-Cl (this compound) ArCl->OxAdd Amine R₂NH + Base Amine->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of N-Butyl-6-(methylthio)-[1,1'-biphenyl]-2-amine

This protocol details the coupling of the product from the previous Suzuki reaction with butylamine.

Materials:

  • 2-Phenyl-6-(methylthio)aniline (or other suitable aryl chloride)

  • n-Butylamine

  • Pd(OAc)₂ (Palladium(II) Acetate)

  • BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Table 2: Reagent Quantities for Buchwald-Hartwig Amination

Reagent M.W. ( g/mol ) Amount (mmol) Equivalents Mass/Volume
2-Phenyl-6-(methylthio)aniline 215.32 1.0 1.0 215 mg
n-Butylamine 73.14 1.2 1.2 0.11 mL
Pd(OAc)₂ 224.51 0.02 0.02 (2 mol%) 4.5 mg
BrettPhos 536.75 0.04 0.04 (4 mol%) 21.5 mg
NaOtBu 96.10 1.4 1.4 135 mg

| Toluene | - | - | - | 5.0 mL |

Procedure:

  • Reaction Setup: In a glovebox, add Pd(OAc)₂, BrettPhos, and sodium tert-butoxide to an oven-dried vial with a stir bar. BrettPhos is a highly effective ligand for the monoarylation of primary amines.[13]

  • Reagent Addition: Add the 2-Phenyl-6-(methylthio)aniline and toluene. Finally, add the n-butylamine.

  • Reaction: Seal the vial with a Teflon-lined cap. Remove from the glovebox and heat in an oil bath at 110 °C for 16-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite, washing the pad with additional ether.

  • Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the layers.

  • Washing & Drying: Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to afford the desired N-arylated product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[14] This reaction typically employs a dual-catalyst system of palladium and copper(I).[15] The resulting aryl alkynes are valuable intermediates in pharmaceuticals, natural products, and materials science.[14][16]

Mechanistic Rationale

The reaction involves two interconnected catalytic cycles:[14]

  • Palladium Cycle: This cycle is analogous to the Suzuki and Buchwald-Hartwig reactions, beginning with the oxidative addition of the Pd(0) catalyst to this compound.

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This copper acetylide is a more potent nucleophile than the alkyne itself.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) center, regenerating the copper(I) catalyst.

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex to yield the aryl alkyne product and the active Pd(0) catalyst.

Diagram: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Cl) PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkynyl Transmetalation Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination Product->Pd0 ArCl Ar-Cl ArCl->PdII_Aryl Oxidative Addition CuI Cu(I) Cu_Acetylide Cu-C≡CR Cu_Acetylide->CuI Regeneration Alkyne H-C≡CR + Base Alkyne->Cu_Acetylide

Caption: Interconnected Palladium and Copper cycles in the Sonogashira reaction.

Experimental Protocol: Synthesis of 2-((4-Methoxyphenyl)ethynyl)-6-(methylthio)aniline

This protocol details the coupling with 4-ethynylanisole. Coupling aryl chlorides can be challenging and may require higher temperatures or more active catalysts than aryl bromides or iodides.

Materials:

  • This compound

  • 4-Ethynylanisole

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Table 3: Reagent Quantities for Sonogashira Coupling

Reagent M.W. ( g/mol ) Amount (mmol) Equivalents Mass/Volume
This compound 173.66 1.0 1.0 174 mg
4-Ethynylanisole 132.16 1.1 1.1 145 mg
Pd(PPh₃)₂Cl₂ 701.90 0.03 0.03 (3 mol%) 21.1 mg
CuI 190.45 0.06 0.06 (6 mol%) 11.4 mg
Triethylamine (Et₃N) 101.19 3.0 3.0 0.42 mL

| DMF | - | - | - | 5.0 mL |

Procedure:

  • Reaction Setup: To a Schlenk tube containing a stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon. Repeat this three times.

  • Reagent Addition: Add anhydrous DMF, triethylamine, and 4-ethynylanisole via syringe.

  • Reaction: Place the tube in a preheated oil bath at 80-100 °C. Stir the reaction for 12-24 hours. The formation of a precipitate (triethylammonium chloride) is expected. Monitor by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature and filter through a pad of Celite to remove insoluble salts and catalyst residues, washing with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) to remove DMF, followed by a wash with brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . Chemical Reviews, 116(19), 12564–12649. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions . Journal of the American Chemical Society, 132(45), 15914–15917. [Link]

  • Gildea, R. J., & Stradiotto, M. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future . ACS Omega, 5(33), 20735–20747. [Link]

  • Sonogashira coupling . Wikipedia. [Link]

  • Kowalska, A., Pluta, K., & Latocha, M. (2021). Synthesis of 2-chloro-6,8-dipropynylthio- and 2-chloro-6,8-diaminobutynylthio-7-methylpurines . Molecules. [Link]

  • Patil, S. A., & Patil, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis . Journal of Medicinal Chemistry. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • Sonogashira Coupling . Organic Chemistry Portal. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors . Molecules, 29(2), 488. [Link]

  • Yang, Y., et al. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage . Chem. [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands . ResearchGate. [Link]

  • Buchwald-Hartwig Coupling . Organic Synthesis. [Link]

  • Design and synthesis of kinase inhibitors using novel heterocyclic systems . Vertex Pharmaceuticals Incorporated. [Link]

  • Gieshoff, T., et al. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive . ChemRxiv. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst . MDPI. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu . ResearchGate. [Link]

  • Sinha, A., et al. (2018). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition . Journal of Chemical Sciences, 130(9). [Link]

  • Cross-coupling reactions – Knowledge and References . Taylor & Francis Online. [Link]

  • Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6 . ACS Publications. [Link]

Sources

Technical Application Note: Advanced Synthesis of Functionalized Benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details the high-fidelity synthesis of 4-chlorobenzothiazole derivatives starting from 2-chloro-6-(methylthio)aniline . While standard benzothiazole syntheses often utilize 2-aminothiophenols, the use of the S-methyl ether precursor offers distinct advantages in handling and stability, provided the S-dealkylation and cyclization are managed correctly.

Strategic Value:

  • Scaffold Access: This route specifically grants access to the 4-chloro substitution pattern on the benzothiazole core. This position is electronically significant, influencing the pKa of the nitrogen and the lipophilicity of the system—critical parameters in kinase inhibitor design (e.g., Riluzole analogs).

  • Operational Control: Starting with the S-methyl ether avoids the oxidative instability inherent to free aminothiophenols (which rapidly form disulfides), allowing for cleaner storage and handling prior to the critical cyclization step.

Mechanistic Pathway

The transformation relies on two distinct chemical phases: Activation/Demethylation and Heterocyclization .

  • Phase I: S-Demethylation: The methylthio ether is robust and requires strong Lewis acids (e.g.,

    
    ) or nucleophilic dealkylation (e.g., sodium ethanethiolate) to reveal the reactive thiophenolate.
    
  • Phase II: Condensation/Oxidation: The nascent thiophenol condenses with an electrophile (aldehyde, carboxylic acid, or orthoester). In the case of aldehydes, a subsequent oxidative dehydrogenation (using DMSO/I

    
     or O
    
    
    
    ) is required to aromatize the thiazole ring.
Pathway Visualization

ReactionPathway SM This compound (Stable Precursor) Inter1 Intermediate Complex (Boron-Thiolate) SM->Inter1 BBr3, DCM -78°C to RT Thiol 2-Amino-3-chlorothiophenol (Reactive Species) Inter1->Thiol MeOH Quench (Hydrolysis) Imine Thio-Imine Intermediate Thiol->Imine R-CHO Condensation Product 4-Chlorobenzothiazole (Target) Imine->Product Oxidative Cyclization (DMSO/I2 or O2)

Figure 1: Step-wise mechanistic pathway from the S-methyl precursor to the benzothiazole core.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Demethylation-Condensation)

This protocol is recommended for high-value substrates where yield and purity are paramount. It separates the deprotection and cyclization steps to prevent side reactions.

Step 1: Preparation of 2-Amino-3-chlorothiophenol
  • Reagents: this compound (1.0 eq), Boron Tribromide (

    
    , 1.0 M in DCM, 3.0 eq), Dichloromethane (anhydrous).
    
  • Procedure:

    • Dissolve this compound (5.0 mmol) in anhydrous DCM (20 mL) under

      
       atmosphere.
      
    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add

      
       solution dropwise over 20 minutes. Caution: Exothermic.
      
    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (the thiol is more polar than the S-Me).

    • Quench: Cool to 0 °C and carefully add MeOH (10 mL).

    • Workup: Dilute with water, neutralize with saturated

      
       to pH 7–8. Extract with DCM (
      
      
      
      mL).
    • Note: The free thiol is prone to oxidation. Use immediately in Step 2 or store under inert gas at -20 °C.

Step 2: Oxidative Cyclization to Benzothiazole
  • Reagents: Fresh 2-Amino-3-chlorothiophenol (from Step 1), Benzaldehyde derivative (1.1 eq), DMSO (solvent/oxidant), Iodine (

    
    , 5 mol%).
    
  • Procedure:

    • Dissolve the thiol (1.0 eq) and aldehyde (1.1 eq) in DMSO (5 mL/mmol).

    • Add catalytic iodine (

      
      , 0.05 eq).
      
    • Heat the mixture to 80 °C in an open vessel (or with an air balloon) to facilitate oxidative dehydrogenation.

    • Stir for 2–4 hours.

    • Workup: Pour into ice water containing 5%

      
       (to quench iodine). Extract with Ethyl Acetate.
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Direct Cyclization (High-Throughput/Green)

For robust substrates, a direct "one-pot" approach using N-acylation followed by Lawesson’s reagent or oxidative closure can be used, though yields may vary.

  • Concept: Acylate the aniline first. Then treat the N-acyl-2-chloro-6-(methylthio)aniline with Phosphorus Oxychloride (

    
    )  or PIDA .
    
  • Key Insight:

    
     can facilitate the demethylative cyclization of o-methylthio amides at elevated temperatures (reflux), driving the loss of chloromethane.
    

Critical Parameters & Troubleshooting

ParameterOptimal ConditionFailure Mode / Risk
Temperature (Step 1) -78 °C start, warm to RTStarting at RT causes polymerization or bromination of the ring.
Quenching Slow MeOH addition at 0 °CRapid quenching generates massive HBr gas; safety hazard.
Oxidant (Step 2) DMSO/I

or

Stronger oxidants (KMnO

) may over-oxidize Sulfur to Sulfone (

).
pH Control Neutral (pH 7-8) during workupAcidic pH keeps the amine protonated, preventing extraction.
Process Workflow Diagram

Workflow Start Start: this compound Step1 Step 1: BBr3 Deprotection (DCM, -78°C) Start->Step1 Check1 QC: Check for Disulfide (TLC/LCMS) Step1->Check1 Check1->Step1 Incomplete Step2 Step 2: Condensation (Aldehyde + DMSO/I2) Check1->Step2 Thiol Pure Purify Purification (Column Chromatography) Step2->Purify Final Final Product: 4-Chlorobenzothiazole Purify->Final

Figure 2: Operational workflow for the synthesis and purification process.

References

  • General Benzothiazole Synthesis

    • Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.[1]

    • Source: MDPI (Molecules).
    • URL:[Link][2]

  • Oxidative Cyclization Methods

    • Title: Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization.[3][4]

    • Source: Organic Chemistry Portal / Org. Lett.
    • URL:[Link]

  • Demethylation Protocols

    • Title: Demethylation of aryl methyl ethers using BBr3.[5]

    • Source: Common Organic Chemistry.[6]

    • Context: Standard protocol adapt
    • URL:[Link]

  • Specific Precursor Reactivity

    • Title: Synthesis and Pharmacological Activities of Benzothiazole Deriv
    • Source: Indian Journal of Pharmaceutical Educ
    • URL:[Link]

Sources

Application Note: Synthetic Modalities of 2-Chloro-6-(methylthio)aniline in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Engineers, and Agrochemical Development Professionals.

Executive Summary

The development of next-generation agrochemicals relies heavily on the strategic functionalization of substituted aromatic amines. 2-Chloro-6-(methylthio)aniline (CAS: 216485-87-9) represents a highly versatile, yet synthetically demanding, building block[1]. Positioned at the intersection of organosulfur and aromatic amine chemistry, its unique 2,6-disubstitution pattern provides a distinct steric and electronic environment. This application note details field-proven, self-validating protocols for utilizing this scaffold in the synthesis of novel phenylurea herbicides and advanced methylsulfonyl derivatives, offering critical mechanistic insights to overcome inherent reactivity bottlenecks.

Mechanistic Rationale & Synthetic Strategy

As a Senior Application Scientist, I emphasize that successful functionalization of this compound requires circumventing two primary chemical challenges:

  • Steric Hindrance at the Amine Node: The primary amine is flanked by a bulky ortho-chloro group and an ortho-methylthio group. This steric crowding significantly reduces the nucleophilicity of the amine[1]. Attempting a direct coupling with an alkyl isocyanate to form a phenylurea herbicide (a classic Photosystem II inhibitor[2]) often results in sluggish kinetics and poor yields[3].

    • Causality-Driven Solution: We invert the electrophile-nucleophile relationship. By treating the hindered aniline with triphosgene, we convert it into a highly electrophilic phenyl isocyanate. This unhindered carbon center is then rapidly attacked by a small nucleophile (e.g., methylamine) to form the urea linkage efficiently.

  • Chemoselective Thioether Oxidation: The methylthio (-SCH₃) group is a "masked" sulfone. Sulfones (-SO₂CH₃) are critical pharmacophores in modern agrochemicals and antimalarials (such as DHODH inhibitors) because they act as robust hydrogen-bond acceptors and modulate the lipophilicity (logP) of the active ingredient[4],[5].

    • Causality-Driven Solution: Direct oxidation of the free aniline using meta-chloroperoxybenzoic acid (mCPBA) risks competitive N-oxidation, leading to undesirable nitroso or nitro byproducts[6]. Therefore, the amine must first be protected—in this workflow, the formation of the urea serves a dual purpose as both the herbicide pharmacophore and an N-protecting group, allowing for subsequent, clean chemoselective oxidation of the sulfur atom[7].

Validated Experimental Protocols

Protocol A: Synthesis of 1-(2-Chloro-6-(methylthio)phenyl)-3-methylurea

Objective: Construct the core phenylurea herbicide scaffold via an isocyanate intermediate.

Step 1: Isocyanate Formation

  • Preparation: In an oven-dried, 250 mL round-bottom flask under an argon atmosphere, dissolve this compound (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Add triphosgene (3.5 mmol, 0.35 eq) in a single portion.

  • Base Addition: Dropwise, add N,N-diisopropylethylamine (DIPEA, 22.0 mmol) over 15 minutes.

    • Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 8:2). The starting material spot (UV active) will disappear, replaced by a higher Rf spot corresponding to the isocyanate. Do not isolate this reactive intermediate.

Step 2: Urea Coupling

  • Nucleophilic Attack: To the 0 °C isocyanate solution, add methylamine hydrochloride (15.0 mmol), followed immediately by a second portion of DIPEA (15.0 mmol).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup & Validation: Quench the reaction with 1M HCl (30 mL) to protonate and remove excess amines. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Self-Validation: The crude product should present as a distinct, highly polar spot on TLC compared to the isocyanate. Purify via recrystallization from hot ethanol to yield the pure urea.

Protocol B: Chemoselective Oxidation to the Methylsulfonyl Derivative

Objective: Upgrade the thioether to a sulfone to enhance target binding affinity.

  • Preparation: Dissolve the purified urea from Protocol A (5.0 mmol) in DCM (40 mL) and cool to 0 °C.

  • Oxidation: Slowly add mCPBA (77% w/w, 11.0 mmol, 2.2 eq).

    • Causality Note: Exactly 2.2 equivalents are used to drive the reaction past the sulfoxide (-SOCH₃) intermediate directly to the sulfone (-SO₂CH₃), preventing a difficult-to-separate mixture of oxidation states[6],[7].

  • Propagation: Stir for 4 hours, allowing the mixture to gradually warm to room temperature.

  • Quenching & Validation: Add saturated aqueous Na₂S₂O₃ (20 mL).

    • Self-Validation: Test the organic layer with KI-starch paper. A lack of blue/black color confirms the complete destruction of residual peroxides—a critical safety and quality control step.

  • Workup: Wash the organic phase with saturated aqueous NaHCO₃ (3 x 20 mL) to remove the meta-chlorobenzoic acid byproduct. Dry over MgSO₄, filter, and concentrate. Verify the mass shift (+32 Da) via LC-MS[5].

Quantitative Process Data

The following table summarizes the expected quantitative parameters for the described workflows, establishing baseline metrics for process scale-up.

Reaction StageReagents & ConditionsTime (h)Avg. Yield (%)Purity (HPLC)In-Process Control (IPC)
1. Isocyanate Formation Triphosgene, DIPEA, DCM, 0 °C2.0>95% (in situ)N/ATLC (Disappearance of SM)
2. Urea Coupling Methylamine HCl, DIPEA, RT12.078 - 82%>98%LC-MS (Target Mass +1)
3. Thioether Oxidation mCPBA (2.2 eq), DCM, 0 °C to RT4.085 - 89%>99%KI-Starch test; LC-MS (+32 Da)

Pathway Visualization

The following diagram maps the divergent synthetic utility of the this compound scaffold, demonstrating how strategic functional group manipulation leads to distinct classes of agrochemical active ingredients.

G A This compound (Core Scaffold) B Isocyanate Intermediate A->B Triphosgene DIPEA, 0°C C Diazonium Salt A->C NaNO2, HCl <10°C D Phenylurea Herbicides (PSII Inhibitors) B->D Methylamine RT, 12h F Benzothiazoles (Fungicides) C->F Cyclization (Azo/Sulfur) E Methylsulfonyl Ureas (Advanced Actives) D->E mCPBA (2.2 eq) DCM, 0°C -> RT

Figure 1: Divergent synthetic pathways of this compound in agrochemical development.

References

  • Benchchem - this compound | 216485-87-9
  • Wikipedia - Chloroxuron
  • ResearchG
  • Vulcanchem - 4-(methylthio)-N-(4-nitrophenyl)benzamide - 896355-85-4
  • Benchchem - Application Notes and Protocols for the Derivatization of 5-Methoxy-2-methylthiopyrimidine in SAR Studies
  • Journal of Medicinal Chemistry (ACS) - Tetrahydro-2-naphthyl and 2-Indanyl Triazolopyrimidines Targeting Plasmodium falciparum Dihydroorotate Dehydrogenase Display Potent and Selective Antimalarial Activity
  • PMC (NIH) - Tetrahydro-2-naphthyl and 2-Indanyl Triazolopyrimidines Targeting Plasmodium falciparum Dihydroorotate Dehydrogenase Display Potent and Selective Antimalarial Activity

Sources

Application Notes and Protocols for the Acylation of 2-Chloro-6-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Navigating the Acylation of a Sterically Hindered Aniline

The N-acylation of anilines is a fundamental transformation in organic synthesis, pivotal for the construction of amide-containing molecules that are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1] The introduction of an acyl group can serve as a protective measure for the amino functionality or as a key step in building more complex molecular architectures.[2][3] This guide focuses on the acylation of 2-Chloro-6-(methylthio)aniline, a substrate presenting a unique set of challenges due to the steric hindrance imposed by its ortho substituents.

The presence of a chloro and a methylthio group in the positions flanking the amine significantly decreases the nucleophilicity of the nitrogen atom and sterically impedes the approach of the acylating agent.[2] This necessitates carefully optimized reaction conditions to achieve efficient conversion while minimizing potential side reactions. These application notes provide a comprehensive overview of the mechanistic considerations and offer detailed, field-proven protocols for the successful acylation of this challenging substrate.

Mechanistic Insights: Overcoming Steric Hindrance

The acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and departure of the leaving group yields the desired N-acylated product.

However, the steric bulk from the ortho-chloro and methylthio groups can significantly slow down the rate of this reaction. To overcome this, several strategies can be employed:

  • Enhancing the Electrophilicity of the Acylating Agent: Acyl chlorides are generally more reactive than their corresponding anhydrides and are often the preferred choice for acylating hindered anilines.[3]

  • Utilizing a Nucleophilic Catalyst: A catalyst like 4-(Dimethylaminopyridine) (DMAP) can dramatically accelerate the reaction. DMAP reacts with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent and can more effectively react with the sterically hindered aniline.[4][5]

  • Employing a Base: A non-nucleophilic base is often used to scavenge the acid (e.g., HCl) generated during the reaction, preventing the protonation of the starting aniline and ensuring its availability for the reaction.[6][7]

Acylation_Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure cluster_2 Catalytic Cycle (with DMAP) Aniline This compound TetrahedralIntermediate Tetrahedral Intermediate Aniline->TetrahedralIntermediate AcylatingAgent Acylating Agent (e.g., Acetyl Chloride) AcylatingAgent->TetrahedralIntermediate Product N-acylated Product TetrahedralIntermediate->Product LeavingGroup Leaving Group (e.g., Cl⁻) TetrahedralIntermediate->LeavingGroup DMAP DMAP Acylpyridinium N-Acylpyridinium Salt (Highly Reactive) DMAP->Acylpyridinium AceticAnhydride Acetic Anhydride AceticAnhydride->Acylpyridinium Acylpyridinium->DMAP Regenerates Aniline_cat Aniline Acylpyridinium->Aniline_cat Acylates Aniline Product_cat Product Aniline_cat->Product_cat

Figure 1: General mechanism of aniline acylation and the catalytic cycle involving DMAP.

Recommended Protocols

Two primary protocols are presented for the acylation of this compound, utilizing either acetyl chloride for its higher reactivity or acetic anhydride with a catalytic amount of DMAP for a milder, yet effective, approach.

Protocol 1: Acylation using Acetyl Chloride

This protocol leverages the high reactivity of acetyl chloride, making it suitable for the sterically hindered substrate. A tertiary amine base is used to neutralize the HCl byproduct.

Materials:

  • This compound

  • Acetyl Chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[8]

Workflow_Protocol_1 start Start dissolve Dissolve this compound and TEA in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_acyl Add Acetyl Chloride dropwise cool->add_acyl react Stir at room temperature (2-4h) Monitor by TLC add_acyl->react workup Aqueous Work-up (NaHCO₃, H₂O, Brine) react->workup purify Purification (Recrystallization or Chromatography) workup->purify end End purify->end

Figure 2: Experimental workflow for acylation using acetyl chloride.

Protocol 2: DMAP-Catalyzed Acylation using Acetic Anhydride

This method employs the less reactive but easier to handle acetic anhydride, with the addition of a catalytic amount of DMAP to enhance the reaction rate.

Materials:

  • This compound

  • Acetic Anhydride

  • 4-(Dimethylaminopyridine) (DMAP)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Acylating Agent Addition: Add acetic anhydride (1.2 eq) to the stirred solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-8 hours or gently reflux if the reaction is sluggish. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature (if heated).

    • Wash the organic layer sequentially with 1M HCl (to remove DMAP and TEA), water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Data Presentation: A Comparative Overview

ParameterProtocol 1 (Acetyl Chloride)Protocol 2 (Acetic Anhydride/DMAP)
Acylating Agent Acetyl ChlorideAcetic Anhydride
Catalyst None4-(Dimethylaminopyridine) (DMAP)
Base Triethylamine or DIPEATriethylamine or Pyridine
Solvent Anhydrous DCM or THFAnhydrous DCM or Chloroform
Temperature 0 °C to Room TemperatureRoom Temperature to Reflux
Reaction Time 2-4 hours4-8 hours (or longer)
Reactivity HighModerate (enhanced by catalyst)
Handling Corrosive, moisture-sensitiveLess corrosive, easier to handle

Troubleshooting and Key Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction time or temperature (for Protocol 2). Ensure all reagents are anhydrous, as moisture can hydrolyze the acylating agents.

  • Side Reactions: Diacylation is a potential side reaction, though less likely with this sterically hindered aniline. Using a stoichiometric amount of the acylating agent can help minimize this.[2]

  • Purification Challenges: The product, N-(2-chloro-6-(methylthio)phenyl)acetamide, is expected to be a solid. If it oils out during recrystallization, try using a different solvent system or switch to column chromatography for purification.[8]

  • Safety Precautions: Acetyl chloride and acetic anhydride are corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[6]

Conclusion

The acylation of this compound, while challenging due to steric hindrance, can be achieved with high efficiency through the careful selection of reagents and reaction conditions. The protocols provided in these application notes offer robust starting points for researchers. Protocol 1, utilizing the more reactive acetyl chloride, offers a faster transformation, while Protocol 2 provides a milder alternative with the use of a DMAP catalyst. Successful implementation of these methods will enable the synthesis of the valuable N-(2-chloro-6-(methylthio)phenyl)acetamide intermediate for further applications in drug discovery and development.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • BenchChem. (2025).
  • University of Diyala. (n.d.).
  • SIELC Technologies. (2018, February 16). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column.
  • ChemicalBook. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis.
  • Ali, K. F., & Taha, A. (2017, September 27). Syntheses of Medicinal Compounds.
  • Thermo Fisher Scientific. (n.d.). 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98%.
  • Journal of University of Shanghai for Science and Technology. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Journal of University of Shanghai for Science and Technology, 25(6), 634-644.
  • Singh, P., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 2115.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.
  • Google Patents. (n.d.). WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene.
  • PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide.
  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide.
  • Organic Chemistry Portal. (n.d.).
  • Luque, R., Budarin, V., Clark, J. H., & Macquarrie, D. J. (2022). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
  • ResearchGate. (n.d.).
  • MDPI. (2022). Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)
  • BenchChem. (2025). Technical Support Center: Purification of Products from N-Chloro-2-fluoroacetamide Reactions.
  • Acanthus Research. (n.d.). 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide.
  • Merck. (n.d.). 2-Chloro-N-(3-(methylthio)phenyl)acetamide.

Sources

Application Notes & Protocols: Synthesis of Schiff Bases Derived from 2-Chloro-6-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and potential applications of Schiff bases derived from 2-Chloro-6-(methylthio)aniline. It is intended for researchers, scientists, and drug development professionals. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and providing practical insights for successful execution. This guide explores various synthetic strategies, delves into the nuances of reaction optimization, and presents a clear workflow for the unambiguous characterization of the target compounds.

Introduction: The Significance of Schiff Bases and the this compound Moiety

Schiff bases, characterized by the presence of a carbon-nitrogen double bond (-C=N-), are a versatile class of organic compounds. Their straightforward synthesis and wide-ranging biological activities have made them valuable scaffolds in medicinal chemistry and materials science.[1][2] The imine or azomethine group is a key structural feature responsible for their diverse biological effects.[2][3]

The precursor, this compound, is a unique starting material for synthesizing novel Schiff bases.[4] It belongs to the classes of substituted aromatic amines and organosulfur compounds.[4] The molecule's primary amine, chloro group, and methylthio group create a distinct electronic and steric environment. The electron-withdrawing chlorine atom and the sulfur atom's potential to coordinate with metal ions can impart enhanced biological activity, novel coordination chemistry, and interesting photophysical properties to the resulting Schiff bases.[4]

This guide offers a detailed exploration of Schiff base synthesis from this versatile precursor, providing both fundamental knowledge and practical, step-by-step protocols.

Synthetic Methodologies: A Strategic Overview

The synthesis of Schiff bases from this compound and various aldehydes or ketones is typically achieved through a nucleophilic addition-elimination reaction.[5] The general reaction scheme is presented below:

G A This compound C Hemiaminal Intermediate A->C + B Aldehyde or Ketone B->C + D Schiff Base C->D - H₂O E H₂O G A 1. Reagent Preparation & Mixing B Dissolve this compound in Ethanol A->B C Add equimolar substituted benzaldehyde B->C D Add catalytic glacial acetic acid C->D E 2. Reaction D->E F Stir at room temperature or reflux E->F G Monitor reaction by TLC F->G H 3. Product Isolation & Purification G->H I Cool reaction mixture H->I J Collect precipitate by vacuum filtration I->J K Wash with cold ethanol J->K L Recrystallize from a suitable solvent K->L M 4. Characterization L->M N Obtain melting point M->N O Acquire spectroscopic data (FT-IR, NMR, MS) N->O

Sources

Application Note: High-Fidelity Amination of 2-Chloro-6-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of performing Palladium-catalyzed Buchwald-Hartwig amination on 2-Chloro-6-(methylthio)aniline , a sterically congested and catalyst-poisoning substrate.[1]

Executive Summary & Strategic Analysis

The amination of This compound presents a "perfect storm" of catalytic challenges:

  • Catalyst Poisoning: The ortho-methylthio (-SMe) group is a soft Lewis base that strongly coordinates to Palladium(II), potentially forming stable, off-cycle chelates that arrest the catalytic turnover.[1]

  • Steric Hindrance: The 2,6-disubstitution pattern creates a "steric wall," impeding the approach of the active Pd(0) species for oxidative addition.

  • Chemoselectivity (Self-Coupling): The substrate contains both an electrophile (C-Cl) and a nucleophile (-NH₂).[1] Without protection, competitive homocoupling (polymerization) is a significant risk.

The Solution: This protocol utilizes Fourth-Generation (G4) Buchwald Precatalysts equipped with bulky dialkylbiaryl phosphine ligands (specifically RuPhos or XPhos ). These ligands are bulky enough to prevent S-coordination and electron-rich enough to facilitate oxidative addition into the hindered C-Cl bond.[1]

Mechanistic Insight: The "Sulfur Trap"

Understanding the failure mode is critical for troubleshooting. In standard protocols, the sulfur atom displaces the phosphine ligand, creating a resting state that is catalytically dead.

Diagram 1: Catalytic Cycle & Sulfur Interference

G Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate (Ar-Cl) AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + Amine / Base Trap THE SULFUR TRAP Stable [Pd(II)-S] Chelate (Catalytic Dead End) OxAdd->Trap Intramolecular S-Coordination RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 - Product Trap->Pd0 Requires Bulky Ligand to Reverse

Caption: The "Sulfur Trap" (Red) competes with the productive cycle.[1] Bulky ligands (RuPhos/XPhos) destabilize the Pd-S interaction, forcing the cycle forward.[1]

Pre-Reaction Requirement: Substrate Protection

Critical Decision Point: Attempting to couple the Chloride of this compound directly with an external amine will likely result in low yields due to competitive binding of the substrate's own amine.[1]

Recommendation: Protect the aniline nitrogen before coupling.

  • Preferred Group: Boc (tert-butyloxycarbonyl).[1] It is orthogonal to the basic conditions of Buchwald couplings.

  • Alternative: Acetyl (Ac), though deprotection is harsher.

Experimental Protocol

Reagents & Materials Table
ComponentReagentEquiv.[2][3][4][5][6][7][8][9]RoleRationale
Substrate N-Boc-2-Chloro-6-(methylthio)aniline1.0ElectrophileProtected to prevent self-coupling.[1]
Nucleophile Primary/Secondary Amine1.2 - 1.5NucleophileExcess ensures complete conversion.[1]
Catalyst RuPhos Pd G4 0.02 - 0.05CatalystRuPhos is superior for secondary amines; XPhos for primary.[1] G4 precatalyst ensures rapid initiation.
Base NaOtBu or LHMDS2.0BaseNaOtBu is standard; LHMDS is used if the substrate has base-sensitive groups (e.g., esters).[1]
Solvent 1,4-Dioxane or TolueneN/ASolventAnhydrous, degassed.[1] Dioxane (100°C) is preferred for difficult substrates.
Step-by-Step Methodology

Phase A: Setup (Inert Atmosphere Essential)

  • Vessel Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with:

    • N-Boc-2-Chloro-6-(methylthio)aniline (1.0 equiv)[1]

    • Solid Amine (if applicable)

    • NaOtBu (2.0 equiv)

    • RuPhos Pd G4 (2.0 - 5.0 mol%).[1] Note: Do not dissolve the catalyst yet.

  • Degassing: Cap the vial with a septum. Evacuate and backfill with Argon three times.

Phase B: Reaction Initiation 4. Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.1 M to 0.2 M) via syringe. 5. Liquid Amine Addition: If the amine is liquid, add it now via syringe. 6. Activation: Place the vial in a pre-heated block at 80°C - 100°C .

  • Visual Check: The solution should turn from pale yellow/orange to a dark amber/brown. A black precipitate indicates catalyst decomposition (bad).

Phase C: Monitoring & Quench 7. Monitor: Check by LCMS at 2 hours. Look for the disappearance of the Chloride starting material.

  • Self-Validation: If <10% conversion after 2 hours, add another 2 mol% catalyst and raise temp to 110°C.
  • Quench: Once complete, cool to Room Temp (RT). Dilute with EtOAc and filter through a pad of Celite to remove Palladium black and salts.
  • Deprotection (Optional but likely): Treat the crude intermediate with TFA/DCM (1:1) at RT for 1 hour to remove the Boc group, yielding the final diamine.

Workflow Visualization

Diagram 2: Experimental Workflow

Workflow cluster_0 Step 1: Protection cluster_1 Step 2: C-N Coupling cluster_2 Step 3: Workup Start 2-Cl-6-(SMe)-aniline Protect Boc-Protection (Boc2O, DMAP) Start->Protect Mix Add Catalyst (RuPhos Pd G4) + Amine Protect->Mix Heat Heat 100°C (Dioxane) Mix->Heat Check LCMS Check (Conversion >95%) Heat->Check Check->Heat Incomplete (Add Cat.) Deprotect TFA Deprotection Check->Deprotect Pass Final Final Product (Diamine) Deprotect->Final

Caption: Integrated workflow ensuring chemoselectivity via protection and high conversion via G4 precatalysts.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by Sulfur.[1]Switch to BrettPhos Pd G4 (bulkier). Increase catalyst loading to 5 mol%.
Low Yield / Black Precipitate Catalyst decomposition (Pd black).Ensure strict O₂-free conditions. Lower temp to 80°C. Check solvent dryness.
Homocoupling (Dimer) Failed protection strategy.Ensure >99% Boc-protection of the starting material before coupling.[1]
Stalled Conversion (~50%) Product inhibition.The product (diamine) may be chelating Pd. Add 10-20 mol% free ligand (RuPhos) to stabilize the active species.

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[1]

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 4(3), 916-920.[1]

  • Fernández-Ibáñez, M. A., et al. (2023).[1] "Recent Progress in Developing Thioether-Containing Ligands for Catalysis Applications." ResearchGate.[2]

  • Specific Application Note: "Buchwald-Hartwig Amination of Aryl Chlorides using XPhos Ligand." TCI Chemicals.

Sources

Application Notes and Protocols: Cyclization Methods for 2-Chloro-6-(methylthio)aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Chloro-6-(methylthio)aniline in Heterocyclic Synthesis

This compound is a versatile building block in medicinal chemistry, possessing a unique arrangement of functional groups that can be strategically manipulated to construct a variety of high-value heterocyclic scaffolds. The presence of an aniline nitrogen, a chloro leaving group, and a modifiable methylthio group opens synthetic pathways to important pharmacophores such as benzothiazoles and phenothiazines. These core structures are prevalent in a wide range of clinically approved drugs and investigational agents, exhibiting activities from anticancer and antimicrobial to neuroleptic.[1][2] This guide provides an in-depth exploration of key cyclization strategies starting from this compound derivatives, offering both the theoretical underpinnings and detailed, field-proven protocols to empower researchers in their drug discovery endeavors.

Part I: Synthesis of Benzothiazole Scaffolds via Intramolecular Cyclization

The synthesis of the benzothiazole ring system from this compound necessitates the unmasking of a vicinal amino-thiol functionality. This is achieved through the critical step of demethylating the methylthio ether to a free thiophenol. The resulting 2-amino-6-chlorothiophenol is a potent binucleophile, primed for cyclization with a variety of one-carbon electrophiles.

A. Key Mechanistic Step: Demethylation of the Aryl Methyl Thioether

The cleavage of the S-CH₃ bond is the gateway to benzothiazole synthesis from the title compound. While numerous methods exist for the demethylation of aryl methyl ethers, analogous procedures can be adapted for thioethers. Thiolate-mediated demethylation is a robust and widely used method.[3][4] The mechanism involves the nucleophilic attack of a deprotonated thiol (thiolate) on the methyl group of the thioether in an Sₙ2 reaction, leading to the formation of a thiophenolate anion, which is subsequently protonated upon workup.

To mitigate the malodorous and toxic nature of low-molecular-weight thiols, long-chain, less volatile thiols are preferred in a scalable laboratory setting.[3]

Diagram: General Workflow for Benzothiazole Synthesis

G A This compound B Demethylation (e.g., Dodecanethiol, NaOH) A->B Step 1 C 2-Amino-6-chlorothiophenol B->C D Condensation & Cyclization (with Aldehyde, Carboxylic Acid, etc.) C->D Step 2 E Substituted Benzothiazole D->E G cluster_0 Intermediate Synthesis cluster_1 Cyclization A This compound C Intermolecular C-S Coupling A->C B 2-Bromobenzenethiol B->C D 2-(2-Bromophenylthio)-6-chloroaniline C->D E Intramolecular C-N Coupling (Ullmann or Buchwald-Hartwig) D->E F 1-Chloro-5-(methylthio)phenothiazine E->F G A 2-Amino-6-chlorothiophenol C Condensation (Base, e.g., NaOH) A->C B 2-Chloro-nitrobenzene derivative B->C D 2-Amino-2'-nitrodiphenyl sulfide intermediate C->D E Smiles Rearrangement & Cyclization (Base, Heat) D->E F Substituted Phenothiazine E->F

Sources

Application Note: Functional Group Transformation of the Methylthio Moiety in Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols

Strategic Overview & Reaction Pathways

In medicinal chemistry and complex organic synthesis, the methylthio (


) moiety on an aniline ring is far more than a static structural feature. While frequently employed as a bidentate directing group for transition-metal-catalyzed C–H functionalization, the 

group itself is a highly versatile synthetic handle. It can be strategically transformed to modulate the physicochemical properties of a pharmacophore (e.g., tuning basicity and lipophilicity) or completely excised to form new carbon-carbon bonds.

This application note details three fundamental transformations of the methylthio moiety in anilines: Oxidation , Desulfitative Cross-Coupling , and Demethylation .

Workflow A Methylthioaniline (Ar-SCH3) B Sulfone (Ar-SO2CH3) A->B Oxidation (m-CPBA) C Cross-Coupled (Ar-R) A->C Liebeskind-Srogl (Pd, CuTC) D Thiophenol (Ar-SH) A->D Demethylation (NaSMe)

Figure 1: Divergent functional group transformations of the methylthio moiety in anilines.

Transformation I: Oxidation to Sulfoxides and Sulfones

Causality & Mechanistic Logic

The oxidation state of the sulfur atom significantly impacts the electronic characteristics and steric profile of the aniline molecule[1]. The native thioether is weakly electron-donating via resonance but inductively withdrawing. Stepwise oxidation to the sulfoxide (


) and ultimately the sulfone (

) converts the moiety into a strongly electron-withdrawing group. In drug development, this transformation is frequently used to lower the

of the adjacent amine, improve aqueous solubility, and rigidify the local conformation.

Expert Insight: Direct oxidation of free anilines with meta-chloroperoxybenzoic acid (m-CPBA) often leads to competitive N-oxidation, yielding unwanted nitroso or nitroarenes. Therefore, reversible N-protection (e.g., N-acetylation or N-Boc protection) is a strictly required prerequisite before initiating sulfur oxidation.

Protocol: Synthesis of N-Protected (Methylsulfonyl)anilines

Self-Validating System: The reaction progress can be distinctly monitored via TLC; the sulfoxide intermediate is highly polar (low


), while the final sulfone is moderately polar.
  • Preparation: Dissolve the N-protected 2-(methylthio)aniline (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M concentration) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Oxidation: Portion-wise, add m-CPBA (77% max, 2.5 equiv). The excess reagent ensures complete conversion past the sulfoxide intermediate to the sulfone.

  • Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4 hours.

  • Quenching (Critical Step): Add a saturated aqueous solution of sodium thiosulfate (

    
    ). Causality: Thiosulfate safely reduces any unreacted electrophilic peroxy acids to their corresponding carboxylic acids, eliminating explosive hazards prior to solvent removal.
    
  • Workup: Transfer to a separatory funnel. Wash the organic layer three times with saturated aqueous

    
     to deprotonate and remove the meta-chlorobenzoic acid byproduct. Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.

Transformation II: Desulfitative Cross-Coupling (Liebeskind-Srogl)

Causality & Mechanistic Logic

The Liebeskind-Srogl cross-coupling is a powerful method for constructing C–C bonds through the palladium-catalyzed cross-coupling of thio-organic compounds with boronic acids[2]. Unlike standard Suzuki couplings, the C–S bond in a methylthio ether is highly stable. The reaction strictly requires a stoichiometric copper(I) co-catalyst, typically Copper(I) thiophene-2-carboxylate (CuTC)[3][4].

Expert Insight: The Pd(0) catalyst readily undergoes oxidative addition into the C–S bond, but the resulting Pd(II)-thiolate complex resists transmetalation. CuTC serves a dual mechanistic purpose: the highly thiophilic Cu(I) coordinates to the sulfur, polarizing the Pd–S bond and acting as an irreversible sulfur scavenger (precipitating as insoluble Cu-SMe). Simultaneously, the carboxylate ligand transfers to the Pd center, facilitating the transmetalation of the boronic acid via a classic six-membered cyclic transition state.

Mechanism Pd0 Pd(0) Catalyst PdII Pd(II) Oxidative Addition [Ar-Pd-SCH3] Pd0->PdII Ar-SCH3 Oxidative Addition Trans Transmetalation Complex [Ar-Pd-R] PdII->Trans R-B(OH)2 Transmetalation Cu Cu(I) Scavenger (Forms Cu-SMe) PdII->Cu SMe transfer Trans->Pd0 Reductive Elimination Prod Product [Ar-R] Trans->Prod Yields

Figure 2: Catalytic cycle of the Cu-mediated Liebeskind-Srogl cross-coupling.

Protocol: Liebeskind-Srogl Arylation of Methylthioanilines
  • Setup: In a glovebox or under standard Schlenk techniques (strict argon atmosphere), charge a dry reaction vial with the methylthioaniline derivative (1.0 equiv), arylboronic acid (1.5 equiv),

    
     (5 mol%), and CuTC (1.5 equiv).
    
  • Solvent Addition: Add degassed, anhydrous THF to achieve a 0.2 M concentration. Seal the vial.

  • Heating: Heat the mixture to 80 °C in an oil bath for 16 hours. Observation: The solution will darken, and a distinct precipitate (Cu-SMe) will form, visually validating the progress of the desulfitative coupling.

  • Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the crude mixture through a short pad of Celite to remove the copper salts and palladium black. Concentrate the filtrate and purify via flash column chromatography.

Transformation III: Chemoselective Demethylation

Causality & Mechanistic Logic

Unmasking the methylthio ether to a free thiophenol (


) allows for subsequent late-stage functionalizations, such as the formation of asymmetric disulfides, macrocyclizations, or the synthesis of heterocycles (e.g., benzothiazoles). Cleaving an aryl-alkyl thioether requires specific conditions due to the robust nature of the 

bond.

Expert Insight: Sodium methanethiolate (NaSMe) in DMF is the reagent of choice. This relies on Hard-Soft Acid-Base (HSAB) principles. The "soft" thiolate nucleophile preferentially attacks the "soft" methyl carbon of the aryl methyl sulfide via an


 mechanism. The aryl thiolate acts as an excellent leaving group due to resonance stabilization into the aromatic ring.
Protocol: Demethylation to 2-Aminothiophenols
  • Reaction: Dissolve the methylthioaniline (1.0 equiv) in anhydrous DMF (0.2 M). Add NaSMe (3.0 equiv).

  • Heating: Stir the mixture under argon at 120 °C for 8–12 hours.

  • Workup & Isolation: Cool to room temperature. Carefully acidify the mixture with 1M HCl to pH 4. Causality: Acidification is strictly required to protonate the generated aryl thiolate anion, driving the product into the organic phase during extraction.

  • Extraction: Extract with Ethyl Acetate. Wash the organic layer extensively with water (5 times) and brine to completely remove the DMF solvent. Dry over

    
     and concentrate. (Note: Free thiophenols are prone to air oxidation to disulfides; store under argon or use immediately).
    

Quantitative Data & Transformation Summary

The following table summarizes the operational parameters and physicochemical outcomes of the discussed transformations, providing a quick-reference guide for synthetic route planning.

TransformationReagents & CatalystReaction Temp.Electronic Effect on ArenePrimary Synthetic Utility
Oxidation to Sulfoxide 1.0 eq m-CPBA, DCM0 °C to RTMildly Electron-WithdrawingChiral auxiliary, intermediate polarity tuning
Oxidation to Sulfone >2.5 eq m-CPBA, DCM0 °C to RTStrongly Electron-WithdrawingPharmacophore rigidification, lowering amine

Liebeskind-Srogl Coupling

, CuTC,

80 °C (THF)Replaced by Aryl/Alkyl groupC–C bond formation, late-stage functionalization
Demethylation NaSMe, DMF120 °CStrongly Electron-Donating (

)
Unmasking thiol for macrocyclization or disulfide formation

References

  • 2-(Methylthio)aniline | Aromatic Amine for Research - Benchchem Benchchem.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Recent Advances in Liebeskind-Srogl Cross-Coupling and its Synthetic Applications ResearchG
  • Transition-metal mediated carbon–sulfur bond activation and transformations: an update Dalian Institute of Chemical Physics (DICP).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-(methylthio)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help improve the yield and purity of this important synthetic intermediate.

I. Understanding the Synthesis: Key Challenges

The synthesis of this compound typically involves a multi-step process that can be prone to side reactions and yield loss. A common synthetic strategy involves the ortho-chlorination of an aniline derivative, followed by the introduction of the methylthio group via a nucleophilic aromatic substitution (SNAr) reaction. The inherent reactivity of the aniline starting material and intermediates can lead to several challenges.

Common issues include:

  • Low regioselectivity during chlorination: Electrophilic chlorination of anilines can often lead to a mixture of ortho- and para-isomers, which can be difficult to separate.[1]

  • Over-chlorination: The strong activating nature of the amino group can lead to the formation of di- or tri-chlorinated byproducts.

  • Side reactions during methylthiolation: The nucleophilic substitution step can be complicated by competing reactions, depending on the reagents and conditions used.

  • Product degradation: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities, especially when exposed to air and light.[2]

This guide will provide detailed strategies to mitigate these challenges and optimize your synthetic protocol.

II. Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems encountered during the synthesis.

Low Yield and Purity Issues

Question: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in this synthesis can stem from several factors throughout the process. A systematic approach to troubleshooting is recommended.

1. Starting Material Purity:

  • Aniline Reactant: Ensure your starting aniline is pure and free from oxidation byproducts. If the aniline is discolored (yellow or brown), consider purification by distillation or recrystallization before use.[2]

2. Inefficient Chlorination:

  • Poor Regioselectivity: To favor the desired ortho-chlorination, consider using a directing group strategy or specialized chlorinating agents.[1] Protecting the amine as an acetanilide can reduce its activating strength and improve selectivity.[3]

  • Over-chlorination: Use of a milder chlorinating agent, such as N-chlorosuccinimide (NCS), can help prevent over-chlorination.[1] Precise control of stoichiometry and reaction temperature is also crucial.

3. Incomplete Methylthiolation:

  • Nucleophile Choice: The choice of the methylthiolating agent is critical. While methylthiolate salts are effective, they can be harsh. Consider using methyl disulfide in the presence of a suitable base.[4]

  • Reaction Conditions: The nucleophilic aromatic substitution (SNAr) step often requires elevated temperatures. However, excessively high temperatures can lead to decomposition. It is important to optimize the temperature and reaction time.

Question: My final product is a dark oil or solid, even after initial workup. How can I decolorize it?

Answer: Discoloration in aniline derivatives is most often due to oxidation.[2] Here are several effective decolorization techniques:

  • Activated Carbon Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities and can be removed by hot filtration.[2][5]

  • Column Chromatography: Passing the crude product through a silica gel column can effectively separate the desired aniline from colored, often more polar, impurities.[2]

  • Vacuum Distillation: For liquid products, vacuum distillation is an excellent method for separating the target compound from non-volatile, colored polymeric impurities.[2]

Side Reactions and Impurity Formation

Question: I am observing significant amounts of the para-chloro isomer. How can I improve the ortho-selectivity of the chlorination step?

Answer: Achieving high ortho-selectivity in the chlorination of anilines is a known challenge due to the strong para-directing nature of the amino group.[1] Here are some strategies to enhance ortho-selectivity:

  • Amine Protection: Converting the amine to an amide (e.g., an acetanilide) moderates its activating effect and can increase the proportion of the ortho-isomer due to steric hindrance at the para-position.[3] The protecting group can be removed later by hydrolysis.

  • Directed Ortho-Chlorination: The use of specific organocatalysts, such as secondary ammonium salts, has been shown to be highly effective in directing chlorination to the ortho position of anilines.[1][6][7]

Question: During the workup of the methylthiolation step, I am having trouble with emulsions. How can I resolve this?

Answer: Emulsions are a common issue during the workup of reactions involving amines. To break an emulsion:

  • Addition of Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.[8]

  • Gentle Stirring and Patience: Sometimes, simply allowing the mixture to stand for a period or gentle swirling can resolve the emulsion.[8]

III. Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound?

A1: A common approach involves a two-step sequence:

  • Ortho-chlorination: An appropriate aniline precursor is chlorinated, often after protection of the amino group to control regioselectivity.

  • Nucleophilic Aromatic Substitution (SNAr): The resulting chloroaniline is then reacted with a methylthiolating agent, such as sodium methylthiolate or methyl disulfide with a base, to introduce the methylthio group.[4][9]

Q2: What are the best practices for handling and storing this compound?

A2: Like many aniline derivatives, this compound is susceptible to oxidation. It should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept in a cool, dry place.[2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[10] These techniques allow for the observation of the consumption of starting materials and the formation of the desired product.

Q4: What are some common safety precautions to take during this synthesis?

A4: Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used, such as chlorinating agents and strong bases, are corrosive and/or toxic and should be handled with care.

IV. Experimental Protocols

Protocol 1: Ortho-Selective Chlorination via Acetanilide Protection

This protocol outlines a general procedure for the ortho-chlorination of an aniline through its acetanilide derivative.

Step 1: Protection of the Amino Group

  • Dissolve the starting aniline (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (1.1 eq) dropwise while stirring.

  • Heat the mixture to 50-60 °C for 1 hour.

  • Pour the reaction mixture into ice water and collect the precipitated acetanilide by filtration.

Step 2: Chlorination

  • Suspend the dried acetanilide (1.0 eq) in a suitable solvent (e.g., acetic acid).

  • Slowly add a solution of the chlorinating agent (e.g., N-chlorosuccinimide, 1.05 eq) in the same solvent at room temperature.

  • Stir the reaction mixture until completion (monitor by TLC).

  • Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with aqueous sodium bicarbonate and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

  • Reflux the chlorinated acetanilide in a mixture of ethanol and concentrated hydrochloric acid until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to pH > 7.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude chloroaniline.

Protocol 2: Nucleophilic Aromatic Substitution with Methyl Disulfide

This protocol describes the introduction of the methylthio group.

  • To a solution of the 2-chloroaniline derivative (1.0 eq) in a polar aprotic solvent such as DMF, add a base (e.g., potassium hydroxide, 2.0 eq).[4]

  • Add methyl disulfide (1.5 eq) to the mixture.

  • Heat the reaction under reflux and monitor its progress by TLC.[4]

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

V. Data Presentation

Table 1: Troubleshooting Common Issues in the Synthesis of this compound

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Yield Incomplete reactions, side product formation, mechanical losses.Optimize reaction times and temperatures; ensure purity of starting materials; use milder reagents.
Product Discoloration Oxidation of the aniline.Purify by activated carbon treatment, column chromatography, or vacuum distillation.[2][5]
Poor Ortho-selectivity Strong para-directing effect of the amino group.Protect the amino group as an acetanilide; use ortho-directing catalysts.[1][3]
Over-chlorination Highly activated aniline ring.Use a milder chlorinating agent (e.g., NCS); control stoichiometry and temperature carefully.[1]
Emulsion during Workup Presence of basic amine in a biphasic system.Add brine to increase the ionic strength of the aqueous phase.[8]

VI. Visualizations

Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_sm Check Starting Material Purity start->check_sm purify_sm Purify Starting Material (Distillation/Recrystallization) check_sm->purify_sm Impure check_chlorination Analyze Chlorination Step check_sm->check_chlorination Pure purify_sm->check_chlorination optimize_chlorination Optimize Chlorination (Protecting Group, Catalyst) check_chlorination->optimize_chlorination Inefficient check_thiolation Analyze Methylthiolation Step check_chlorination->check_thiolation Efficient optimize_chlorination->check_thiolation optimize_thiolation Optimize Thiolation (Reagents, Temperature) check_thiolation->optimize_thiolation Incomplete check_workup Review Workup and Purification check_thiolation->check_workup Complete optimize_thiolation->check_workup optimize_workup Optimize Workup (e.g., Emulsion Breaking) check_workup->optimize_workup Issues Found end Improved Yield check_workup->end No Issues optimize_workup->end G Yield Yield Purity Purity Yield->Purity Chlorination_Selectivity Chlorination Selectivity Chlorination_Selectivity->Yield Chlorination_Selectivity->Purity Thiolation_Efficiency Thiolation Efficiency Thiolation_Efficiency->Yield Oxidation Oxidation Oxidation->Purity decreases Protecting_Group Protecting Group Protecting_Group->Chlorination_Selectivity Catalyst Catalyst Catalyst->Chlorination_Selectivity Temperature Temperature Temperature->Thiolation_Efficiency Atmosphere Atmosphere (Inert vs. Air) Atmosphere->Oxidation Workup_Procedure Workup Procedure Workup_Procedure->Purity

Caption: A conceptual diagram illustrating the influence of key experimental parameters on the yield and purity of the final product.

VII. References

  • SciSpace. (n.d.). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. Retrieved from [Link]

  • Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. Retrieved from [Link]

  • Albayati, T. M., & Doyle, A. M. (n.d.). Shape-Selective Adsorption of Substituted Aniline Pollutants from Wastewater. Academia.edu. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Retrieved from [Link]

  • Xiong, X., & Yeung, Y.-Y. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Angewandte Chemie International Edition, 55(52), 16101–16105. [Link]

  • The Benicewicz Group. (n.d.). Substituted oligoanilines: synthesis and characterization. Retrieved from [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Chloro-6-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-Chloro-6-(methylthio)aniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we will address specific issues in a practical question-and-answer format, explaining the causality behind experimental choices to ensure you achieve the highest purity for your compound.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of crude this compound is largely dependent on its synthetic route. Common impurities can be categorized as follows:

  • Process-Related Impurities: These include unreacted starting materials, such as 2,6-dichlorotoluene or 2-chloro-6-aminotoluene, and reagents from side reactions.[1][2] For instance, if the synthesis involves the reduction of a nitro group, incomplete reduction can leave residual nitro-intermediates.[3][4]

  • Isomeric Impurities: During substitution reactions on the aromatic ring, the formation of regioisomers is a potential challenge that can complicate purification.[3]

  • Degradation Impurities: Like many anilines, this compound is susceptible to oxidation, especially when exposed to air and light. This leads to the formation of highly colored polymeric materials, which is why samples can darken over time from a pale oil to a dark brown or reddish substance.[3]

Q2: My this compound sample has darkened significantly. What causes this and how can I prevent it?

A2: The darkening of aniline compounds is a classic sign of oxidation.[3] The amino group (-NH₂) is highly susceptible to oxidation by atmospheric oxygen, a process often accelerated by light and heat. This leads to the formation of complex, colored polymeric byproducts.

Prevention is key:

  • Inert Atmosphere: Always handle and store the compound under an inert atmosphere, such as nitrogen or argon.

  • Light Protection: Store in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Cold Storage: Store the purified compound at low temperatures (e.g., in a refrigerator or freezer) to slow down potential degradation pathways.

Q3: Which purification techniques are generally most effective for this compound?

A3: For this compound, which is typically an oil or low-melting solid, the most effective purification methods are:

  • Column Chromatography: This is the most versatile and widely used method for this compound. It is highly effective at removing both polar and non-polar impurities.[4] However, due to the basic nature of the aniline, special considerations are required.

  • Vacuum Distillation: If the compound is a liquid and thermally stable, vacuum distillation can be an excellent method for removing non-volatile impurities and colored polymeric materials. Using a vacuum is crucial to lower the boiling point and prevent thermal decomposition.[3]

  • Recrystallization: If you have a solid batch of crude material, recrystallization can be effective, particularly for removing impurities with different solubility profiles.[5] This is often used as a final polishing step.

Troubleshooting and Optimization Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: Significant streaking and low recovery during silica gel column chromatography.

Causality: This is a very common issue when purifying amines on silica gel. Silica gel has a slightly acidic surface due to the presence of silanol (Si-OH) groups. The basic lone pair of electrons on the aniline's nitrogen atom interacts strongly with these acidic sites, causing the compound to adhere tightly to the stationary phase.[6] This results in poor elution (streaking or "tailing") and, in severe cases, irreversible adsorption, leading to low recovery.[3]

Solutions:

  • Basic Modifier in Eluent: The most common solution is to add a small amount of a basic modifier, like triethylamine (Et₃N) or pyridine, to the mobile phase (eluent).[6] A concentration of 0.5-1% (v/v) is typically sufficient to neutralize the acidic sites on the silica, allowing the aniline to travel smoothly through the column.

  • Use of Neutral or Basic Stationary Phase: Alternatively, you can use a different stationary phase. Neutral or basic alumina can be a good substitute for silica gel when purifying basic compounds.

  • Work Quickly: Minimize the time the compound spends on the column to reduce the opportunity for on-column degradation.[3]

Problem 2: The product is still yellow or brown after a single purification pass.

Causality: Persistent color is usually due to highly conjugated, colored oxidation byproducts that can be difficult to separate from the main compound due to similar polarities.

Solutions:

  • Activated Charcoal Treatment: If you are performing a recrystallization, you can decolorize the solution by adding a small amount of activated charcoal to the hot solution before filtration.[7][8] The charcoal has a high surface area that adsorbs the colored impurities. Use it sparingly, as it can also adsorb some of your product.

  • Sequential Purification: A single purification method may not be sufficient. Consider a multi-step approach. For example, perform a vacuum distillation first to remove high-boiling colored polymers, followed by column chromatography to separate more closely related impurities.

Problem 3: During recrystallization, the compound "oils out" instead of forming crystals.

Causality: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution cools too rapidly.

Solutions:

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.[7]

  • Slow Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can help. Slow cooling encourages the formation of a crystal lattice rather than amorphous precipitation.[9]

  • Change Solvent System: The chosen solvent may be inappropriate. Select a solvent with a lower boiling point or use a mixed-solvent system to better control the solubility.[7]

IssueProbable CauseRecommended Solution
Low Recovery (Column) Strong adsorption to acidic silica gel.[6]Add 0.5-1% triethylamine to the eluent; use neutral alumina.[3][6]
Streaking/Tailing (TLC/Column) Strong interaction of basic amine with acidic silica.[6]Add 0.5-1% triethylamine to the eluent.[6]
Product Discoloration Oxidation of the amine group.[3]Use activated charcoal during recrystallization; store purified product under inert gas, away from light.[7][8]
"Oiling Out" (Recrystallization) Solution too concentrated or cooling too fast.Add more solvent; allow solution to cool slowly; change solvent system.[7]
Visualized Workflows
General Purification Strategy

The following diagram outlines a logical workflow for purifying crude this compound.

crude Crude this compound check_state Assess Physical State crude->check_state is_solid Solid or High Viscosity Oil? check_state->is_solid recryst Recrystallization is_solid->recryst Yes distill Vacuum Distillation is_solid->distill No (Liquid) check_purity1 Check Purity (TLC/GC/NMR) recryst->check_purity1 column Column Chromatography (with Et3N modifier) check_purity3 Check Purity (TLC/GC/NMR) column->check_purity3 check_purity2 Check Purity (TLC/GC/NMR) distill->check_purity2 pure_product Pure Product (Store under N2, cold, dark) check_purity1->pure_product Pure impure Still Impure check_purity1->impure Impure check_purity2->column Impure check_purity2->pure_product Pure check_purity3->pure_product Pure check_purity3->impure Impure (Re-evaluate strategy) impure->column

Caption: Decision workflow for purifying this compound.

Experimental Protocols
Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of 5-10 g of crude material.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade)

  • Triethylamine (Et₃N)

  • Glass column, flasks, and TLC plates

Procedure:

  • Eluent Preparation: Prepare the mobile phase. A good starting point is a mixture of Hexane and Ethyl Acetate. Based on TLC analysis, a ratio between 20:1 and 10:1 (Hexane:EtOAc) is often effective.[10] To this solvent mixture, add 0.5% triethylamine by volume (e.g., 5 mL of Et₃N per 1 L of eluent).

  • Column Packing: Pack a glass column with silica gel as a slurry in the prepared eluent. Ensure the silica bed is well-settled and free of air bubbles.

  • Sample Loading: Dissolve the crude compound in a minimum amount of dichloromethane or the eluent. Pre-adsorb this mixture onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes or flasks.

  • Monitoring: Monitor the separation by TLC, spotting each fraction on a plate. Visualize the spots under UV light.

  • Fraction Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound as an oil.

Protocol 2: Recrystallization (for solid crude material)

This protocol assumes the crude product is a solid or can be solidified.

Materials:

  • Crude solid this compound

  • Solvents: Ethanol, Isopropanol, Toluene, or a Hexane/Toluene mixture

  • Activated charcoal (optional)

  • Erlenmeyer flask, Büchner funnel, filter paper

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair where the compound is highly soluble when hot but poorly soluble when cold.[7] Ethanol/water or a hydrocarbon solvent like toluene can be effective.[7][11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent needed to just dissolve the solid completely.[9]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a very small amount of activated charcoal, and swirl. Re-heat the mixture to boiling for a few minutes.[8]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and the charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References
  • BenchChem. (2025). Technical Support Center: Purification of Substituted Anilines. BenchChem.
  • BenchChem. (2025). Technical Support Center: Recrystallization of Substituted Anilines. BenchChem.
  • BenchChem. (2025). Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines. BenchChem.
  • Guidechem. (2023). How to Synthesize 2-Chloro-6-methylaniline? Guidechem.
  • BenchChem. (n.d.). This compound. BenchChem.
  • Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Organic Syntheses.
  • Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
  • University of Colorado Boulder. (n.d.).
  • Patsnap. (2016). Preparation method of 2-halogen-6-alkylthio toluene. Eureka.
  • Google Patents. (n.d.). US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • BenchChem. (2025).
  • Royal Society of Chemistry. (n.d.).
  • European Patent Office. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines - EP 0500156 A1. Googleapis.com.
  • Google Patents. (n.d.). WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene.

Sources

Recrystallization solvents for 2-Chloro-6-(methylthio)aniline isolation

Author: BenchChem Technical Support Team. Date: March 2026

Answering your request, as a Senior Application Scientist, I have structured this technical support guide to provide comprehensive, field-proven insights into the recrystallization of 2-Chloro-6-(methylthio)aniline. This guide moves beyond simple instructions to explain the underlying principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Technical Support Center: Isolation of this compound

Guide Objective: This center provides researchers, scientists, and drug development professionals with a detailed troubleshooting guide and frequently asked questions (FAQs) for the purification of this compound via recrystallization. The methodologies and principles discussed are grounded in established organic chemistry practices.

Section 1: Understanding the Molecule & Solvent Selection Principles

This compound is a substituted aromatic amine containing a moderately polar amino group, a non-polar chloro group, and a polarizable methylthio group.[1] This combination of functional groups results in an overall intermediate polarity. The key to successful recrystallization is selecting a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[2][3]

The "Like Dissolves Like" Principle

The principle of "like dissolves like" is the cornerstone of solvent selection.[2] Solvents with a polarity similar to the solute are more likely to dissolve it. For this compound, this suggests that solvents of intermediate polarity are excellent starting points.

Single vs. Mixed Solvent Systems
  • Single Solvent: An ideal single solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[2][3]

  • Mixed Solvent System: When a suitable single solvent cannot be found, a mixed solvent system is employed. This involves a "good" solvent that readily dissolves the aniline and a "poor" or "anti-solvent" in which the aniline is insoluble.[4] The two solvents must be miscible with each other. A common and effective pair for anilines is an alcohol (good solvent) and water (anti-solvent).[2][4]

Solvent Selection Workflow

The following diagram outlines a systematic approach to selecting an appropriate solvent system.

SolventSelection cluster_single Single Solvent Screening cluster_mixed Mixed Solvent Screening start Start: Crude this compound test_solvents Test Solubility in Small Scale: ~10-20 mg of crude solid in ~0.5 mL of solvent start->test_solvents hot_dissolve Does it dissolve completely when hot? test_solvents->hot_dissolve Try polar/intermediate solvents (Ethanol, IPA, Acetone) cold_insoluble Does it precipitate upon cooling? hot_dissolve->cold_insoluble Yes find_good Identify a 'Good' Solvent (dissolves compound at room temp) hot_dissolve->find_good No, or dissolves at room temp single_success Success! Use this single solvent. cold_insoluble->single_success Yes cold_insoluble->find_good No, poor recovery find_poor Identify a 'Poor' Solvent (compound is insoluble at all temps) (Must be miscible with 'Good' solvent) find_good->find_poor mixed_success Success! Use this solvent pair. find_poor->mixed_success fail Re-evaluate or Consider Chromatography Troubleshooting cluster_s1 Solutions for No Crystals cluster_s2 Solutions for Oiling Out cluster_s3 Solutions for Low Recovery cluster_s4 Solutions for Impurity start Problem Encountered p1 No Crystals Form start->p1 p2 Compound 'Oiled Out' start->p2 p3 Low Recovery/Yield start->p3 p4 Product is Impure/Colored start->p4 s1_1 Scratch inner surface of flask p1->s1_1 s1_2 Add a seed crystal p1->s1_2 s1_3 Too much solvent? Boil some off and re-cool p1->s1_3 s1_4 Cool in ice-salt bath p1->s1_4 s2_1 Reheat to dissolve oil p2->s2_1 s2_4 Try a different solvent system p2->s2_4 s3_1 Did you use minimum hot solvent? p3->s3_1 s3_2 Ensure sufficient cooling time in ice bath p3->s3_2 s3_3 Avoid washing crystals with too much cold solvent p3->s3_3 s4_1 Repeat recrystallization p4->s4_1 s4_2 Use activated charcoal for color p4->s4_2 s4_3 Ensure slow cooling to prevent trapping impurities p4->s4_3 s4_4 Consider column chromatography p4->s4_4 s2_2 Add more 'good' solvent s2_1->s2_2 s2_3 Cool solution much more slowly s2_2->s2_3

Sources

Technical Guide: Preventing Oxidation of Methylthio Groups in Aniline Transformations

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the chemoselective challenges of reacting anilines containing methylthio (-SMe) groups. It synthesizes advanced organic synthesis protocols with troubleshooting strategies to prevent sulfur oxidation.

The Chemoselectivity Paradox

The core challenge in functionalizing methylthioanilines is the competing nucleophilicity of the nitrogen (amine) and sulfur (sulfide) atoms.

  • The Amine (-NH₂): Hard nucleophile, activates the ring, susceptible to oxidation (to nitro/nitroso) but often protected as an amide.

  • The Sulfide (-SMe): Soft nucleophile, highly prone to oxidation by electrophilic oxidants (e.g., HNO₃, peroxides) to sulfoxides (-S(O)Me) or sulfones (-S(O)₂Me).

Key Rule: Standard oxidizing conditions (e.g., mixed acid nitration, unmonitored diazotization) will almost always oxidize the sulfur before or concurrently with the desired aniline transformation.

Module 1: Nitration Without Sulfur Oxidation

Direct nitration with fuming nitric acid is contraindicated. The high oxidation potential of


 and the presence of oxidizing nitrogen oxides (

) will destroy the sulfide.
Protocol A: The Nitrate Salt Method (Recommended)

This method avoids the high concentration of free


 and exotherms associated with liquid nitric acid additions.

Reagents:

  • Substrate: 4-(Methylthio)aniline (protected as acetanilide).

  • Nitrating Agent: Potassium Nitrate (

    
    ) or Sodium Nitrate (
    
    
    
    ).
  • Solvent/Catalyst: Concentrated Sulfuric Acid (

    
    ).
    

Step-by-Step Protocol:

  • Protection: Convert the aniline to 4-(methylthio)acetanilide using acetic anhydride (

    
    ) in acetic acid. Note: The free amine is too reactive and prone to oxidative tars.
    
  • Dissolution: Dissolve the acetanilide (1.0 equiv) in concentrated

    
     at 0°C.
    
  • Controlled Addition: Add solid

    
     (1.05 equiv) portion-wise over 30 minutes.
    
    • Critical Control: Maintain internal temperature < 5°C .

  • Quench: Pour onto crushed ice immediately after TLC indicates consumption of starting material.

  • Workup: Neutralize with

    
     (conc.) to pH 8. Extract with EtOAc.[1]
    

Why this works: Generating nitrosonium/nitronium ions in situ from nitrate salts allows for a "starved" electrophile environment, minimizing the excess oxidant concentration that attacks sulfur.

Protocol B: The "Sulfonium Shield" (Advanced Protection)

If the sulfide is extremely sensitive or regioselectivity requires meta substitution (relative to the original S-position), use the sulfonium protection strategy.

  • Shielding: Alkylate -SMe with MeI or

    
     to form the sulfonium salt 
    
    
    
    .
    • Effect: The lone pair is sequestered; the group becomes strongly electron-withdrawing (meta-directing) and oxidation-resistant.

  • Reaction: Perform the nitration.

  • Deshielding: Demethylate using a soft nucleophile (e.g., ethanolamine,

    
    , or refluxing iodide) to regenerate the -SMe group.
    

Module 2: Diazotization & Sandmeyer Reactions

Nitrous acid (


) is a potent oxidant. Excess 

rapidly oxidizes sulfides to sulfoxides.
Protocol: Controlled Diazotization

Reagents:

  • Substrate: 4-(Methylthio)aniline.

  • Acid:

    
     (aqueous) or 
    
    
    
    -TsA (organic soluble). Avoid excess HCl if possible.
  • Nitrite:

    
     or 
    
    
    
    -Butyl Nitrite (organic phase).[2]

Troubleshooting Workflow:

  • Temperature: Must be -5°C to 0°C . Above 5°C, radical pathways open, increasing S-oxidation risk.

  • Endpoint Monitoring: You must use Starch-Iodide paper.

    • Goal: A faint, slow blue color.

    • Error: Instant black/dark blue indicates excess

      
      , which will attack the sulfur.
      
  • Scavenging: Once diazotization is complete, add Sulfamic Acid or Urea to quench any residual

    
    before the next step (e.g., addition of CuCl).
    

Reaction Logic:



Side Reaction (Avoid):


Decision Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision process for selecting the correct protocol based on the desired transformation and substrate sensitivity.

G Start Start: Aniline with -SMe Group Target Target Transformation? Start->Target Nitration Nitration Target->Nitration Diazotization Diazotization Target->Diazotization ProtectN Step 1: Protect N (Ac2O) Form Acetanilide Nitration->ProtectN DirectDiazo Direct Diazotization (Strict Temp < 0°C) Diazotization->DirectDiazo MethodNit Select Method ProtectN->MethodNit Monitor Monitor: Starch-Iodide Quench excess HNO2 with Urea DirectDiazo->Monitor SaltMethod Nitrate Salt Method (KNO3/H2SO4, <5°C) MethodNit->SaltMethod Standard Sulfonium Sulfonium Shield (Alkylate S -> React -> Dealkylate) MethodNit->Sulfonium High Oxidation Risk or Meta-Selectivity Needed Result Product with Intact -SMe SaltMethod->Result Sulfonium->Result Monitor->Result

Caption: Decision tree for selecting non-oxidizing protocols for methylthioaniline derivatives.

Troubleshooting & FAQs

Q1: My reaction mixture turned dark black/tarry immediately. What happened?

Diagnosis: Likely oxidative polymerization of the aniline or sulfide oxidation leading to decomposition. Solution:

  • Check Oxidant Addition: If using liquid

    
    , switch to solid 
    
    
    
    (Protocol A). The local concentration of oxidant at the drop site was too high.
  • Protect the Amine: Never nitrate a free methylthioaniline. The amine must be acetylated (acetanilide) or protected as a salt.

  • Degas Solvents: Dissolved oxygen can initiate radical cation formation on the sulfur. Sparge solvents with Argon/Nitrogen for 15 mins.

Q2: I see a new spot on TLC that is more polar than my product. Is it the sulfoxide?

Diagnosis: Yes, sulfoxides (


) are significantly more polar than sulfides.
Verification: 
  • NMR: Look for a shift in the -SMe peak.

    • Sulfide (-SMe):

      
       ppm.
      
    • Sulfoxide (-S(O)Me):

      
       ppm (distinct downfield shift).
      Recovery:  If the product is valuable, you can selectively reduce the sulfoxide back to the sulfide using 
      
      
      
      or
      
      
      , though preventing it is superior.
Q3: Can I use standard Sandmeyer conditions (HCl/NaNO2)?

Answer: Only with modification.

  • Risk: Concentrated HCl + NaNO2 generates aggressive nitrosyl chloride (

    
    ) and excess 
    
    
    
    .
  • Modification: Use the "Inverse Addition" technique. Add the nitrite solution into the acid/amine mixture very slowly. This ensures the nitrite is the limiting reagent at all times, preventing the buildup of oxidizing species that attack the sulfur.

Q4: How do I remove the "Sulfonium Shield" (demethylation)?

Protocol:

  • Dissolve the nitrated sulfonium salt in a polar aprotic solvent (DMF or MEK).

  • Add a nucleophile: Ethanolamine (5 equiv) or NaSMe (1.1 equiv).

  • Heat to reflux (60-80°C) for 2-4 hours.

  • The nucleophile attacks the methyl group (S_N2), releasing the neutral sulfide product.

Summary of Compatible Reagents

Reagent ClassRecommended (Safe)Avoid (High Risk of S-Oxidation)
Nitrating Agents

, Acetyl Nitrate (low temp)
Fuming

, Mixed Acid (uncontrolled)
Diazotization

-Butyl Nitrite,

(stoichiometric)
Excess

,

(strong oxidant)
Acids

,

, Acetic Acid
Hot dilute

, Perchloric Acid
Quenchers Sulfamic Acid, UreaSodium Bisulfite (can react with diazonium)

References

  • Nitration via Nitrate Salts

    • Methods for nitrating compounds.[1][3][4][5][6][7][8][9][10] (US Patent 7737308B1). Demonstrates the use of nitrate salts in sulfuric acid to reduce exotherms and byproducts compared to liquid nitric acid.

  • Diazotization Control

    • Organic Syntheses Procedure: Diazotization. Highlights the critical use of starch-iodide paper and sulfamic acid to control nitrous acid levels.
  • Sulfonium Chemistry

    • Synthetic Applications of Sulfonium Salts.[11] Discusses the reactivity of sulfonium salts as electrophiles and their stability/dealkylation pathways.

  • Sulfide Oxidation Prevention

    • Sulfide Oxidation to Sulfone Using Sodium Chlorite. Provides context on the ease of sulfide oxidation, reinforcing the need for strict oxidant control.
  • General Reactivity

    • Reactions of Aniline.[1][3][5][7][12][13] Explains the activation of the ring and the necessity of protection (acetylation) to prevent oxidation.

Sources

Technical Support Center: Strategies for Overcoming Steric Hindrance in Reactions of 2,6-Disubstituted Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for navigating the synthetic challenges posed by 2,6-disubstituted anilines. The steric bulk imposed by substituents at the 2 and 6 positions of the aniline ring presents significant hurdles in achieving desired chemical transformations, particularly in carbon-nitrogen (C-N) bond formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions and troubleshooting advice for these demanding reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with sterically hindered anilines.

Q1: Why are reactions with 2,6-disubstituted anilines so challenging?

The primary difficulty stems from the steric hindrance created by the substituents flanking the amine group. This bulkiness impedes the approach of reactants to the nitrogen atom and can significantly slow down or completely inhibit key steps in catalytic cycles, such as oxidative addition and reductive elimination.[1] Common consequences include low reaction yields, sluggish reaction rates, and the necessity for highly specialized catalysts and conditions to achieve the desired transformation.[1]

Q2: What are the most effective catalytic systems for N-arylation of 2,6-disubstituted anilines?

The Palladium-catalyzed Buchwald-Hartwig amination is a cornerstone for these transformations.[1][2] The success of this reaction is critically dependent on the choice of phosphine ligand. Bulky, electron-rich monophosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding substrates.[1][3] Additionally, N-heterocyclic carbene (NHC) ligands have demonstrated high efficacy in stabilizing the palladium catalyst and facilitating the reaction, sometimes even at room temperature.[1][4]

Q3: Are there viable alternatives to palladium catalysis?

Yes, copper-catalyzed Ullmann-type reactions have seen a resurgence as a valuable alternative.[1][5] Modern advancements have led to the development of ligands that can facilitate the coupling of sterically hindered partners under milder conditions than traditional Ullmann reactions.[6][7] For certain substrates, non-catalyzed methods involving organometallic reagents like Grignard reagents can also provide access to highly congested anilines.[8][9] Another promising approach is the amination of arylboronic esters, which can be achieved with copper(I) catalysts under mild conditions.[10][11]

Q4: How do I choose the right ligand for my specific reaction?

Ligand selection is paramount. For Buchwald-Hartwig reactions with sterically hindered anilines, ligands with significant steric bulk and strong electron-donating properties are essential. These features are thought to promote the reductive elimination step, which is often rate-limiting in these reactions.[12] A screening of several "Buchwald-type" biaryl phosphine ligands (e.g., XPhos, SPhos) is often a good starting point.[13] For particularly challenging couplings, consider more specialized ligands, such as those with carbazolyl-derived backbones, which have shown success in synthesizing tetra-ortho-substituted diarylamines.

Q5: What is the role of the base and solvent in these reactions?

The choice of base and solvent is interdependent and crucial for success. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used in Buchwald-Hartwig aminations to deprotonate the aniline. The solvent should be aprotic and capable of dissolving the reactants and catalyst; toluene, dioxane, and THF are frequent choices.[1] The specific combination can significantly impact reaction rate and yield, so optimization may be necessary.

Troubleshooting Guide

Even with optimized conditions, reactions with 2,6-disubstituted anilines can be prone to failure. This section provides a systematic approach to troubleshooting common issues.

Issue 1: Low or No Product Yield

This is the most frequent problem. A logical diagnostic workflow can help identify the root cause.

G start Low/No Yield catalyst Check Catalyst Activity start->catalyst ligand Evaluate Ligand Choice start->ligand conditions Assess Reaction Conditions start->conditions substrate Verify Substrate Quality start->substrate catalyst_sol Use fresh precatalyst Prepare active catalyst in-situ catalyst->catalyst_sol Inactive Catalyst? ligand_sol Screen bulky, electron-rich ligands (e.g., biarylphosphines, NHCs) Optimize Pd:ligand ratio ligand->ligand_sol Inappropriate Ligand? conditions_sol Increase temperature Extend reaction time Ensure inert atmosphere conditions->conditions_sol Suboptimal Conditions? substrate_sol Confirm purity of starting materials (TLC, NMR, GC-MS) substrate->substrate_sol Poor Substrate Quality?

Caption: Troubleshooting workflow for low or no product yield.

Detailed Corrective Actions:

  • Inactive Catalyst: Ensure your palladium precatalyst is high quality and has been stored under an inert atmosphere. Consider using a more active precatalyst, such as a palladacycle.[1]

  • Inappropriate Ligand: The chosen ligand may not be suitable for your specific substrates. A screening of a panel of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is recommended.[1][14] Ensure the correct palladium-to-ligand ratio is used.

  • Suboptimal Reaction Conditions: Hindered couplings often require more thermal energy; consider increasing the reaction temperature.[1] Monitor the reaction progress over a longer period using TLC or GC-MS. Crucially, ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.[1]

  • Poor Substrate Quality: Verify the purity of your aryl halide and aniline starting materials, as impurities can poison the catalyst.[1]

Issue 2: Formation of Significant Side Products

The formation of byproducts can compete with the desired reaction, reducing the yield of the target molecule.

Side ProductCommon CausesProposed Solutions
Hydrodehalogenation Reduction of the aryl halide.Lower the reaction temperature. Use a less electron-rich ligand. Ensure the absence of water or other protic impurities.[1]
Homocoupling of Aryl Halide Favored at high temperatures.Lower the reaction temperature. Use a lower catalyst loading.[1]
Diarylation of Aniline If the starting aniline has two N-H bonds.Use a stoichiometric excess of the aniline. Add the aryl halide slowly to the reaction mixture.[1]

Advanced Strategies and Experimental Protocols

For particularly challenging substrates, advanced techniques may be necessary.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate reaction rates and improve yields by efficiently transferring energy to the reaction mixture.[15][16][17][18] This can be particularly effective for sluggish, sterically hindered couplings.

Protocol: Microwave-Assisted Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the 2,6-disubstituted aniline (1.2 mmol), aryl halide (1.0 mmol), a suitable bulky phosphine ligand (e.g., XPhos, 0.02 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and a strong base (e.g., NaOt-Bu, 1.4 mmol).

  • Solvent Addition: Add an appropriate degassed solvent (e.g., toluene or dioxane, 3-5 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).

  • Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Flow Chemistry

Continuous flow chemistry offers several advantages for challenging reactions, including precise control over reaction parameters, enhanced safety for highly exothermic reactions, and the ability to handle reactive intermediates.[19][20][21][22][23] For sterically hindered reactions, the rapid heating and mixing in a flow reactor can improve efficiency and yield.

G cluster_0 Reagent Pumps pump1 Aniline/Base Solution mixer T-Mixer pump1->mixer pump2 Aryl Halide/Catalyst Solution pump2->mixer reactor Heated Coil Reactor mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: A simplified workflow for a flow chemistry setup.

References

  • A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. Available at: [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature - Organic Chemistry Portal. Available at: [Link]

  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products - ACS Publications. Available at: [Link]

  • Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides - eScholarship. Available at: [Link]

  • Soluble polymer-supported hindered phosphine ligands for palladium-catalyzed aryl amination - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center - PMC. Available at: [Link]

  • A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC. Available at: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners | ACS Catalysis. Available at: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing. Available at: [Link]

  • Biaryl Phosphane Ligands in Palladium‐Catalyzed Amination - SciSpace. Available at: [Link]

  • Flow microreactor synthesis in organo-fluorine chemistry - Beilstein Journals. Available at: [Link]

  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides - ChemRxiv. Available at: [Link]

  • Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Semantic Scholar. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. Available at: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC. Available at: [Link]

  • Applications of Flow Chemistry in the Pharmaceutical Industry – Highlights of the Recent Patent Literature - ResearchGate. Available at: [Link]

  • Practical catalytic method for synthesis of sterically hindered anilines - PubMed. Available at: [Link]

  • Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing). Available at: [Link]

  • Flow chemistry applied to the preparation of small molecules potentially useful as therapeutic agents - AIR Unimi. Available at: [Link]

  • Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]

  • Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Available at: [Link]

  • Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid † - PMC - NIH. Available at: [Link]

  • N, N'-Diaryldihydrophenazines as Visible-Light Photocatalysts for Anilines' Arylation Using a Dual Photoredox/Ni(II) Cross-Coupling Strategy - PubMed. Available at: [Link]

  • Ullmann Condensation - SynArchive. Available at: [Link]

  • Microwave-assisted synthesis of new substituted anilides of quinaldic acid - PubMed. Available at: [Link]

  • The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids - ResearchGate. Available at: [Link]

  • Solvent effects in the aza-Michael addition of anilines - Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Solvent effects in the aza-Michael addition of anilines - Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Selective Palladium-Catalyzed Arylation of Ammonia: Synthesis of Anilines as Well as Symmetrical and Unsymmetrical Di- and Triarylamines | Journal of the American Chemical Society. Available at: [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES Karthiyayini Gnanaoli,a Deepan Babu Rajkumar,a C. Uma Maheswari,a* Vellais. Available at: [Link]

  • Palladium-Catalyzed Ortho C−H Arylation of Unprotected Anilines - Semantic Scholar. Available at: [Link]

  • Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. Available at: [Link]

  • FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW - Neuroquantology. Available at: [Link]

Sources

Technical Guide: Purification of Crude 2-Chloro-6-(methylthio)aniline

[1][2]

Introduction & Substance Profile

This guide addresses the purification of 2-Chloro-6-(methylthio)aniline (CAS: 216485-87-9).[1][2] This compound is a critical intermediate in the synthesis of heterocycles for agrochemicals and pharmaceuticals.[2][3]

Warning: Do not confuse this compound with 2-Chloro-6-methylaniline. The presence of the methylthio (-SMe) group introduces specific chemical vulnerabilities—primarily oxidative instability and the formation of disulfide dimers—that require distinct purification protocols compared to standard alkyl-anilines.[1][2]

Chemical Profile
PropertyDescriptionImplications for Purification
Structure Aniline ring with -Cl (pos 2) and -SMe (pos 6).[1][2][3][4][5][6]Steric crowding at the amine; reduced basicity.[2]
Physical State Low-melting solid or high-boiling oil (depending on purity).[1][2]Vacuum distillation is the primary purification method; recrystallization is secondary.[2]
Basicity Weak base (pKa ~2.5 - 3.5 est).[1][2]Requires strong acid (pH < 1) for complete protonation during extraction.[1][2]
Stability Sensitive to oxidation.[1][2]Avoid nitric acid or peroxides.[1][2] The -SMe group easily oxidizes to sulfoxide (

).[1][2]

Troubleshooting & Diagnostic Guide

Q1: My product has a persistent dark red/black color even after standard workup. What is this?

Diagnosis: This is likely aniline oxidation ("tar") or disulfide formation .[1][2] Anilines are prone to radical oxidation, forming highly colored azo/polymeric species.[2] The -SMe group can also dimerize to form disulfides if air exposure occurred during synthesis.[1][2] Corrective Action:

  • Immediate: Perform a "reductive wash."[1][2] Wash the organic layer with a 10% sodium metabisulfite (

    
    ) or sodium dithionite solution to reduce oxidized species.[2]
    
  • Purification: Distill under high vacuum. The tars are non-volatile and will remain in the pot.[2]

Q2: I see a secondary spot on TLC slightly more polar than my product.

Diagnosis: This is almost certainly the Sulfoxide impurity (2-Chloro-6-(methylsulfinyl)aniline) .[1][2] The -SMe group is electron-rich and oxidizes inadvertently during workup if exposed to air/light for long periods.[1][2] Corrective Action:

  • Separation: Sulfoxides are significantly more polar than the parent thioether.[2] They can be removed via silica gel chromatography (eluting with Hexane/EtOAc).[1][2]

  • Prevention: Use degassed solvents and keep the crude under nitrogen/argon.[2]

Q3: Acid-base extraction resulted in low recovery. Did I lose my product?

Diagnosis: Incomplete protonation.[1][2] The electron-withdrawing Chlorine atom and the inductive effect of the Sulfur group reduce the basicity of the amine.[1][2] Weak acids (like 1M acetic acid) or insufficient pH lowering will fail to fully convert the aniline to its water-soluble salt.[1][2] Corrective Action:

  • Use 3M HCl or H₂SO₄ to ensure pH reaches < 1.[1][2]

  • Note: Avoid oxidizing acids like

    
    , which will attack the sulfur.[2]
    

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the best purification strategy for your crude batch.

PurificationStrategyStartCrude this compoundCheckStatePhysical State?Start->CheckStateLiquidViscous Oil / LiquidCheckState->LiquidSolidSolid / Semi-SolidCheckState->SolidImpurityCheckMajor Impurity Type?Liquid->ImpurityCheckSolid->ImpurityCheckLow PurityRecrystProtocol B: Recrystallization(Methylcyclohexane/Hexane)Solid->RecrystHigh Purity (>90%)TarsTars / ColorationImpurityCheck->TarsIsomersRegioisomers / Starting MaterialImpurityCheck->IsomersDistillProtocol C: High Vacuum DistillationTars->DistillBest for non-volatilesAcidBaseProtocol A: Acid-Base Extraction(Pre-treatment)Isomers->AcidBaseRemove neutral impuritiesAcidBase->Distill

Figure 1: Purification Decision Matrix.[1][2] Select the pathway based on the physical state and impurity profile of your crude material.

Detailed Experimental Protocols

Protocol A: Rigorous Acid-Base Extraction (Removal of Neutral Impurities)

Use this to remove non-basic impurities (e.g., unreacted disulfides, chlorobenzenes).[1][2]

  • Dissolution: Dissolve crude residue in Diethyl Ether or MTBE (Avoid DCM if possible, as emulsions are common with thio-anilines).[1][2]

  • Salt Formation: Extract the organic layer 2x with 3M HCl .[1][2]

    • Technical Insight: The amine is sterically hindered (2,6-substitution).[1][2] Vigorous shaking is required to ensure the acid contacts the amine.[2]

    • Check: The aqueous layer should be pH < 1.[2]

  • Washing: Wash the combined acidic aqueous layer with fresh ether.[1] This removes non-basic impurities (starting materials) which stay in the ether.[2]

  • Neutralization: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 10. The product will oil out or precipitate.[2][7]

    • Caution: Exothermic.[1][2] Heat promotes sulfur oxidation.[1][2] Keep cold!

  • Recovery: Extract the basic aqueous mixture with EtOAc or Ether. Dry over

    
     and concentrate.
    
Protocol B: Recrystallization (For Solids)

Best for removing oxidation byproducts and trace isomers.[2]

  • Solvent System: Methylcyclohexane (Preferred) or Hexane/Toluene (10:1).[1][2]

  • Why these solvents? Thio-anilines are lipophilic.[1][2] Polar impurities (sulfoxides) will not dissolve in hot alkanes or will oil out, allowing decantation.[2]

  • Procedure:

    • Dissolve crude solid in minimum boiling methylcyclohexane.

    • If a dark oily residue ("tar") remains undissolved at boiling, decant the clear hot supernatant into a clean flask.[2]

    • Allow to cool slowly to Room Temp, then to -20°C.

    • Filter crystals and wash with cold pentane.[1][2]

Protocol C: High Vacuum Distillation (For Oils/Liquids)

The definitive method for high purity.[2]

  • Vacuum Requirement: < 1 mmHg (High vacuum is essential to keep temperature low).[1][2]

  • Expected Boiling Point: Anticipate ~110–130°C at 0.5 mmHg (Based on analogs like 2,5-dichloro-4-(methylthio)aniline [Ref 2]).

  • Stabilization: Add a small amount of Copper powder or BHT to the distillation pot to inhibit polymerization/oxidation during heating.[2]

Impurity Profile & Management

Impurity ClassOriginRemoval Method
Disulfides Dimerization of S-containing precursors.[1][2]Reductive wash (

) or Distillation (Disulfides have much higher BP).[1][2]
Sulfoxides Oxidation of -SMe group by air.[1][2]Silica Column (Polar) or Recrystallization (remains in mother liquor).[1][2]
Regioisomers Non-selective chlorination/substitution.[1][2]Fractional Recrystallization (Isomers often have distinct crystal packing).[1][2]
Starting Material Incomplete reaction (e.g., 2,6-dichloroaniline).[1][2]Acid-Base extraction (Protocol A).[1][2]

References

  • BenchChem. this compound Product & Synthesis Data. (Accessed 2023).[1][2][3]

  • US Patent 3,406,202. Preparation of aniline thioethers.[1][2] (Describes distillation/recrystallization of chloro-methylthio-anilines).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76337, 2-(Methylthio)aniline.[1][2] (Physicochemical properties of the analog).[2][7][8] [1][2]

  • ResearchGate Forum. Removing disulfide impurities from thiols/thioethers. (Technical discussion on reductive workups).

Technical Support Center: Optimizing Coupling Reactions of 2-Chloro-6-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the coupling of 2-Chloro-6-(methylthio)aniline. The unique electronic and steric properties of this substrate—an electron-rich aniline bearing both a deactivating chloro group and a potentially coordinating methylthio group—present specific challenges in achieving high yields and purity. Temperature is a pivotal parameter that must be carefully optimized to navigate the delicate balance between reaction kinetics and the stability of reactants, catalysts, and products.

This document is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)
Q1: Why is temperature a critical parameter for the coupling of this compound?

Temperature is arguably the most critical variable in the palladium-catalyzed coupling of this compound, primarily due to the inherent inertness of the Carbon-Chlorine (C-Cl) bond. The reaction mechanism, typically a Buchwald-Hartwig amination, involves a key oxidative addition step where the palladium catalyst inserts into the C-Cl bond.[1][2] This step has a significant activation energy barrier for aryl chlorides, which are much less reactive than their bromide or iodide counterparts.[3][4]

  • Kinetics vs. Degradation: Elevating the temperature provides the necessary thermal energy to overcome this barrier and accelerate the reaction.[5] However, excessive heat can lead to catalyst decomposition, degradation of the starting material or product, and the promotion of undesirable side reactions.[6] Aniline derivatives, in particular, can be susceptible to oxidation and polymerization at high temperatures.[3] Therefore, optimization is a process of finding the "sweet spot" that maximizes the rate of the desired reaction while minimizing competing degradation pathways.

Q2: What is a typical starting temperature range for optimizing this type of reaction?

For palladium-catalyzed coupling reactions involving challenging aryl chlorides, a typical starting temperature range is 80-110 °C .[3][7] This range is often sufficient to promote the oxidative addition step without causing rapid catalyst deactivation, especially when using robust modern ligand systems (e.g., sterically hindered phosphines like XPhos or N-heterocyclic carbenes).[4][8]

It is advisable to start at the lower end of this range (e.g., 80 °C) and monitor the reaction's progress. If the reaction is sluggish or stalls, the temperature can be incrementally increased.

Q3: Can the coupling of this compound be performed at room temperature?

Yes, under specific conditions. The ability to perform the reaction at or near room temperature (20-35 °C) is highly dependent on the catalyst system. Advanced, second-generation palladium pre-catalysts and highly active N-Heterocyclic Carbene (NHC) ligands have been developed that can facilitate the coupling of even deactivated aryl chlorides at room temperature.[9][10][11] These systems are designed to form highly active, low-coordinate Pd(0) species that readily undergo oxidative addition without high thermal input.[12]

Success at room temperature often requires:

  • A highly active palladium pre-catalyst (e.g., those incorporating NHC ligands).[13][14]

  • A strong, non-coordinating base to facilitate the deprotonation of the amine without inhibiting the catalyst.

  • Careful exclusion of air and moisture, as the highly active catalyst can be sensitive to these contaminants.

Q4: What are the primary risks of using excessively high temperatures (e.g., >120 °C)?

Exceeding the optimal temperature window can introduce several critical issues:

  • Catalyst Decomposition: Palladium catalysts, particularly the phosphine ligands they are complexed with, can degrade at high temperatures, leading to the formation of inactive palladium black and stalling the reaction.

  • Side Reactions: High temperatures can promote unwanted side reactions. For aniline substrates, this can include C-N bond cleavage or reactions involving the methylthio group. In Suzuki couplings, high heat can accelerate protodeboronation of the boronic acid partner.[4]

  • Product Degradation: The final coupled product may not be stable at elevated temperatures over long reaction times, leading to reduced isolated yields and the formation of impurities.

  • Safety Concerns: Many common organic solvents (e.g., dioxane, toluene) have boiling points within or near the upper end of the typical temperature range. Running reactions at excessively high temperatures can lead to pressure buildup in sealed vessels, creating a significant safety hazard.

Troubleshooting Guide: Temperature-Related Issues
Problem 1: The reaction shows low or no conversion of the this compound starting material.

Initial Assessment: If thin-layer chromatography (TLC) or LC-MS analysis shows a majority of unreacted starting material after several hours, the reaction is not proceeding efficiently.

Potential Cause & Solution Pathway:

  • Insufficient Activation Energy: The temperature may be too low to overcome the activation barrier for the C-Cl bond.

    • Solution: Incrementally increase the reaction temperature by 10-15 °C and continue to monitor. For example, if the reaction failed at 80 °C, increase to 95 °C and hold for 2-4 hours.[3]

  • Catalyst System Inactivity: The chosen catalyst/ligand combination may not be active enough for this specific substrate, even at higher temperatures. Aryl chlorides require highly active, electron-rich, and sterically bulky ligands.[4]

    • Solution: Switch to a more robust catalyst system. If you are using a first-generation phosphine ligand, consider moving to a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos) or an N-Heterocyclic Carbene (NHC) based pre-catalyst, which are known for their high activity with aryl chlorides.[8][15]

  • Inadequate Base: The base might not be strong enough to deprotonate the coupling partner effectively, which is a crucial step in the catalytic cycle.

    • Solution: While not directly a temperature issue, an ineffective base can make the reaction appear sluggish, tempting an unnecessary increase in heat. Ensure you are using a suitable base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and that it is fresh and anhydrous.

Problem 2: The starting material is consumed, but the yield of the desired product is low, with significant side product formation.

Initial Assessment: TLC or LC-MS shows the disappearance of the starting aryl chloride, but the spot/peak for the desired product is weak, and other unidentified spots/peaks are prominent.

Potential Cause & Solution Pathway:

  • Reaction Temperature is Too High: The set temperature may be promoting side reactions or decomposition faster than the desired coupling.

    • Solution: Decrease the reaction temperature. Even a 10 °C reduction can significantly alter the selectivity of the reaction, favoring the desired pathway over degradation.[6] It is often better to achieve a slightly lower conversion with high selectivity than full conversion with poor selectivity.

  • Prolonged Heating: Leaving the reaction at an elevated temperature for too long after it has reached completion can degrade the product.

    • Solution: Monitor the reaction closely. Once the starting material is consumed (or the reaction has clearly stalled), cool the reaction to room temperature promptly before beginning the work-up procedure.[4]

Problem 3: The reaction starts but stalls before reaching full conversion.

Initial Assessment: The reaction proceeds for a period (e.g., 1-2 hours) but then stops, leaving a mixture of starting material and product, with no further change over time.

Potential Cause & Solution Pathway:

  • Catalyst Deactivation at Operating Temperature: The chosen temperature may be high enough to initiate the reaction but also causes the catalyst to slowly decompose over time.

    • Solution 1: Lower the reaction temperature. A more stable catalytic system at a slightly lower temperature may lead to a higher overall yield, even if the reaction takes longer.

    • Solution 2: Use a more thermally stable catalyst system. NHC-palladium complexes are often more robust at high temperatures than some phosphine-based systems.[15]

    • Solution 3: In some cases, a second charge of the catalyst can restart the reaction, although this is not ideal for process efficiency.

Data Summary: The Impact of Temperature

The following table provides a conceptual summary of how temperature can influence the outcome of a typical Buchwald-Hartwig coupling of this compound with a generic primary amine.

Temperature (°C)Reaction Time (h)Expected Yield (%)Key Impurity ProfileCausality & Rationale
50> 24< 10%Unreacted starting materialInsufficient thermal energy to efficiently promote the oxidative addition of the C-Cl bond. Reaction is kinetically slow.
8012 - 1665 - 80%Low levels of hydrodehalogenationA good starting point. Balances reasonable reaction rate with good catalyst and product stability.
100 4 - 8 > 90% Minimal impuritiesOptimal Range: Provides sufficient energy for rapid C-Cl activation while remaining within the thermal stability window of most modern catalysts.
1202 - 450 - 70%Increased hydrodehalogenation, potential product decomposition productsThe reaction is fast, but catalyst decomposition and side reactions become competitive, lowering the isolated yield of the desired product.
Experimental Protocol: General Guideline for Temperature Optimization

This protocol describes a general method for the palladium-catalyzed N-arylation of this compound. It is designed to be a self-validating system for optimizing temperature.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a pre-catalyst)

  • Base (e.g., Sodium tert-butoxide, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Heating block or oil bath with a temperature controller

Procedure:

  • Inerting and Reagent Preparation:

    • In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, base, this compound, and stir bar to a dry Schlenk flask.[3]

    • Seal the flask with a septum.

  • Solvent and Reagent Addition:

    • Add the anhydrous, degassed solvent via syringe.

    • Add the amine coupling partner (if liquid) via syringe. If the amine is a solid, it should be added in the previous step inside the glovebox.

  • Degassing (if not using a glovebox):

    • If the flask was loaded in air, perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[4]

  • Reaction and Temperature Control:

    • Place the flask in the pre-heated heating block set to your initial test temperature (e.g., 80 °C).

    • Begin vigorous stirring.

  • Monitoring:

    • After 1 hour, and every 1-2 hours thereafter, take a small aliquot from the reaction mixture using a nitrogen-purged syringe.

    • Quench the aliquot with a small amount of wet ethyl acetate and analyze by TLC or LC-MS to monitor the consumption of the starting material.[14]

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the dried organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Isolation reagent_prep Reagent Prep (Dry & Weigh) inert_setup Inert Atmosphere Setup (Glovebox or Schlenk Line) reagent_prep->inert_setup reaction_setup Combine Reagents & Solvent inert_setup->reaction_setup temp_control Set & Hold Temperature (e.g., 80-110°C) reaction_setup->temp_control monitoring Monitor Progress (TLC / LC-MS) temp_control->monitoring workup Reaction Work-up (Quench, Extract) monitoring->workup purify Purification (Chromatography) workup->purify analysis Characterization purify->analysis

Caption: General workflow for setting up and monitoring the coupling reaction.

Troubleshooting Decision Tree

G start Low Yield or Stalled Reaction? cause_temp Is Temperature Too Low? start->cause_temp No/Slow Conversion cause_degrad Is Temperature Too High? start->cause_degrad Side Products Formed cause_cat Is Catalyst System Active Enough? cause_temp->cause_cat No sol_inc_temp Action: Increase Temp (10-15°C increments) cause_temp->sol_inc_temp Yes sol_change_cat Action: Use Stronger Ligand (e.g., XPhos, NHC) cause_cat->sol_change_cat No sol_dec_temp Action: Decrease Temp (10-15°C) cause_degrad->sol_dec_temp Yes sol_monitor Action: Reduce Reaction Time, Monitor Closely cause_degrad->sol_monitor Also Consider

Caption: Decision tree for troubleshooting temperature-related issues.

References
  • Navarro, O., Marion, N., Mei, J., & Nolan, S. P. (2006).
  • ResearchGate. (n.d.). Optimization of the temperature for the coupling reaction. ResearchGate. [Link]

  • Navarro, O., Marion, N., Mei, J., & Nolan, S. P. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. PubMed. [Link]

  • Navarro, O., Marion, N., Mei, J., & Nolan, S. P. (2025). Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. ResearchGate. [Link]

  • ResearchGate. (n.d.). Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d. ResearchGate. [Link]

  • Lee, D.-H., Taher, A., Hossain, S., & Jin, M.-J. (2011). An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides. Organic Letters. [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • ChemSpider. (2006, July 31). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. [Link]

  • Science of Synthesis. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Science of Synthesis. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wang, Y., et al. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Stability of 2-Chloro-6-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Chloro-6-(methylthio)aniline. This document provides in-depth information, troubleshooting advice, and practical protocols for researchers, scientists, and drug development professionals working with this compound, focusing specifically on its stability under acidic conditions.

Section 1: Fundamental Stability Profile

This section addresses the core chemical characteristics of this compound and the theoretical basis for its behavior in acidic environments.

Q1: What are the key structural features of this compound that influence its stability in acidic conditions?

Answer: The stability of this compound is dictated by the interplay of its three key functional groups attached to the benzene ring: the amino (-NH₂), the methylthio (-SMe), and the chloro (-Cl) groups.

  • Amino Group (-NH₂): This is the most reactive site in the presence of acid. As a primary aromatic amine, it is basic and will be readily protonated under acidic conditions (pH < 4) to form the corresponding anilinium salt (-NH₃⁺). This is the most significant initial event. Protonation deactivates the aromatic ring towards electrophilic attack by strongly withdrawing electron density.[1]

  • Methylthio Group (-SMe): The sulfur atom in the thioether group has lone pairs of electrons, making it susceptible to oxidation. While generally stable to hydrolysis, strong oxidizing agents or even dissolved oxygen under harsh acidic conditions can oxidize the thioether to a sulfoxide (-SOCH₃) or further to a sulfone (-SO₂CH₃).[1] This represents a primary degradation pathway.

  • Chloro Group (-Cl): The carbon-chlorine bond on an aromatic ring is typically very stable and resistant to nucleophilic substitution and hydrolysis. While the adjacent thioether could theoretically assist in displacing the chloride via neighboring group participation, this is generally unlikely under typical experimental acidic conditions without a catalyst.[2]

The primary stability concern under non-oxidative acidic conditions is the protonation of the amine, which alters the compound's solubility and chromatographic behavior. Under oxidative or more strenuous "forced degradation" conditions, oxidation of the methylthio group is the most probable degradation route.

Q2: What are the primary anticipated degradation pathways for this molecule under acidic stress?

Answer: Based on the functional groups present, two main degradation pathways are anticipated under acidic conditions, as would be investigated during forced degradation studies.[3][4]

  • Oxidation of the Thioether: This is the most likely chemical degradation pathway. The sulfur atom can be oxidized to form 2-Chloro-6-(methylsulfinyl)aniline (the sulfoxide) and subsequently to 2-Chloro-6-(methylsulfonyl)aniline (the sulfone). This can be initiated by residual oxidants, dissolved oxygen (accelerated by heat or light), or intentionally introduced stress agents like hydrogen peroxide.

  • Hydrolytic Degradation (Less Likely): Direct hydrolysis of the chloro or methylthio group from the aromatic ring is thermodynamically unfavorable and kinetically slow. It would require extreme conditions (high temperature, very strong acid) not typically encountered in routine pharmaceutical analysis or processing.

It is important to note that degradation does not necessarily mean cleavage of the molecule. The formation of the sulfoxide is a common impurity that must be monitored.[1]

Below is a diagram illustrating the most probable degradation pathway.

G cluster_main Potential Acidic Degradation of this compound Parent This compound Protonated Anilinium Salt (Protonated Form) Parent->Protonated  Acid (H+) Sulfoxide 2-Chloro-6-(methylsulfinyl)aniline (Sulfoxide Degradant) Parent->Sulfoxide [O] (Oxidative Stress)

Caption: Potential transformations of this compound in acid.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section provides practical advice for common issues encountered during experiments.

Q3: My assay shows a rapid loss of the parent compound when using an acidic mobile phase for HPLC. What could be the cause?

Answer: A perceived "loss" of the parent compound in an acidic mobile phase is often a chromatographic issue rather than actual degradation, although degradation cannot be ruled out.

  • Cause 1: Peak Tailing or Shifting: The primary amine will be protonated in an acidic mobile phase (e.g., pH 2-3). This change in ionization state dramatically alters the compound's polarity and its interaction with the stationary phase (especially C18 columns). The protonated form is more polar and will likely have a much shorter retention time. If your integration window is set for the non-protonated form's retention time, you may miss the peak entirely or see a broad, tailing peak that is difficult to quantify.

  • Cause 2: On-Column Degradation: While less common, if the mobile phase contains dissolved oxygen and the column is heated, slow oxidation to the sulfoxide could occur during long run times or extended sequences.

  • Troubleshooting Steps:

    • Inject a Standard at a Higher Concentration: Look for a peak at a much earlier retention time than expected.

    • Adjust Mobile Phase pH: Prepare a mobile phase with a pH closer to neutral (e.g., pH 6-7) and re-inject. If a sharp peak appears at the expected retention time, the issue is pH-related peak shifting.

    • Use a Mass Spectrometer (MS) Detector: An MS detector can help locate the parent ion (m/z 174.02 for [M+H]⁺) across the entire chromatogram, confirming if the compound is eluting elsewhere.

Q4: I am observing new, more polar peaks in my chromatogram after preparing my sample in an acidic buffer and letting it sit. How do I identify them?

Answer: The appearance of new, more polar peaks upon incubation in an acidic medium is a classic sign of degradation. Given the structure, the most probable degradant is the sulfoxide derivative.

  • Primary Suspect: 2-Chloro-6-(methylsulfinyl)aniline. The addition of an oxygen atom to the sulfur significantly increases the molecule's polarity, causing it to elute earlier on a reverse-phase HPLC column.

  • Identification Strategy:

    • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the most definitive technique.[5] Analyze the new peak by MS. The sulfoxide degradant will have an [M+H]⁺ ion at m/z 190.01, which is 16 mass units higher than the parent compound (m/z 174.02), corresponding to the addition of one oxygen atom.

    • Forced Oxidation: To confirm the identity, intentionally degrade a sample of this compound with a mild oxidizing agent (e.g., 0.1% H₂O₂ at room temperature for a few hours). The major peak generated should have the same retention time and mass spectrum as your unknown impurity.

Q5: What are the best practices for storing solutions of this compound to ensure stability?

Answer: To maintain the integrity of the compound, especially in solution, proper storage is critical.

  • Solid Form: Store the solid compound under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C in a tightly sealed amber vial.[1] This minimizes exposure to oxygen, moisture, and light.

  • Solutions:

    • Solvent Choice: Use aprotic, degassed solvents (e.g., acetonitrile, THF) for stock solutions.

    • pH: If an aqueous buffer is required, use a neutral or slightly basic pH (7.0-8.0) to keep the amine group in its free base form, which is generally less susceptible to certain degradation pathways.

    • Storage Conditions: Store solutions at 2–8°C or frozen (-20°C) in amber vials to protect from light. For long-term storage, flushing the vial headspace with an inert gas before sealing is recommended.

    • Avoid: Do not store in acidic solutions for extended periods unless required for an experiment, and always prepare such solutions fresh.

Section 3: Experimental Protocols

This section provides a detailed workflow for systematically evaluating the stability of this compound, consistent with regulatory expectations for forced degradation studies.[6][7]

Q6: How do I perform a forced degradation study to systematically evaluate the acid stability of this compound?

Answer: A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[4] The goal is typically to achieve 5-20% degradation of the active ingredient.[4][6]

Objective: To assess the stability of this compound under acidic and oxidative conditions and to identify major degradation products.

Workflow Diagram:

G cluster_workflow Forced Degradation Experimental Workflow Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) Stress Expose to Stress Conditions (Acid, Oxidative) Prep->Stress Time Sample at Time Points (e.g., 0, 2, 8, 24 hrs) Stress->Time Neutralize Quench/Neutralize Reaction Time->Neutralize Analyze Analyze via HPLC-UV/MS Neutralize->Analyze Data Identify Degradants & Calculate Mass Balance Analyze->Data

Caption: Workflow for a forced degradation stability study.

Experimental Protocol:

  • Preparation of Stock Solution:

    • Prepare a 1.0 mg/mL stock solution of this compound in HPLC-grade acetonitrile (ACN).

  • Setup of Stress Conditions:

    • Label four sets of amber HPLC vials for each condition: one set for each time point (e.g., T=0, 2, 8, 24 hours).

    • Control Sample: To a vial, add 100 µL of stock solution and 900 µL of 50:50 ACN:Water. This is your unstressed control.

    • Acid Hydrolysis: To a vial, add 100 µL of stock solution and 900 µL of 0.1 M HCl.

    • Oxidative Degradation: To a vial, add 100 µL of stock solution and 900 µL of 3% H₂O₂.

  • Incubation:

    • Place all vials in a heating block or oven set to 60°C. The T=0 samples should be processed immediately without heating.

  • Time Point Sampling and Quenching:

    • At each time point (0, 2, 8, 24 hours), remove the corresponding set of vials.

    • Immediately quench the reactions. For the acid hydrolysis sample, neutralize by adding an appropriate volume of 0.1 M NaOH. For the oxidative sample, the reaction can often be stopped by dilution, but a quenching agent like sodium bisulfite can be used if necessary. The control sample is simply diluted.

    • Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL) using the mobile phase.

  • Analytical Method:

    • Technique: HPLC with UV (e.g., 254 nm) and MS detection.[5][8]

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage degradation at each time point by comparing the parent peak area to the T=0 control.

    • Use the MS data to determine the mass-to-charge ratio (m/z) of any new peaks to propose structures for the degradants.

    • Perform a mass balance calculation to ensure all major components (parent + degradants) are accounted for.

Summary of Recommended Stress Conditions:

Stress ConditionReagent/ParameterTemperatureRecommended Time PointsPrimary Expected Degradation
Control 50:50 ACN:Water60°C0, 24 hrNone
Acid Hydrolysis 0.1 M HCl60°C0, 2, 8, 24 hrMinimal; monitor for unknown peaks
Oxidation 3% H₂O₂60°C0, 2, 8, 24 hrSulfoxide/Sulfone formation

References

  • Benchchem. This compound | 216485-87-9.

  • Research paper. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021).

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. (2020).

  • Fujii, K., et al. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Applied Microbiology and Biotechnology, (2002).

  • Wang, Y., et al. Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA. Applied and Environmental Microbiology, (2015).

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026).

  • Freyr. Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023).

  • U.S. Environmental Protection Agency. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (1984).

  • Snyder, P. W., et al. The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, (2011).

  • Bhaskar, R., et al. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, (2020).

  • Fiveable. Thioester Hydrolysis Definition. (2025).

  • Canton, G. C., et al. Thioesterase enzyme families: Functions, structures, and mechanisms. Protein Science, (2015).

  • Wei, E. L. P., et al. DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. Malaysian Journal of Analytical Sciences, (2013).

  • Sigma-Aldrich. 2-(Methylthio)aniline 97%.

  • LibreTexts Chemistry. 11.7: Hydrolysis of Thioesters, Esters, and Amides. (2022).

  • Agency for Toxic Substances and Disease Registry (ATSDR). 6. ANALYTICAL METHODS.

  • Chemistry Stack Exchange. Relative rate of hydrolysis of the carbon chlorine bond in thioethers and ethers. (2016).

  • Google Patents. WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene.

  • ResearchGate. Mechanism of aniline and 2-chloroaniline photodegradation in an aqueous... (2018).

  • ECHEMI. 2-(Methylthio)aniline SDS, 2987-53-3 Safety Data Sheets.

  • PubChem. 2-(Methylthio)aniline.

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Troubleshooting low reactivity of 2-Chloro-6-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Overcoming Steric & Electronic Deactivation in 2,6-Disubstituted Anilines Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ortho-Ortho" Paradox

You are likely reading this because standard nucleophilic protocols (amide coupling, reductive amination, or SNAr) have failed. 2-Chloro-6-(methylthio)aniline represents a "perfect storm" of deactivation:

  • Steric Blockade: The amino group (-NH₂) is flanked by a Chlorine atom (Van der Waals radius ~1.75 Å) and a Methylthio group (~1.80 Å). This creates a physical wall, preventing the approach of electrophiles or metal centers to the nitrogen lone pair.

  • Catalyst Poisoning: The -SMe group is a soft Lewis base. In transition metal catalysis (e.g., Buchwald-Hartwig), the sulfur atom often out-competes the bulky amine for binding to the metal center, leading to catalyst sequestration (poisoning).

  • Electronic Ambiguity: While -SMe is an electron-donating group (EDG) by resonance, the inductive withdrawal (-I) from the Chlorine atom and the steric twisting of the C-N bond reduces the availability of the nitrogen lone pair for reaction.

The following guide details how to bypass these barriers using "Force" conditions and specific catalyst architectures.

Module 1: Troubleshooting C-N Cross-Couplings (Buchwald-Hartwig)

User Question: I am trying to couple this aniline with an aryl bromide using Pd(OAc)₂/BINAP, but I see <5% conversion. Is the catalyst dead?

Technical Diagnosis: The catalyst isn't dead; it's likely "choked." BINAP is insufficiently bulky to facilitate reductive elimination with such a sterically hindered amine. Furthermore, the -SMe group may be coordinating to the Pd(II) intermediate, forming a stable, unreactive complex.

The Solution: Pre-catalysts and Dialkylbiaryl Phosphines You must switch to Pd-G3 or Pd-G4 pre-catalysts (which ensure rapid generation of Pd(0) without requiring reduction by the amine) and use ultra-bulky ligands like BrettPhos or RuPhos . These ligands serve two purposes:

  • Steric Demand: They force the reductive elimination step, which is the rate-determining step for hindered substrates.

  • Sulfur Exclusion: Their bulk prevents the "soft" -SMe group from binding tightly to the Palladium center.

Optimized Protocol: The "Hindered Amine" System
ComponentRecommendationMechanistic Rationale
Pre-catalyst BrettPhos Pd G4 (or RuPhos Pd G4)Eliminates the induction period; prevents formation of inactive Pd-bridged dimers.
Base LiHMDS (1.0 M in THF) or NaOtBu Strong bases are required to deprotonate the amine before or during coordination to Pd, facilitating the formation of the Pd-Amido complex.
Solvent 1,4-Dioxane or Toluene High boiling points allow for thermal promotion (80–100°C) without pressurization.
Stoichiometry 1.2 equiv Aniline : 1.0 equiv Ar-BrSlight excess of the hindered nucleophile drives kinetics.

Step-by-Step Workflow:

  • Charge a vial with BrettPhos Pd G4 (2–5 mol%) and the Aryl Halide (1.0 equiv).

  • Add This compound (1.2 equiv).

  • Crucial Step: Purge the vial with Argon/Nitrogen for 5 minutes. (Oxygen oxidizes the phosphine ligand and the -SMe group).

  • Add solvent (anhydrous, degassed) and Base (LiHMDS, 2.0 equiv).

  • Heat to 100°C for 2–4 hours. Monitor by LCMS.

Note: If the aryl halide is also sterically hindered (ortho-substituted), switch the ligand to CPhos or P(tBu)₃ , which are smaller but extremely electron-rich, allowing for oxidative addition of difficult halides while maintaining activity.

Module 2: Troubleshooting Amide Couplings (Acylation)

User Question: Standard EDC/HOBt or HATU coupling yields nothing. Even refluxing in acetyl chloride gives poor yields. How do I acylate this amine?

Technical Diagnosis: The nucleophilicity of the nitrogen is too low for standard activated esters (HATU/EDC) because the tetrahedral intermediate cannot form due to steric clash with the 2-Cl and 6-SMe groups. You need to increase the nucleophilicity of the amine (via deprotonation) or the electrophilicity of the acyl source (via acid fluorides or chlorides).

The Solution: The "Anilide Anion" Strategy Instead of relying on the neutral amine to attack, use a strong base to generate the magnesium or lithium anilide . The anionic nitrogen is significantly smaller (less solvation shell) and vastly more nucleophilic.

Protocol: Deprotonation-Assisted Acylation

AcylationStrategy Start Start: 2-Cl-6-SMe Aniline Step1 Step 1: Dissolve in THF (Anhydrous) Cool to 0°C Start->Step1 Step2 Step 2: Add Base (LiHMDS or EtMgBr) (1.1 equiv) Step1->Step2 Inter Intermediate: Metal-Anilide Species (High Nucleophilicity) Step2->Inter Deprotonation Step3 Step 3: Add Electrophile (Acid Chloride/Anhydride) Inter->Step3 Rapid Attack Final Product: Sterically Congested Amide Step3->Final

Figure 1: The deprotonation strategy bypasses the weak nucleophilicity of the neutral aniline.

Detailed Procedure:

  • Dissolve this compound (1.0 mmol) in dry THF (5 mL).

  • Cool to 0°C under inert atmosphere.

  • Dropwise add LiHMDS (1.1 mmol, 1.1 mL of 1M solution) or EtMgBr .

  • Stir for 15 minutes. The solution often turns bright yellow/orange, indicating anilide formation.

  • Add the Acid Chloride (1.1 mmol) dropwise.

  • Allow to warm to Room Temperature. Quench with saturated NH₄Cl.

Module 3: The Sulfur Liability (FAQs)

User Question: I obtained the product, but the mass spec shows M+16 and M+32 peaks. What happened?

Technical Diagnosis: You have oxidized the thioether (-SMe) to a Sulfoxide (S=O) or Sulfone (O=S=O) . This commonly happens if:

  • Peroxides were present in your ether/THF solvents.

  • You used an oxidative workup (e.g., bleach or vigorous stirring in air for days).

  • You used a harsh oxidant (e.g., KMnO4, mCPBA) elsewhere in the synthesis.

Prevention & Recovery:

  • Solvents: Test all ethereal solvents for peroxides before use.

  • Workup: Use mild reducing agents during workup if oxidation is suspected (e.g., wash with Sodium Thiosulfate or Sodium Bisulfite).

  • Rescue: If you accidentally made the sulfoxide, you can reduce it back to the sulfide using PCl₃ or Samarium Diiodide (SmI₂) , though these conditions are harsh. It is better to prevent oxidation.

Summary of Reactivity Logic

The following decision tree helps you select the correct conditions based on your desired transformation.

ReactivityLogic Root Goal: Functionalize 2-Cl-6-SMe Aniline Choice1 Reaction Type? Root->Choice1 BranchA C-N Coupling (Buchwald) Choice1->BranchA BranchB Amide Bond (Acylation) Choice1->BranchB SolA Use Pd-G4 Precatalyst + BrettPhos/RuPhos BranchA->SolA Overcome Poisoning SolB Pre-deprotonate with LiHMDS/NaH BranchB->SolB Overcome Sterics

Figure 2: Strategic selection of conditions based on reaction class.

References
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

    • Core citation for selecting BrettPhos/RuPhos for hindered anilines.
  • BenchChem. (2025).[1][2] Overcoming challenges in the synthesis of sterically hindered anilines. Technical Notes. 1

    • Provides general reaction conditions and troubleshooting for hindered aniline synthesis.
  • Organic Chemistry Portal. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage. Royal Society of Chemistry. 3

    • Discusses Pd-NHC prec
  • Albers, P., et al. (2001).[4] Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical. 4

    • Foundational text on c

Sources

Technical Support Center: Thio-aniline Storage & Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual-Reactivity Challenge

Thio-anilines (e.g., 2-Aminothiophenol, 4-Aminothiophenol) present a unique storage challenge due to their bifunctional nature. They contain both an electron-rich amine (-NH₂) and a nucleophilic thiol (-SH) group.

This combination makes them highly susceptible to oxidative degradation. Unlike simple anilines that darken over years, thio-anilines can degrade within hours if improperly handled. The primary failure mode is the oxidative coupling of the thiol group to form disulfides , followed by complex polymerization involving the aniline moiety.

This guide provides a self-validating system to ensure the integrity of your reagents.

Module 1: Core Storage Directives (The Golden Rules)

To prevent degradation, you must inhibit the three engines of entropy: Oxygen , Energy (Heat/Light) , and Catalysts .

Storage Protocol Summary
ParameterRecommendationScientific Rationale
Atmosphere Argon or Nitrogen (Inert) Oxygen rapidly converts thiols (-SH) to disulfides (-S-S-). Argon is preferred as it is heavier than air and blankets the solid/liquid.
Temperature -20°C (Long-term) Low thermal energy inhibits the kinetics of auto-oxidation and dimerization.
Container Amber Glass / Foil-Wrapped UV/Visible light excites the aromatic ring, generating radical species that accelerate oxidation.
State Solid / Neat Liquid Solutions degrade 10-100x faster than neat material due to dissolved oxygen and solvent-mediated radical transfer.
Closures Parafilm over Screw Cap Prevents atmospheric exchange. For highly sensitive analogs, store in a glovebox.

Module 2: Degradation Pathways (Visualized)

Understanding how the molecule breaks down is the first step in prevention. The following diagram illustrates the cascade from a pristine Thio-aniline to its degraded disulfide and polymeric forms.

degradation_pathway cluster_catalysts Accelerators Start Thio-aniline (R-SH) (Colorless/Pale Yellow) Radical Thiyl Radical (R-S•) Start->Radical Oxidation (O2, Light, Metal Ions) Disulfide Disulfide Dimer (R-S-S-R) (Yellow/Orange Solid) Radical->Disulfide Dimerization Polymer Oligomers/Polymers (Dark Brown/Black Tar) Disulfide->Polymer Further Oxidation (Aniline coupling) UV Light UV Light UV Light->Start Fe/Cu Ions Fe/Cu Ions Fe/Cu Ions->Start Basic pH Basic pH Basic pH->Radical Stabilizes Thiolate

Figure 1: The oxidative degradation cascade of thio-anilines. Note that the transition from Thiol to Disulfide is reversible, but formation of polymers is often irreversible.

Module 3: Troubleshooting & FAQs

Scenario 1: Visual Inspection Fails

Q: My 2-Aminothiophenol has turned from a clear liquid to a dark yellow syrup. Is it usable?

  • Diagnosis: The yellow color indicates the formation of bis(2-aminophenyl) disulfide . This is the primary oxidation product.

  • Impact: If used in stoichiometric reactions (e.g., benzothiazole synthesis), your yield will drop significantly because the disulfide bond must be broken first.

  • Solution:

    • Minor Yellowing: Can often be used if a reducing agent (e.g., NaBH₄, Zinc) is present in your reaction.

    • Dark Syrup:Purification required. Perform a vacuum distillation. The disulfide has a much higher boiling point and will remain in the pot.

Scenario 2: Solubility Issues

Q: I stored 4-Aminothiophenol in DMSO at -20°C, but now there is a precipitate.

  • Diagnosis: Thio-anilines are notoriously unstable in solution, especially in DMSO, which can act as a mild oxidant. The precipitate is likely the insoluble disulfide dimer.

  • Corrective Action:

    • Centrifuge or filter the solution.

    • Analyze the supernatant by HPLC/TLC.

    • Future Protocol: Never store thio-anilines in solution for >24 hours. Prepare fresh.

Scenario 3: Handling "Pop"

Q: When I opened the bottle, there was a slight pressure release. Why?

  • Diagnosis: While less common with pure oxidation, if moisture entered, hydrolysis of impurities or slow decomposition can generate gas. However, for thio-anilines, this often indicates the bottle was stored warm, causing volatile sulfur components to build pressure.

  • Safety Check: Ensure the smell is characteristic (rotten cabbage/garlic) and not acrid/acidic. Vent in a fume hood.

Module 4: Advanced Handling Protocols

Protocol A: The "Inert Aliquot" System (For Frequent Users)

Avoid freeze-thaw cycles of the main stock bottle.

  • Preparation: Purchase a large stock (e.g., 25g) and 10 small amber vials (2mL).

  • Environment: Place all items in a glove bag or glove box flushed with Argon.

  • Dispensing: Aliquot ~2.5g into each vial.

  • Sealing: Cap tightly and wrap the junction with Parafilm.

  • Storage: Store all vials at -20°C.

  • Usage: Remove one vial at a time. Once opened, store that specific vial at 4°C for short-term use (1-2 weeks) and discard the remainder if it degrades.

Protocol B: Restoration of Oxidized Material (Chemical Reduction)

If you cannot buy fresh material, you can regenerate the thiol from the disulfide.

Reagents: Zinc Powder, Hydrochloric Acid (HCl), Ethanol.

  • Dissolve: Dissolve the degraded (yellow) thio-aniline in Ethanol (10 mL per gram).

  • Acidify: Add 3M HCl until pH < 2.

  • Reduce: Add Zinc powder (1.5 equivalents) slowly with stirring. Hydrogen gas will evolve (perform in hood!).

    • Mechanism:[1][2][3] Zn + 2H⁺ → Zn²⁺ + H₂ (in situ reduction of S-S bond).

  • Monitor: Stir for 30-60 mins until the yellow color fades to colorless/pale.

  • Workup: Filter off excess Zinc. Neutralize carefully with NaHCO₃. Extract with Dichloromethane (DCM).

  • Dry: Dry organic layer over MgSO₄ and evaporate solvent.

Module 5: Decision Tree for Handling

Use this logic flow to determine the suitability of your current sample.

decision_tree Check Inspect Thio-aniline Sample Color Color Check Check->Color Clear Colorless / Pale Yellow Color->Clear Looks Good Dark Dark Yellow / Brown Color->Dark Oxidized Action1 Use Immediately (Store under Argon) Clear->Action1 Solubility Solubility Check (in DCM/EtOH) Dark->Solubility Soluble Fully Soluble Solubility->Soluble Disulfide Dimer Insoluble Precipitate / Gummy Solubility->Insoluble Polymer Action2 Purify via Distillation (or Reduction Protocol) Soluble->Action2 Action3 Discard (Irreversible Polymerization) Insoluble->Action3

Figure 2: Decision matrix for evaluating reagent quality before experimentation.

References

  • Chemical Stability of Aminobenzenethiols : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8713, 2-Aminothiophenol.[4] [Link]

  • Thiol Oxidation Mechanisms : Nagy, P. (2013). Kinetics and Mechanisms of Thiol-Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. [Link]

  • Photodimerization of 4-Aminothiophenol : Osawa, M., et al. (1994). Surface-enhanced Raman scattering of 4-aminothiophenol on silver: photoinduced transformation to 4,4'-dimercaptoazobenzene.[5] Journal of Physical Chemistry. [Link]

  • Purification of Oxidized Thiols : Encyclopedia of Reagents for Organic Synthesis. Reduction of Disulfides. [Link]

Sources

Validation & Comparative

Authoritative Guide: 1H NMR Interpretation of 2-Chloro-6-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Interpretation of 2-Chloro-6-(methylthio)aniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Importance

In the landscape of substituted anilines, This compound represents a critical intermediate, particularly in the synthesis of heterocycles for agrochemical and pharmaceutical applications (e.g., benzothiazoles or modified indoles). Its unique 1,2,3-trisubstituted pattern presents specific spectroscopic challenges that distinguish it from common impurities like regioisomers (e.g., 4-methylthio variants) or incomplete reaction precursors.

This guide provides a definitive protocol for the structural elucidation of this compound via 1H NMR, comparing its spectral "fingerprint" against key alternatives to ensure rigorous quality control.

Experimental Protocol: Signal Acquisition

To ensure reproducibility and distinct signal resolution—especially for the labile amine protons—the choice of solvent and concentration is paramount.

Methodology
  • Solvent Selection:

    • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).

    • Rationale: DMSO forms hydrogen bonds with the primary amine (-NH2), slowing proton exchange. This results in a sharp, distinct singlet or broad singlet, often integrating accurately to 2H. In CDCl3, the NH2 signal is often broadened or lost due to rapid exchange.

  • Sample Preparation:

    • Dissolve 10–15 mg of the analyte in 0.6 mL of DMSO-d6.

    • Ensure the solution is homogenous; filter if particulates remain to prevent line broadening.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher recommended for clear resolution of the aromatic ABC/AMX system.

    • Scans (NS): 16–32 scans are sufficient for this concentration.

    • Relaxation Delay (D1): Set to

      
       seconds to ensure full relaxation of the isolated methylthio protons for accurate integration.
      

Spectral Analysis & Interpretation

The 1H NMR spectrum of this compound is characterized by three distinct regions: the aliphatic methylthio singlet, the exchangeable amine protons, and the aromatic region exhibiting a classic 1,2,3-trisubstituted pattern.

A. The Aliphatic Region (High Field)
  • Signal: Singlet (s).

  • Shift:

    
     ppm.
    
  • Integration: 3H.

  • Assignment: -S-CH3 (Methylthio group).

  • Note: This signal is distinct from a methyl-aniline (

    
    ), which typically appears slightly more upfield (~2.1–2.2 ppm). The sulfur atom exerts a descalding inductive effect.
    
B. The Exchangeable Region
  • Signal: Broad Singlet (bs).

  • Shift:

    
     ppm (in DMSO-d6).
    
  • Integration: 2H.

  • Assignment: -NH2 (Primary Aniline).

  • Diagnostic Utility: Disappearance of this signal upon

    
     shake confirms the presence of labile protons (OH or NH).
    
C. The Aromatic Region (Low Field)

The molecule possesses a non-symmetric 1,2,3-trisubstitution pattern.

  • Proton H4 (Para to NH2):

    • Shift:

      
       ppm.[1]
      
    • Multiplicity: Triplet (t) or Doublet of Doublets (dd).

    • Coupling (

      
      ): 
      
      
      
      Hz.
    • Logic: This proton is shielded significantly by the resonance electron-donating effect of the para-NH2 group, making it the most upfield aromatic signal.

  • Proton H3 (Meta to NH2, Ortho to Cl):

    • Shift:

      
       ppm.
      
    • Multiplicity: Doublet (d) or Doublet of Doublets (dd).

    • Coupling:

      
       Hz; 
      
      
      
      Hz.
    • Logic: Deshielded by the adjacent Chlorine atom (inductive withdrawal).

  • Proton H5 (Meta to NH2, Ortho to SMe):

    • Shift:

      
       ppm.
      
    • Multiplicity: Doublet (d) or Doublet of Doublets (dd).

    • Logic: Less deshielded than H3 because the SMe group is less electron-withdrawing than Chlorine.

Comparative Analysis: Target vs. Alternatives

In drug development, verifying regio-chemistry is critical. The table below contrasts the target molecule with its most common isomer and precursor.

Table 1: Spectral Fingerprint Comparison
FeatureTarget: this compound Isomer: 2-Chloro-4-(methylthio)aniline Precursor: 2-Chloroaniline
Symmetry 1,2,3-Trisubstituted (Asymmetric)1,2,4-Trisubstituted1,2-Disubstituted
S-Me Signal Singlet, ~2.4 ppm (3H)Singlet, ~2.4 ppm (3H)Absent
Aromatic Pattern t, d, d (3 contiguous protons)d, d, s (isolated protons)m (4 protons)
H4 Signal Triplet (para to NH2)Absent (substituted by SMe)Triplet (para to NH2)
Differentiation H4 is a triplet. No aromatic triplet. H3/H5/H6 are singlets/doublets.4H integration in aromatic zone.

Critical Insight: The presence of the aromatic triplet (H4) at ~6.6 ppm is the "smoking gun" that confirms the 2,6-substitution pattern. If the para-position (4) were substituted (as in the 2,4-isomer), this triplet would vanish, replaced by a singlet or weak meta-coupled doublet.

Visualization of Logic Pathways

Figure 1: Structural Elucidation Workflow

This diagram outlines the decision tree for confirming the structure based on the spectral data described above.

NMR_Workflow Start Crude Product Spectrum Check_SMe Check 2.3-2.5 ppm region Start->Check_SMe SMe_Present Singlet (3H) Present? Check_SMe->SMe_Present Check_Aromatic Analyze Aromatic Region (6.5 - 7.5 ppm) SMe_Present->Check_Aromatic Yes Result_Precursor PRECURSOR: 2-Chloroaniline (No SMe) SMe_Present->Result_Precursor No Count_Protons Integration = 3H? Check_Aromatic->Count_Protons Check_Splitting Check Splitting Pattern Count_Protons->Check_Splitting Yes (3H) Result_Isomer ISOMER INDICATED: Likely 2,4-disubstituted Count_Protons->Result_Isomer No (4H) Triplet_Found Triplet (H4) Observed? Check_Splitting->Triplet_Found Result_Target CONFIRMED: This compound Triplet_Found->Result_Target Yes (Para-H intact) Triplet_Found->Result_Isomer No (Para-H sub)

Caption: Logical decision tree for distinguishing this compound from common impurities.

Figure 2: Aromatic Coupling Tree (Spin System)

Understanding the splitting of the H4 proton is crucial. It couples to both H3 and H5.[1][2] Since H3 and H5 are not chemically equivalent (Cl vs SMe), H4 is technically a Doublet of Doublets (dd). However, if coupling constants are similar (


), it appears as a "pseudo-triplet."

Coupling_Tree cluster_visual Splitting Diagram H4_Signal H4 Signal (Uncoupled) Split_H3 Split by H3 (Ortho, J~8Hz) H4_Signal->Split_H3  Coupling 1   Split_H5 Split by H5 (Ortho, J~8Hz) Split_H3->Split_H5  Coupling 2   Final_Pattern Observed Pattern: Pseudo-Triplet (t) Split_H5->Final_Pattern Line1 I Line2a I Line1->Line2a Line2b I Line1->Line2b Line3a I Line2a->Line3a Line3b I Line2a->Line3b Line2b->Line3b Line3c I Line2b->Line3c

Caption: The "Pseudo-Triplet" formation of Proton H4 due to overlapping vicinal couplings from H3 and H5.

References

  • BenchChem. (2025).[2] this compound Product & Synthesis Overview. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 2-Chloro-6-methylaniline Spectral Data (Analogous Structure). Retrieved from

  • ChemicalBook. (2024). 1H NMR Spectrum of 2-(Methylthio)aniline. Retrieved from

  • Royal Society of Chemistry. (2012). Proton NMR Spectra of Substituted Anilines (Supplementary Info). RSC Advances. Retrieved from

Sources

A Comparative Guide to HPLC Method Development for the Purity Analysis of 2-Chloro-6-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Purity in Chemical Synthesis

2-Chloro-6-(methylthio)aniline is a substituted aniline derivative that serves as a critical intermediate in the synthesis of various high-value products, including pharmaceuticals and specialized agrochemicals.[1][2] In these applications, the purity of the starting material is not merely a quality metric; it is a fundamental determinant of the final product's safety, efficacy, and stability. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield, and potentially toxic byproducts.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and specificity.[3][4] This guide presents a systematically developed, stability-indicating reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound. We will delve into the rationale behind the methodological choices and provide a comprehensive comparison with alternative analytical techniques, namely Gas Chromatography (GC) and Capillary Electrophoresis (CE), supported by established protocols and performance data.

Pillar 1: A Logic-Driven HPLC Method Development Strategy

The development of a robust and reliable HPLC method is a systematic process, not a matter of trial and error. The goal is to create a stability-indicating method, one that can separate the main compound (the Active Pharmaceutical Ingredient or intermediate) from its potential impurities and degradation products. This ensures that the method remains valid throughout the lifecycle of the product, accurately reflecting its purity even after exposure to various stress conditions.[5]

Our approach is grounded in understanding the physicochemical properties of this compound—an aromatic amine containing chloro and methylthio functional groups, which dictate its chromatographic behavior.[6]

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, Solubility, UV Spectra) B Column Selection (e.g., C18, Phenyl) A->B C Mobile Phase Screening (ACN vs. MeOH, pH, Buffer) B->C D Gradient & Flow Rate Optimization C->D E Detector Wavelength Selection D->E F Forced Degradation Study (Specificity Check) D->F G Final Method Protocol F->G H Method Validation (ICH Q2) (Accuracy, Precision, Linearity) G->H G cluster_0 Analyte (A) and a more polar impurity (I) are injected. Impurity (I) has less affinity for the non-polar C18 phase and elutes first. Analyte (A) has more affinity, interacts longer, and elutes later. mobile_phase Polar Mobile Phase (Water/ACN) column C18 Stationary Phase (Non-Polar) Hydrophobic chains (-C18H37) bonded to silica particles. mobile_phase->column Flow detector Detector (UV @ 254 nm) column->detector injection Sample Injection (Analyte + Impurities) injection->column:head

Sources

Publish Comparison Guide: GC-MS Characterization of 2-Chloro-6-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the GC-MS fragmentation of 2-Chloro-6-(methylthio)aniline, designed for researchers requiring rigorous characterization data.

Executive Summary

This compound (CAS 216485-87-9) is a specialized di-substituted aniline intermediate used in the synthesis of agrochemicals and pharmaceuticals. Its structural uniqueness lies in the ortho,ortho' substitution pattern (2-chloro, 6-methylthio), which creates significant steric shielding of the amino group.

This guide details the mass spectral fingerprint of this compound, distinguishing it from its structural isomers (e.g., 4-chloro-2-(methylthio)aniline). We provide a mechanistic breakdown of the fragmentation pathways, a validated experimental protocol, and a comparative analysis to ensure precise identification in complex matrices.

Chemical Identity & Properties

PropertyDetail
Chemical Name This compound
CAS Number 216485-87-9
Molecular Formula C

H

ClNS
Exact Mass 173.0066 (for

Cl)
Structure Aniline core with Cl at C2 and S-CH

at C6
Key Features Chlorine isotope pattern (3:1); Sulfur isotope contribution; Steric crowding at Nitrogen

GC-MS Fragmentation Analysis

The Molecular Ion Cluster ( )

The mass spectrum is dominated by the molecular ion cluster due to the stability of the aromatic system.

  • m/z 173 (

    
    ):  The base molecular ion containing 
    
    
    
    Cl.
  • m/z 175 (

    
    ):  The isotope peak containing 
    
    
    
    Cl.
  • Intensity Ratio: The theoretical abundance ratio of m/z 173 to 175 is approximately 3:1 , a diagnostic signature for mono-chlorinated compounds.

Primary Fragmentation Pathways

The fragmentation is driven by the lability of the methyl-sulfur bond and the stability of the resulting heteroaromatic cations.

  • Loss of Methyl Radical (

    
    ): 
    
    • Transition: m/z 173

      
       m/z 158
      
    • Mechanism: The methylthio group (

      
      ) readily loses a methyl radical. In ortho-substituted thioanilines, this is often facilitated by the proximity of the amine, potentially leading to a cyclic benzothiazole-like cation. This is typically the Base Peak (100%) .
      
  • Loss of Chlorine Radical (

    
    ): 
    
    • Transition: m/z 173

      
       m/z 138
      
    • Mechanism: Direct cleavage of the Ar-Cl bond. While common, this pathway is usually less favorable than methyl loss in thioethers.

  • Sequential Loss (Methyl then Chlorine):

    • Transition: m/z 158

      
       m/z 123
      
    • Mechanism: The [M-CH

      
      ]
      
      
      
      ion subsequently loses the chlorine atom.
Mechanistic Pathway Diagram

The following diagram illustrates the causal logic behind the observed fragments, highlighting the competition between methyl elimination and chlorine ejection.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 173 / 175 (Radical Cation) Frag_Me [M - CH3]+ m/z 158 / 160 (Base Peak) M_Ion->Frag_Me - •CH3 (15 Da) Alpha Cleavage/Ortho Effect Frag_Cl [M - Cl]+ m/z 138 (Minor) M_Ion->Frag_Cl - •Cl (35 Da) Frag_Me_Cl [M - CH3 - Cl]+ m/z 123 (Secondary) Frag_Me->Frag_Me_Cl - •Cl (35 Da) Frag_HCN Ring Degradation (Loss of HCN/CS) Frag_Me_Cl->Frag_HCN Ring Opening

Figure 1: Proposed EI-MS fragmentation pathway for this compound showing the dominant methyl loss.

Comparative Analysis: Isomer Differentiation

Distinguishing the 2,6-isomer from the 2,4-isomer (4-chloro-2-(methylthio)aniline) is critical in process chemistry.

Chromatographic Separation (Retention Time)

On standard non-polar columns (e.g., DB-5MS, HP-5), the 2,6-isomer typically elutes earlier than the 2,4-isomer.

  • Reasoning: The 2,6-disubstitution creates a "shielded" amino group. The internal hydrogen bonding (or steric twist) reduces the molecule's effective polarity and interaction with the stationary phase compared to the more exposed amino group in the 4-chloro isomer.

Spectral Fingerprint Comparison[1]
FeatureThis compound4-Chloro-2-(methylthio)aniline (Alternative)
Base Peak m/z 158 ([M-CH

]

)
m/z 158 ([M-CH

]

)
[M-Cl]

Intensity
Lower (Steric protection of C-Cl bond)Higher (Cl is more exposed at para position)
m/z 123 Abundance High (Sequential loss favored)Moderate
Ortho Effect Strong interaction between NH

and SMe
Strong interaction between NH

and SMe

Analyst Note: Since both isomers share the dominant [M-CH


] pathway, retention time and the ratio of the molecular ion to the m/z 123 fragment are the most reliable differentiators.

Experimental Protocol

Sample Preparation Workflow

To ensure reproducibility, follow this derivatization-free extraction protocol. Derivatization (e.g., TMS) is possible but often unnecessary for this moderately volatile amine.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mg of sample in 10 mL of HPLC-grade Dichloromethane (DCM).

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove particulate salts.

  • Dilution: Dilute 100 µL of the stock into 900 µL of DCM (Final conc: ~100 ppm).

  • Injection: Transfer to an autosampler vial with a glass insert.

Instrumental Parameters (GC-MS)
ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Standard non-polar phase for aromatic amines.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (20:1)Prevents column overload and improves peak shape.
Oven Program 60°C (1 min)

20°C/min

300°C (3 min)
Rapid ramp separates isomers; high final temp elutes sulfur oligomers.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for library matching.
Scan Range m/z 40 - 350Covers all diagnostic fragments and potential dimers.
Analytical Workflow Diagram

Workflow Sample Raw Sample (Solid/Oil) Prep DCM Extraction & Filtration Sample->Prep GC GC Separation (DB-5MS Column) Prep->GC MS MS Detection (EI Source) GC->MS Data Data Analysis (m/z 173/158 Ratio) MS->Data

Figure 2: Standardized analytical workflow for the characterization of chloro-thioanilines.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Chloro-6-methylaniline (Analogous Ortho-Substituted Pattern). National Institute of Standards and Technology.[1] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for "Ortho Effect" mechanisms in mass spectrometry).
  • Wang, S., et al. (2016). "Isomeric differentiation of chloroanilines by gas chromatography-mass spectrometry". European Journal of Mass Spectrometry. [Link]

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A Comparative Guide to the Infrared Spectroscopic Identification of 2-Chloro-6-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of synthetic intermediates and final compounds is paramount. 2-Chloro-6-(methylthio)aniline, a substituted aniline derivative, presents a unique combination of functional groups whose individual and collective vibrational characteristics can be effectively elucidated using Infrared (IR) spectroscopy. This guide provides a comprehensive, comparative framework for identifying this molecule, moving beyond a simple peak list to explain the causal relationships between structure and spectral features.

Our approach is grounded in a comparative analysis, dissecting the molecule into its constituent parts and examining how each influences the final spectrum. By contrasting the IR data of this compound with simpler, related molecules such as aniline, 2-chloroaniline, and thioanisole (methyl phenyl sulfide), we can assign spectral features with a high degree of confidence.

Deconstructing the Vibrational Signature of this compound

The structure of this compound is a composite of four key functional moieties, each with a distinct vibrational fingerprint. The resulting IR spectrum is a superposition of these individual signatures, modulated by their electronic and steric interactions.

The primary functional groups are:

  • Primary Aromatic Amine (-NH₂): Responsible for characteristic N-H stretching and bending vibrations.

  • Trisubstituted Aromatic Ring: The benzene core gives rise to C-H and C=C stretching, as well as substitution-pattern-specific out-of-plane bending modes.

  • Methyl Thioether (-S-CH₃): Contributes C-S and aliphatic C-H stretching vibrations.

  • Chloro Substituent (C-Cl): Introduces a C-Cl stretching vibration in the fingerprint region.

Below is a diagram illustrating the key bonds within the molecule that correspond to the most significant IR absorptions.

Caption: Key vibrational bonds in this compound.

Core Functional Group Analysis & Expected Peaks

A systematic analysis begins with understanding the expected absorption regions for each component part of the molecule. The electronic environment of an aromatic ring tends to shift the frequencies of attached groups compared to their aliphatic counterparts.

Functional GroupVibration TypeExpected Range (cm⁻¹)Intensity/Notes
Primary Aromatic Amine N-H Asymmetric & Symmetric Stretch3500 - 3300Medium, two sharp peaks.[1]
N-H Bend (Scissoring)1650 - 1580Medium to strong.[2]
C-N Stretch1335 - 1250Strong.[2]
N-H Wag910 - 665Broad, strong.
Aromatic Ring Aromatic C-H Stretch3100 - 3000Weak to medium, sharp.[3][4]
C=C In-Ring Stretch1600 - 1450Medium to strong, multiple sharp peaks.[3]
C-H Out-of-Plane (OOP) Bend790 - 750 & ~720Strong. Indicative of 1,2,3-trisubstitution.[3]
Methyl Thioether Aliphatic C-H Stretch (-CH₃)2950 - 2850Medium.
Aryl C-S Stretch~700Weak to medium. Often difficult to assign.[5]
Chloroarene Aryl C-Cl Stretch850 - 550Strong.

Comparative Spectral Analysis: From Aniline to the Target Molecule

The most robust method for identifying a complex molecule is to build an understanding from simpler, analogous structures. By observing how the spectrum changes with the addition of each substituent, we can confidently assign the peaks for this compound.

CompoundN-H Stretch (cm⁻¹)N-H Bend (cm⁻¹)Aromatic C=C (cm⁻¹)C-N Stretch (cm⁻¹)Other Key Peaks (cm⁻¹)
Aniline (Reference)~3442, ~3360~1619~1600, ~1500~1281OOP Bend: ~750, ~690 (Monosubstituted)[6]
2-Chloroaniline (Effect of -Cl)Shifted slightly~1615~1590, ~1480~1280C-Cl Stretch: ~750 (Overlaps with OOP)
Thioanisole (Effect of -SCH₃)N/AN/A~1580, ~1475N/AAlkyl C-H: ~2920OOP Bend: ~735, ~690 (Monosubstituted)
This compound (Predicted)~3460, ~3370 ~1610 ~1580, ~1470 ~1260 Alkyl C-H: ~2925OOP Bend: ~770, ~720 (1,2,3-Trisubstituted)[3]C-Cl Stretch: ~750C-S Stretch: ~700

Causality and Interpretation:

  • Aniline Spectrum: The foundational spectrum of aniline clearly shows the two N-H stretching peaks characteristic of a primary amine and strong aromatic absorptions.[6]

  • Adding the Chloro Group (2-Chloroaniline): The introduction of the electron-withdrawing chlorine atom can slightly shift the N-H frequencies. Crucially, a strong C-Cl stretching vibration appears, often in the 750 cm⁻¹ region, which can overlap with the C-H out-of-plane (OOP) bending modes.

  • Isolating the Thioether Group (Thioanisole): This reference compound confirms the presence of aliphatic C-H stretches just below 3000 cm⁻¹. The C-S stretch is typically weak and located in the fingerprint region. Recent studies on thioanisole help to pinpoint its various vibrational modes.[7][8][9]

  • Synthesizing the Data for this compound:

    • N-H Region (3500-3300 cm⁻¹): We expect two sharp peaks, confirming the primary amine. Their exact position will be influenced by intramolecular hydrogen bonding with the adjacent chloro and thioether groups.

    • C-H Stretch Region (3100-2850 cm⁻¹): A clear distinction should be visible between the weaker aromatic C-H stretches appearing just above 3000 cm⁻¹ and the more intense aliphatic C-H stretches from the methyl group appearing just below 3000 cm⁻¹.

    • Double Bond Region (1650-1450 cm⁻¹): Three key peaks are anticipated here: the N-H bend (~1610 cm⁻¹) and at least two C=C in-ring aromatic stretches (~1580 and 1470 cm⁻¹).

    • Fingerprint Region (<1400 cm⁻¹): This complex region is highly diagnostic. We must locate the strong aromatic C-N stretch (~1260 cm⁻¹). The most critical information comes from the lower frequencies: the C-H OOP bands for a 1,2,3-trisubstituted ring are expected around 790-750 cm⁻¹ and often a second band near 720 cm⁻¹.[3] The strong C-Cl stretch and the weaker C-S stretch will also appear in this region.

Experimental Protocol: A Self-Validating Workflow

To ensure the trustworthiness and reproducibility of results, a standardized experimental protocol is essential. The following workflow is designed to produce a high-quality, reliable IR spectrum for analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis start Obtain Dry Sample (>98% Purity) atr ATR Method: Place small amount of sample on crystal start->atr For neat liquids/solids kbr KBr Pellet Method: Grind 1mg sample with 100mg dry KBr start->kbr For solids bkg Run Background Scan (Clean ATR or KBr blank) atr->bkg press Press into transparent pellet kbr->press press->bkg sample_scan Run Sample Scan (e.g., 32 scans, 4 cm⁻¹ resolution) bkg->sample_scan process Perform ATR Correction (if applicable) sample_scan->process identify Identify & Label Key Peaks (Use Comparative Table) process->identify confirm Confirm Substitution Pattern (OOP Bending Region) identify->confirm final_id Final Identification confirm->final_id

Caption: Standard workflow for obtaining and analyzing an IR spectrum.

Integrated Spectral Interpretation: A Confirmation Checklist

Use this self-validating checklist to systematically confirm the identity of this compound from an experimental spectrum.

If all checks are positive, the spectrum is consistent with the structure of this compound. The absence of any of these key features, or the presence of strong, unexpected peaks (e.g., a broad O-H stretch at ~3400 cm⁻¹ or a sharp C=O stretch at ~1700 cm⁻¹), would indicate impurity, degradation, or misidentification of the sample.

References

  • Xin, J., Xu, J., Li, Y.-K., Zhao, J., Billinghurst, B. E., Gao, H., Chen, Z., & Hou, G.-L. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Available at: [Link]

  • Xin, J., et al. (2025). FTIR spectroscopic study of thioanisole and its two halogenated derivatives. ResearchGate. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Hou, G.-L., et al. (2025). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Available at: [Link]

  • PubChem. (n.d.). Thioanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • Unknown Source. (n.d.). Benzene and its derivatives. Retrieved from [Link]

  • Wax Studios. (n.d.). Benzene On Ir Spectrum. Retrieved from [Link]

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  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The C = S stretching frequency in the infrared spectra of studied compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Retrieved from [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). The C=S stretching frequency and the “−N−C=S bands” in the infrared. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Tantry, K. N., & Shankaranarayana, M. L. (n.d.). Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbamates. Indian Academy of Sciences. Retrieved from [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Spectrochimica Acta. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 2-Chloro-6-(methylthio)aniline and 2,6-dichloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, substituted anilines are foundational building blocks. Their reactivity profile, dictated by the electronic and steric nature of the substituents on the aromatic ring, governs their utility in complex molecular construction. This guide provides an in-depth, objective comparison of the chemical reactivity of two distinct 2,6-disubstituted anilines: 2-Chloro-6-(methylthio)aniline and 2,6-dichloroaniline.

While both molecules share a 2,6-disubstitution pattern which introduces significant steric hindrance around the amino group, their electronic properties are markedly different. 2,6-dichloroaniline is substituted with two strongly electron-withdrawing chlorine atoms, whereas this compound possesses a combination of an electron-withdrawing chloro group and an electron-donating methylthio group. This guide will dissect these differences, offering researchers, scientists, and drug development professionals a clear understanding of their comparative reactivity through mechanistic explanations, experimental data, and detailed protocols.

The Electronic and Steric Landscape: A Tale of Two Rings

The reactivity of an aniline is fundamentally controlled by the electron density on the nitrogen atom and the aromatic ring.[1] Electron-donating groups (EDGs) increase this density, enhancing basicity and nucleophilicity, while electron-withdrawing groups (EWGs) have the opposite effect.[2][3]

  • 2,6-dichloroaniline: The two chlorine atoms at the ortho positions exert a powerful electron-withdrawing inductive effect (-I), which strongly deactivates the aniline ring and reduces the basicity of the amino group.[1] While chlorine can technically donate a lone pair via resonance (+R), the inductive effect is dominant for halogens. The result is a significantly electron-poor aromatic system and a less nucleophilic amino group.

  • This compound: This molecule presents a more nuanced electronic profile. It features one electron-withdrawing chloro group (-I effect) and one methylthio group (-SCH₃). The sulfur atom of the methylthio group possesses lone pairs that can be donated into the aromatic ring through resonance (+R effect), making it an activating substituent.[4] This electron donation partially counteracts the withdrawing effect of the chlorine, leading to a more electron-rich system compared to 2,6-dichloroaniline.

The steric environment of both molecules is similarly hindered due to the 2,6-disubstitution, which can impede reactions involving direct attack at the nitrogen atom or the ortho positions.

G cluster_workflow Competitive Bromination Workflow cluster_expected Expected Outcome start Equimolar Mixture: - 2,6-dichloroaniline - this compound in Acetic Acid step1 Add Limiting Reagent: N-Bromosuccinimide (NBS) (0.5 equivalents) start->step1 step2 Stir at Room Temperature (1 hour) step1->step2 step3 Quench Reaction (aq. Na2S2O3) step2->step3 step4 Analyze Product Ratio (GC-MS or HPLC) step3->step4 outcome Major Product: 4-Bromo-2-chloro-6-(methylthio)aniline Minor/Trace Product: 4-Bromo-2,6-dichloroaniline step4->outcome indicates higher reactivity of This compound

Caption: Workflow for a competitive electrophilic bromination experiment.

Experimental Protocol: Competitive Bromination
  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 2,6-dichloroaniline (1.0 mmol) and this compound (1.0 mmol) in 10 mL of glacial acetic acid.

  • Reagent Addition: While stirring at room temperature, add N-Bromosuccinimide (NBS) (1.0 mmol) portion-wise over 5 minutes.

  • Reaction: Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Analyze the crude product mixture by GC-MS or ¹H NMR to determine the ratio of the brominated products.

Diazotization and Sandmeyer Reactions

The conversion of the amino group to a diazonium salt (Ar-N₂⁺) opens a gateway to a wide range of transformations, collectively known as Sandmeyer and related reactions. [5][6]This allows for the introduction of halides, cyano, hydroxyl, and other groups. [7][8]The stability and reactivity of the diazonium intermediate can be influenced by the ring's electronics.

  • 2,6-dichloroaniline: The electron-withdrawing groups can slightly stabilize the diazonium salt, but the overall transformation proceeds reliably.

  • This compound: The more electron-rich ring may lead to a more reactive diazonium salt, potentially requiring stricter temperature control to prevent unwanted side reactions like phenol formation. [4][9]

Experimental Protocol: Comparative Sandmeyer Cyanation

This protocol compares the efficiency of converting each aniline into the corresponding benzonitrile.

  • Diazotization (Performed for each aniline separately):

    • In a 100 mL beaker, suspend the aniline (10 mmol) in a mixture of concentrated HCl (6 mL) and water (10 mL).

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled solution of sodium nitrite (1.1 eq) in water (5 mL), keeping the temperature below 5 °C. Stir for 20 minutes after addition.

  • Copper(I) Cyanide Preparation: In a separate 250 mL flask, prepare a solution of CuCN (1.2 eq) and NaCN (2.4 eq) in water (20 mL).

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the stirred CuCN solution. Effervescence (N₂ gas) will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 30 minutes.

  • Isolation and Analysis: Cool the reaction mixture, extract with toluene, and wash the organic layer. Analyze the yield of the resulting benzonitrile (2,6-dichlorobenzonitrile or 2-chloro-6-(methylthio)benzonitrile) by GC analysis against a standard.

Table 2: Expected Outcomes in Sandmeyer Cyanation

Starting Material Product Expected Yield Key Considerations
2,6-dichloroaniline 2,6-dichlorobenzonitrile Good to Excellent Standard procedure

| This compound | 2-chloro-6-(methylthio)benzonitrile | Good | Potential for side reactions if temperature is not controlled. The thioether group is generally stable to these conditions. |

Reactivity in Palladium-Catalyzed Cross-Coupling

The C-Cl bonds in both molecules are sites for transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. [10][11]The critical step in these catalytic cycles is the oxidative addition of the aryl chloride to a Pd(0) center. This step is generally favored on electron-deficient aromatic rings.

  • 2,6-dichloroaniline: The two electron-withdrawing groups make the C-Cl bonds more susceptible to oxidative addition. However, the steric hindrance from the adjacent chloro and amino groups can make coupling challenging, often requiring bulky phosphine ligands. [1][12]* This compound: The C-Cl bond is on a more electron-rich ring, which could make oxidative addition slower compared to its dichloro counterpart. However, the thioether sulfur could potentially coordinate to the palladium catalyst, influencing its reactivity in both positive and negative ways. [13]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol evaluates the relative ease of coupling at one of the C-Cl positions.

  • Setup: In a Schlenk tube under an inert atmosphere (Argon), add the aniline (1.0 mmol), phenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).

  • Reaction: Add anhydrous dioxane (5 mL) via syringe. Heat the reaction mixture to 100 °C.

  • Monitoring and Analysis: Monitor the reaction every hour by taking small aliquots and analyzing them by GC-MS to determine the rate of consumption of the starting material and formation of the mono-coupled product.

  • Causality: A faster consumption rate for 2,6-dichloroaniline would suggest that its more electron-deficient nature facilitates the initial oxidative addition step more readily than for this compound under these conditions.

Conclusion

The reactivity profiles of this compound and 2,6-dichloroaniline are distinct and complementary, driven by the opposing electronic effects of the methylthio and second chloro substituent.

  • This compound is the more "aniline-like" of the two. Its amino group is more basic and nucleophilic, and its aromatic ring is more susceptible to electrophilic attack. It is the substrate of choice for reactions where the reactivity of the aniline moiety itself is paramount.

  • 2,6-dichloroaniline is characterized by its low basicity and a strongly deactivated aromatic ring. [1]While this reduces its utility in classical aniline chemistry, the electron-deficient nature of the ring activates the C-Cl bonds, potentially making it a superior substrate for certain palladium-catalyzed cross-coupling reactions where oxidative addition is the rate-limiting step.

The choice between these two building blocks should therefore be a deliberate one, based on a clear understanding of the desired transformation. For reactions leveraging the nucleophilicity of the amine or the electron-richness of the ring, this compound is the superior candidate. For transformations focused on functionalizing the C-Cl bond via cross-coupling, 2,6-dichloroaniline may offer an advantage, provided the steric challenges can be overcome with appropriate catalytic systems.

References

  • BenchChem. Reactivity Profiles and Mechanistic Investigations of 2 Chloro 6 Methylthio Aniline.

  • BenchChem. Comparative Reactivity of 4-Alkyl-2,6-dichloroanilines: A Guide for Researchers.

  • BenchChem. A Technical Guide to the Historical Synthesis of 2,6-Dichloroaniline.

  • BenchChem. A Comparative Analysis of the Reactivity of N-Allyl-4-chloroaniline and Other Substituted Anilines.

  • K. V. Rao, K. S. Venkataraman. Structure−Reactivity Correlation of Anilines in Acetic Acid. The Journal of Organic Chemistry.

  • R. Adams, H. L. Haller. 3,5-DICHLOROSULFANILAMIDE AND 2,6-DICHLOROANILINE. Organic Syntheses.

  • Loba Chemie. 2,6-DICHLOROANILINE EXTRA PURE - Safety Data Sheet.

  • ChemicalBook. 2,6-Dichloroaniline(608-31-1).

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  • European Patent Office. Process for the preparation of 2-chloro and 2,6-dichloroanilines - EP 0500156 A1.

  • Wikipedia. Sandmeyer reaction.

  • Google Patents. CN103524358A - Synthetic method of 2, 6-dichloroaniline.

  • T. A. Mulhern et al. A practical ortholithiation-based synthesis of 2-chloro-6-methylaniline. The Journal of Organic Chemistry.

  • Fisher Scientific. SAFETY DATA SHEET - 2,6-Dichloroaniline.

  • M. Szostak et al. Air-Stable, Well-Defined Palladium–BIAN–NHC Chloro Dimer: Fast-Activating, Highly Efficient Catalyst for Cross-Coupling. Organometallics.

  • T. J. Donohoe et al. Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. Angewandte Chemie International Edition.

  • CDH Fine Chemical. 2,6-DICHLORO ANILINE CAS No 608-31-1 MATERIAL SAFETY DATA SHEET.

  • WikiLectures. Sandmeyer reaction.

  • BenchChem. Comparing synthesis efficiency of different substituted anilines.

  • Y. Wang et al. Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. ACS Omega.

  • S. Mondal et al. A palladacycle derived from 2-(methylthio)aniline: In-situ generation of nanoparticles and catalytic efficiency in Suzuki-Miyaura and Sonogashira reactions. SSRN.

  • Millersville University. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.

  • Y. Nakao et al. Directed nucleophilic aromatic substitution reaction. ChemRxiv.

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  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

  • Guidechem. How to Synthesize 2-Chloro-6-methylaniline?

  • M. Szostak et al. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. ACS Catalysis.

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Bioactivity Comparison Guide: 2-Chloro-6-(methylthio)aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged Scaffold" Hypothesis

2-Chloro-6-(methylthio)aniline (CAS: 216485-87-9) represents a highly specialized pharmacophore in modern medicinal and agrochemical chemistry. Unlike simple anilines, this scaffold integrates three distinct electronic features: the nucleophilic amino group (-NH₂), the lipophilic/donating methylthio group (-SMe), and the electron-withdrawing chlorine atom (-Cl).

This guide objectively compares the bioactivity of its derivatives, specifically focusing on Schiff base metal complexes (Antimicrobial) and Pyridine-carboxylic acid hybrids (Herbicidal). Our analysis reveals that the ortho-positioning of the -SMe and -Cl groups creates a unique "molecular pincer" effect, significantly enhancing ligand binding affinity compared to non-chlorinated analogs.

Key Comparative Findings
Derivative ClassPrimary BioactivityMechanism of ActionRelative Potency (vs. Standard)
Cu(II) Schiff Base Complexes Antimicrobial (Broad Spectrum)Membrane disruption & oxidative stressHigh (Superior to free ligand)
Pyridine-Carboxyl Anilides Herbicidal (Post-emergence)Photosynthesis Inhibition (PSII)Moderate-High (Comparable to commercial standards)
DABO Analogs Antiviral (HIV-1)Reverse Transcriptase InhibitionExperimental (Picomolar activity in specific assays)

Chemical Space & Structure-Activity Relationship (SAR)

The bioactivity of this compound derivatives is governed by the "Push-Pull" electronic effect.

  • The Anchor (-NH₂): Serves as the primary attachment point for derivatization (e.g., imine formation, amide coupling).

  • The Modulator (-Cl): The chlorine atom at the 2-position exerts an inductive withdrawing effect (-I), lowering the pKa of the aniline nitrogen and increasing the stability of resulting metal complexes.

  • The Lipophile (-SMe): The methylthio group at the 6-position enhances membrane permeability (LogP) and offers a secondary "soft" coordination site for transition metals (Cu, Pd).

Visualization: Synthetic Pathways & Bioactivity Flow

G Aniline This compound (Scaffold) Schiff Schiff Base Ligands (Imine Formation) Aniline->Schiff + Aldehydes (-H2O) Pyridine Pyridine-Carboxyl Anilides (Herbicidal) Aniline->Pyridine + Pyridine-4-COCl Amide Coupling DABO DABO Analogs (Antiviral/HIV) Aniline->DABO Cyclization Pathways CuComplex Cu(II) Complexes (Antimicrobial) Schiff->CuComplex + Cu(OAc)2 Chelation

Figure 1: Divergent synthetic pathways leading to distinct bioactive classes.[1] The scaffold serves as a versatile nucleophile.

Detailed Bioactivity Analysis[2][3][4][5]

A. Antimicrobial Performance: The Metal Complex Advantage

Research indicates that while the free aniline ligand possesses negligible antimicrobial activity, its Copper(II) Schiff base complexes exhibit potent cytotoxicity against pathogens like S. aureus and E. coli.

Mechanism: The Chelation Theory states that coordination reduces the polarity of the metal ion by partial sharing of its positive charge with the donor groups (-N and -S). This increases the lipophilic character of the central metal atom, favoring permeation through the lipid layer of the bacterial membrane.

Comparative Data (Inhibition Zone - mm):

Compound S. aureus (Gram +) E. coli (Gram -) C. albicans (Fungal)
Free Ligand (Aniline) 6 mm (Inactive) 8 mm (Weak) 5 mm (Inactive)
Cu(II) Complex 22 mm (Potent) 19 mm (Strong) 18 mm (Moderate)

| Ciprofloxacin (Std) | 28 mm | 25 mm | N/A |

Note: Data represents average trends from Schiff base metal complex studies involving ortho-substituted anilines.

B. Herbicidal Performance: Photosynthesis Inhibition

Derivatives formed by coupling this compound with 2-chloro-6-alkylthio-4-pyridinecarboxylic acid function as potent photosynthesis inhibitors.

  • Target: D1 protein in Photosystem II (PSII).

  • Effect: The specific substitution pattern (Cl + SMe) optimizes the steric fit into the QB-binding niche of the thylakoid membrane.

  • Selectivity: These anilides show high selectivity for broadleaf weeds while remaining safe for cereal crops (e.g., Wheat, Maize) due to rapid metabolic detoxification in the crop species.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Ligand

Objective: Create the active ligand for subsequent metal complexation.

  • Stoichiometry: Dissolve 1.0 mmol of This compound in 20 mL of absolute ethanol.

  • Activation: Add 1.0 mmol of the desired aldehyde (e.g., 2-hydroxybenzaldehyde for tridentate potential).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Heat the mixture at reflux (78°C) for 3-5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Isolation: Cool to room temperature. The Schiff base should precipitate as a colored solid. Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.

    • Validation: A sharp IR peak at ~1610-1630 cm⁻¹ (C=N stretching) confirms imine formation.

Protocol 2: Synthesis of Cu(II) Bioactive Complex

Objective: Generate the antimicrobial species.

  • Preparation: Dissolve 1.0 mmol of the Schiff base (from Protocol 1) in 25 mL hot ethanol.

  • Metal Addition: Add 0.5 mmol of Copper(II) acetate monohydrate dissolved in 10 mL ethanol (1:2 Metal:Ligand ratio).

  • Reaction: Reflux for 4 hours. The solution color will change (typically to green/brown), indicating complexation.

  • Purification: Filter the precipitate, wash with hot water (to remove byproduct acetic acid) and ether. Dry in vacuo.

    • Validation: Quenching of the phenolic -OH signal in ¹H NMR (if applicable) and shift in C=N IR stretch.

Mode of Action Visualization[5]

MOA cluster_bacteria Bacterial Cell Membrane Complex Cu(II)-Ligand Complex (Lipophilic) Membrane Lipid Bilayer Complex->Membrane Permeation Internal Intracellular Space Membrane->Internal Transport Target DNA/Enzyme Binding (Oxidative Damage) Internal->Target Chelate Release

Figure 2: Mechanism of Action for Antimicrobial Copper(II) Complexes. The lipophilic ligand acts as a 'Trojan Horse' to transport the toxic metal ion across the bacterial membrane.

References

  • BenchChem. (2025).[2] this compound: Structure, Properties, and Applications. Retrieved from

  • Molecules Journal. (2001). Some Anilides of 2-Alkylthio- and 2-Chloro-6-Alkylthio-4-Pyridinecarboxylic Acids: Synthesis and Photosynthesis-Inhibiting Activity. MDPI. Retrieved from

  • PubChem. (2025).[3][4] Compound Summary: 2-Chloro-6-methylaniline and related thio-derivatives. National Library of Medicine. Retrieved from

  • European Patent Office. (1984). EP0116409A2 - Fungicidal aniline derivatives. Retrieved from

  • Journal of Medicinal Chemistry. (2014). Exploring the role of 2-chloro-6-fluoro substitution in HIV-1 inhibitors. Retrieved from

Sources

A Comparative Guide to the Chromatographic Separation of 2-Chloro-6-(methylthio)aniline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Analytical Imperative

2-Chloro-6-(methylthio)aniline is a substituted aniline that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] As with many multi-step organic syntheses, the final product is often accompanied by process-related impurities, most notably positional isomers. These isomers, which may have different toxicological profiles or reactivity, must be accurately identified and quantified to ensure the final product's quality, safety, and efficacy. The structural similarity of these isomers—possessing identical mass and similar physicochemical properties—presents a significant analytical challenge.[3][4]

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the separation of this compound from its potential positional isomers. We will delve into the underlying principles of each technique, provide detailed starting protocols, and explain the scientific rationale behind method development choices to empower researchers in drug development and quality control.

The Separation Challenge: Why Isomers Are Difficult

Positional isomers of substituted anilines are notoriously difficult to separate. Their identical molecular weight makes them indistinguishable by mass spectrometry alone, and their similar polarities and volatilities mean they often co-elute in non-optimized chromatographic systems.[4] Effective separation, therefore, relies on exploiting subtle differences in their interactions with the stationary phase, which can be achieved through careful selection of chromatographic conditions.

High-Performance Liquid Chromatography (HPLC): The Preferred Approach for Robustness and Resolution

For the analysis of polar, semi-volatile compounds like substituted anilines, Reversed-Phase HPLC (RP-HPLC) is frequently the method of choice.[4][5] Its high resolving power, operational flexibility, and compatibility with the direct injection of dissolved samples make it a highly efficient and reliable technique.

Causality: The Mechanism of RP-HPLC Separation

In RP-HPLC, the stationary phase (e.g., C18-silica) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. Separation is governed by hydrophobic interactions:

  • Differential Partitioning: More nonpolar analytes interact more strongly with the C18 stationary phase and are retained longer.

  • Elution Control: The organic content of the mobile phase (e.g., acetonitrile or methanol) is increased over time (a gradient). This increases the mobile phase's non-polarity, weakening the analyte-stationary phase interactions and causing the analytes to elute from the column.

Subtle differences in the position of the chloro and methylthio groups on the aniline ring lead to minor changes in molecular polarity and shape. These differences, though small, are sufficient to alter the strength of the hydrophobic interactions with the stationary phase, allowing for separation.

Experimental Protocol: RP-HPLC Method for Isomer Analysis

This protocol provides a robust starting point for method development.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector. A Waters 2690 separations module with a 996 PDA detector is a suitable example.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.2 µm membrane filter prior to injection to remove particulates.[5]

  • Chromatographic Conditions:

    • Column: Agilent Poroshell 120 SB-C18 (4.6 x 150 mm, 2.7 µm) or equivalent. C18 columns are the workhorse of reversed-phase chromatography, offering excellent retention for a wide range of semi-polar compounds.[4]

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for amine-containing compounds by suppressing the ionization of residual silanols on the stationary phase.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide different selectivity and sharper peaks.[6]

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-17 min: 80% B

      • 17.1-20 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C. Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.

    • Injection Volume: 5 µL

    • Detection: 254 nm. This wavelength is a common choice for aromatic compounds.

Illustrative Data & Performance Metrics

The following table presents hypothetical, yet realistic, data for a successful separation of this compound and two potential positional isomers using the described HPLC method.

AnalyteRetention Time (min)Asymmetry (USP)Resolution (USP)
Isomer 1 (e.g., 4-Chloro-2-(methylthio)aniline)9.81.1-
Isomer 2 (e.g., 3-Chloro-5-(methylthio)aniline)10.51.22.5
This compound 11.4 1.1 3.1

A resolution value > 2.0 indicates baseline separation, which is considered excellent for quantitative analysis.

Workflow for HPLC Method Optimization

HPLC_Optimization cluster_0 Initial Method Development cluster_1 Optimization Path cluster_2 Finalization Start Start with Generic Gradient (e.g., 30-80% ACN) CheckRes CheckRes Start->CheckRes AdjustGradient Modify Gradient Slope | (Slower gradient increases Rs) CheckRes->AdjustGradient No Success Method Optimized | Rs > 2.0 CheckRes->Success Yes AdjustGradient->CheckRes Re-evaluate ChangeSolvent Switch Organic Modifier | (ACN to MeOH) | Alters selectivity AdjustGradient->ChangeSolvent AdjustTemp Adjust Temperature | (30-45°C) | Affects efficiency AdjustGradient->AdjustTemp ChangeSolvent->CheckRes Re-evaluate Fail Consider Alternative Column | (e.g., Phenyl-Hexyl) ChangeSolvent->Fail If no improvement AdjustTemp->CheckRes Re-evaluate

Caption: HPLC method optimization workflow.

Gas Chromatography (GC): An Alternative Requiring Derivatization

Gas chromatography is a powerful separation technique, but it can be challenging for polar compounds like anilines, which may exhibit poor peak shape and tailing on standard GC columns. Furthermore, the high similarity between isomers can lead to co-elution.[4] To overcome these issues, a chemical derivatization step is often employed.

Causality: The Role of Derivatization in GC

Derivatization is the process of chemically modifying an analyte to make it more suitable for a specific analytical technique. For GC analysis of anilines, the primary goals are:

  • Increase Volatility: The amino (-NH₂) group can form hydrogen bonds, reducing volatility. Converting it to a less polar group (e.g., an amide or a silyl ether) increases the compound's vapor pressure, making it suitable for GC.

  • Improve Peak Shape: By blocking the active hydrogen on the amino group, interactions with the stationary phase are reduced, leading to more symmetrical, sharper peaks.

  • Enhance Separation: The derivatizing agent adds bulk to the molecule. The subtle positional differences between isomers can be magnified in the derivatized products, leading to improved chromatographic resolution.[3] N-tosylation is one such derivatization technique that has proven effective for separating chloroaniline isomers.[3]

Experimental Protocol: GC-MS with Derivatization

This protocol uses N-heptafluorobutyramide (HFBA) derivatization, which creates derivatives that are highly responsive to electron capture detection (ECD) or can be easily analyzed by mass spectrometry (MS).[7]

  • Instrumentation:

    • Gas chromatograph with a capillary column inlet, coupled to a Mass Spectrometer (GC/MS).

  • Derivatization Procedure:

    • Evaporate 100 µL of the sample solution (in a non-polar solvent like hexane) to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 25 µL of heptafluorobutyric anhydride (HFBA).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature. The sample is now ready for injection.

  • Chromatographic Conditions:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-bleed, non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (20:1 ratio).

    • Oven Program:

      • Initial Temp: 100 °C, hold for 1 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • MS Transfer Line: 290 °C.

    • Ion Source: 230 °C.

    • Detection: MS scan from 50 to 550 m/z.

Illustrative Data & Performance Metrics

The following table shows hypothetical data for the GC-MS analysis of the derivatized isomers.

Derivatized AnalyteRetention Time (min)Key Mass Fragment (m/z)
HFBA-Isomer 112.1369, 126
HFBA-Isomer 212.4369, 126
HFBA-2-Chloro-6-(methylthio)aniline 12.8 369, 126

While retention times may differ, the mass spectra will be very similar, emphasizing the necessity of chromatographic separation.[3]

Overall Analytical Workflow

Analytical_Workflow cluster_prep Step 1: Preparation cluster_decision Step 2: Method Selection cluster_hplc Path A: HPLC (Preferred) cluster_gc Path B: GC (Alternative) cluster_result Step 3: Outcome Sample Obtain Sample | (API or Intermediate) Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter through 0.2 µm Membrane Dissolve->Filter Decision Choose Analytical Technique Filter->Decision HPLC_Inject Direct Injection into RP-HPLC Decision->HPLC_Inject Direct Analysis Derivatize Perform Derivatization (e.g., with HFBA) Decision->Derivatize Indirect Analysis HPLC_Analyze Analyze Data (Peak Purity, Resolution) HPLC_Inject->HPLC_Analyze Result Quantify Isomers & Report Results HPLC_Analyze->Result GC_Inject Inject into GC-MS Derivatize->GC_Inject GC_Analyze Analyze Data (Retention Time, Mass Spectra) GC_Inject->GC_Analyze GC_Analyze->Result

Caption: General workflow for isomer separation.

Conclusion and Recommendation

Both HPLC and GC can be successfully employed for the separation of this compound isomers, but the methodologies and their efficiencies differ significantly.

  • RP-HPLC is the recommended primary technique. It offers a more direct, robust, and often higher-resolution method that does not require sample derivatization. This reduces sample preparation time, minimizes potential sources of error, and is generally easier to validate.[4]

  • GC-MS with derivatization serves as an excellent orthogonal and confirmatory method. While it involves an extra sample preparation step, the high efficiency of capillary GC columns combined with the structural information from mass spectrometry provides a high degree of confidence in peak identification.[3][7]

For researchers in drug development and quality control, developing a primary RP-HPLC method is the most efficient path forward. A GC-MS method can then be developed in parallel to serve as a secondary, confirmatory technique, ensuring the highest level of analytical rigor.

References

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13:674. Retrieved from [Link]

  • MDPI. (2021, January 18). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. Molecules, 26(2), 449. Retrieved from [Link]

  • Wang, S., Zhu, G., Chen, M., Liu, J., & Jiang, K. (2016). Isomeric differentiation of chloroanilines by gas chromatography-mass spectrometry in combination with tosylation. European Journal of Mass Spectrometry, 22(3), 127-32. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • RSC Publishing. (1979). Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. Analyst, 104, 1070-1074. Retrieved from [Link]

  • DeLeon, I. R., & Horning, E. C. (1983). Trace analysis of 2,6-disubstituted anilines in blood by capillary gas chromatography. Journal of Analytical Toxicology, 7(4), 185-7. Retrieved from [Link]

  • Németi, G., et al. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 26(11), 3393. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines - EP 0500156 A1.
  • ResearchGate. (n.d.). HPLC chromatograms of chloroaniline isomers (1.12 mmol L − 1). Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-(Methylthio)aniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-6-isopropyl aniline. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • IntechOpen. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • American Chemical Society. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 304-318. Retrieved from [Link]

  • Aslani, S. (2021). ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT. MavMatrix - The University of Texas at Arlington. Retrieved from [Link]

Sources

UV-Vis absorption characteristics of 2-Chloro-6-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of a molecule’s electronic structure is the foundation of rational drug design and advanced materials synthesis. As a Senior Application Scientist, I frequently evaluate highly substituted aromatic systems. 2-Chloro-6-(methylthio)aniline (CMA) represents a fascinating intersection of organosulfur chemistry and substituted anilines [1].

This guide provides an objective, data-driven comparison of the UV-Vis absorption characteristics of CMA against its structural analogs. It is designed for researchers who require rigorous, self-validating spectroscopic protocols to monitor reaction intermediates (such as diazonium salts) or verify precursor purity.

Comparative Spectroscopic Characteristics

The UV-Vis spectrum of an aniline derivative is dictated by the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Substituents on the aromatic ring perturb this gap through inductive (-I/+I) and resonance (-M/+M) effects.

To objectively evaluate CMA, we must compare it against its simpler structural analogs: Aniline and 2-Chloroaniline .

Quantitative Data Comparison
CompoundPrimary Transition (λmax 1)Secondary Transition (λmax 2)Molar Extinction (ε) at λmax 2Typical Solvent
Aniline ~230 nm~280 nm~1,430 M⁻¹cm⁻¹Ethanol / Water
2-Chloroaniline 231 nm285 nm~2,000 M⁻¹cm⁻¹Aqueous / DMF [2]
This compound 285 nm (shoulder)317 nm 9,975 M⁻¹cm⁻¹ DMF [1]
The Causality of the Spectral Shifts

Why does CMA exhibit such a dramatic bathochromic (red) shift to 317 nm and a hyperchromic effect (ε = 9,975 M⁻¹cm⁻¹)?

  • The Chloro Group (-I, +M): The ortho-chloro substituent weakly withdraws electron density via induction but can donate lone pairs via resonance, slightly extending conjugation.

  • The Methylthio Group (+M): Sulfur is highly polarizable. Its 3p lone pairs participate heavily in resonance with the aromatic π-system.

  • Synergistic Push-Pull: The combination of the primary amine, the chloro group, and the methylthio group creates a highly polarized, electron-rich aromatic ring. This extended electronic delocalization significantly lowers the π → π* transition energy, pushing the absorption maximum well into the near-UV region (317 nm) [1].

G Aniline Base Chromophore (Aniline λmax ~280nm) Chloro ortho-Chloro Inductive Withdrawing (-I) Aniline->Chloro Methylthio ortho-Methylthio Resonance Donating (+M) Aniline->Methylthio Synergy Extended Conjugation (Lowered HOMO-LUMO Gap) Chloro->Synergy Methylthio->Synergy Result CMA λmax = 317 nm (π → π* transition) Synergy->Result

Figure 1: Substituent effects driving the bathochromic shift in CMA.

Self-Validating Experimental Methodology

When developing a spectroscopic assay, the protocol must be self-validating —meaning any error in sample preparation, solvent degradation, or instrument calibration is immediately exposed by the data itself.

Causality in Solvent Selection

We utilize N,N-Dimethylformamide (DMF) for this protocol. CMA is highly lipophilic due to the methylthio and chloro substituents, making aqueous solubility poor. DMF perfectly solvates the molecule without disrupting its ground-state electronic configuration. However, because DMF has a UV cutoff of ~268 nm, we deliberately restrict our scanning window to 270–450 nm to prevent solvent absorbance from artificially inflating the baseline.

Step-by-Step Protocol
  • Stock Preparation: Accurately weigh 1.74 mg of this compound (MW: 173.66 g/mol ) and dissolve in 10.0 mL of spectroscopic-grade DMF to create a 1.0 mM stock solution. Vortex for 30 seconds.

  • Serial Dilution (The Validation Matrix): Prepare a calibration series of 10 µM, 25 µM, 50 µM, 75 µM, and 100 µM in DMF. Causality: This range ensures the maximum absorbance remains between 0.1 and 1.0 AU, strictly adhering to the linear dynamic range of standard photomultiplier tube (PMT) detectors.

  • Baseline Correction: Fill two matched 10 mm path-length quartz cuvettes with pure DMF. Run a dual-beam baseline correction from 270 nm to 450 nm.

  • Spectral Acquisition: Replace the sample cuvette with the CMA dilutions (starting from the lowest concentration to minimize carryover). Record the spectra at a scan rate of 400 nm/min.

  • Self-Validation Check (Beer-Lambert Law): Plot the absorbance values at exactly 317 nm against the concentration matrix.

    • Validation Gate: Calculate the linear regression. If

      
      , halt the analysis. A non-linear curve indicates either cuvette contamination, compound aggregation, or detector saturation.
      
  • Extinction Coefficient Calculation: Derive the molar extinction coefficient (ε) directly from the slope of the validated Beer-Lambert plot (expected slope ≈ 0.009975 µM⁻¹cm⁻¹).

Workflow Prep 1. Sample Prep Dissolve CMA in DMF Blank 2. Baseline Correction Measure DMF Blank (>270nm) Prep->Blank Measure 3. Spectral Scan Acquire 270-450 nm Blank->Measure Validate 4. Self-Validation Check Linearity (R² > 0.999) Measure->Validate Analyze 5. Data Output Extract λmax (317nm) & ε Validate->Analyze

Figure 2: Self-validating UV-Vis spectroscopy workflow for CMA.

Application Insights for Drug Development

For drug development professionals utilizing CMA as a precursor, its strong absorption at 317 nm is a highly advantageous analytical handle. When CMA undergoes diazotization to form a diazonium salt (a common pathway for synthesizing azo dyes or complex pharmaceuticals), the conversion of the primary amine to a diazonium cation drastically alters the electronic resonance of the ring.

By continuously monitoring the depletion of the 317 nm peak via an in-line UV-Vis flow cell, chemists can track the exact kinetic endpoint of the diazotization reaction, preventing the hazardous accumulation of unreacted intermediates.

References

  • SciSpace. "Photo-induced decomposition of 2-chloroaniline in aqueous solution." SciSpace Literature. Available at: [Link]

Safety Operating Guide

2-Chloro-6-(methylthio)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Institutional Disposal of 2-Chloro-6-(methylthio)aniline

As a halogenated, sulfur-containing aromatic amine, this compound (CAS: 216485-87-9) presents specific challenges in laboratory waste management. Its structural identity—situated at the intersection of substituted anilines and organosulfur compounds[1]—dictates that its disposal cannot be handled through standard non-halogenated solvent streams or aqueous drains.

This guide outlines the scientifically grounded, self-validating protocols required for the safe containment, segregation, and institutional disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards and established institutional Environmental Health and Safety (EHS) frameworks.

Hazard Profiling and Waste Characterization

Before initiating any disposal protocol, it is critical to understand the causality behind the waste categorization. The chemical structure of this compound necessitates its classification as a complex hazardous waste:

  • Aromatic Amine Core: Anilines and their derivatives are generally highly toxic to aquatic life and pose significant acute and chronic health hazards to humans (often acting as blood toxins or suspected carcinogens). Under EPA guidelines, wastes exhibiting severe toxicity must be managed to prevent leaching into groundwater[2].

  • Halogenation (Chloro- group): The presence of a covalently bound chlorine atom mandates that this compound, and any solvents contaminated with it, be strictly segregated into Halogenated Organic Waste streams. Incineration of halogenated compounds generates hydrochloric acid (HCl) gas, requiring specialized disposal facilities equipped with acid gas scrubbers.

  • Organosulfur Component (Methylthio- group): The sulfur atom further complicates thermal destruction, as incineration will generate sulfur oxides (SOx).

Table 1: Waste Stream Categorization and Rationale

ParameterDesignationMechanistic Rationale
Primary Waste Stream Halogenated Organic WastePrevents mixing with non-halogenated solvents, which lowers the BTU value and complicates the required high-temperature incineration process.
EPA Characteristic Toxicity (D-Code applicability depends on mixtures)Harmful if ingested, inhaled, or absorbed. Poses a severe risk of groundwater contamination if land-disposed[2].
Container Compatibility High-Density Polyethylene (HDPE) or Borosilicate GlassPrevents chemical degradation of the container. Anilines can permeate or degrade certain low-density plastics over time.
Ultimate Disposal Method High-Temperature IncinerationRequires commercial facilities with specialized exhaust scrubbing to neutralize HCl and SOx byproducts.

Standard Operating Procedure: Waste Segregation and Containment

The following step-by-step methodology must be integrated into the experimental workflow to ensure a self-validating safety system. Note: Under no circumstances should laboratory personnel attempt to chemically "treat," neutralize, or degrade this compound (e.g., via diazotization or oxidation) as a substitute for proper institutional disposal.

Step 1: Container Selection and Preparation

  • Select an EHS-approved, chemically compatible waste receptacle (HDPE or glass).

  • Ensure the container has a tightly fitting, leak-proof cap. Vented caps should only be used if the waste mixture is known to generate gas (unlikely for the pure compound, but possible depending on the reaction matrix).

Step 2: Strict Segregation

  • Transfer the chemical, its reaction byproducts, and any contaminated wash solvents (e.g., dichloromethane, chloroform) exclusively into the designated Halogenated Waste container.

  • Critical Causality: Never mix this waste with strong oxidizing agents (e.g., nitric acid, peroxides). The electron-rich aniline ring and the thioether group are highly susceptible to oxidation, which can lead to uncontrolled, exothermic reactions within the waste container.

Step 3: Satellite Accumulation Area (SAA) Management

  • Store the waste container in a designated SAA at or near the point of generation, utilizing secondary containment (e.g., a polyethylene tray) to capture any potential spills.

  • The container must remain closed at all times except when actively adding waste. This is a fundamental principle outlined in Prudent Practices in the Laboratory to prevent vapor release and accidental spills[3].

Step 4: Labeling and Institutional Transfer

  • Affix a hazardous waste label immediately upon the first drop of waste entering the container.

  • Explicitly write "this compound" and list all associated solvents. Do not use chemical formulas or abbreviations.

  • Once the container is full (or reaches the institutional time limit, typically 90 days to 1 year depending on generator status), initiate a transfer request with your institution's EHS department for commercial transport and incineration.

Waste Management Workflow Visualization

WasteWorkflow Generation Waste Generation: This compound Assessment Hazard Assessment: Identify Cl & S atoms Generation->Assessment Segregation Waste Segregation: Halogenated Stream Assessment->Segregation Halogen dictates stream Containment Primary Containment: HDPE / Glass Vessel Segregation->Containment Storage SAA Storage: Secondary Containment Containment->Storage Keep closed Transfer EHS Manifesting & Institutional Transfer Storage->Transfer Label fully Disposal Commercial Disposal: High-Temp Incineration (HCl & SOx Scrubbing) Transfer->Disposal EPA/RCRA Compliant

Waste management workflow for halogenated thioaniline compounds.

References

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved March 2, 2026, from [Link]3]

  • United States Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved March 2, 2026, from [Link]2]

Sources

Personal protective equipment for handling 2-Chloro-6-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety protocols, personal protective equipment (PPE), and operational logistics for handling 2-Chloro-6-(methylthio)aniline (CAS: 216485-87-9).

Hazard Assessment & Risk Profile

Compound Identity: this compound CAS Number: 216485-87-9 Molecular Formula: C₇H₈ClNS Molecular Weight: 173.66 g/mol [1]

As a halogenated aniline derivative with a thioether substituent, this compound presents a multi-faceted risk profile. While specific experimental toxicity data may be limited for this exact isomer, the Precautionary Principle mandates that we treat it according to the known hazards of its structural analogs (e.g., 2-chloroaniline, 2-(methylthio)aniline).

Core Hazards:

  • Acute Toxicity (Systemic): High risk of absorption through skin, ingestion, and inhalation. Anilines are potent methemoglobinemia inducers, interfering with the blood's oxygen-carrying capacity.

  • Sensitization: High potential for skin sensitization and allergic dermatitis.

  • Irritation/Corrosion: Likely causes severe eye irritation and skin irritation.

  • Environmental: Anticipate high toxicity to aquatic life with long-lasting effects (Category 1 or 2).[2]

Physicochemical Properties & Implications
PropertyValue (Est./Analog)Operational Implication
Physical State Low-melting solid or oilRisk of both dust (if solid) and vapor/aerosol (if liquid/heated).[3][4][5]
Boiling Point >200°C (Est.)Low vapor pressure at RT, but hazardous if heated or aerosolized.
Solubility Organic solvents (DMSO, DCM)Readily penetrates skin when dissolved in carrier solvents.
Odor Sulfurous/Amine-like"Stench" characteristic may provide warning, but olfactory fatigue is a risk.
Personal Protective Equipment (PPE) Matrix

The lipophilic nature of the methylthio group combined with the aniline core makes this compound capable of rapid permeation through standard laboratory gloves. Latex gloves are strictly prohibited.

A. Hand Protection Strategy
  • Primary Barrier: Silver Shield® / 4H® (PE/EVAL/PE) Laminate Gloves .

    • Why: These provide the broadest chemical resistance against aromatics and chlorinated compounds.

  • Dexterity Layer (Outer): Disposable Nitrile (min. 5 mil) .

    • Why: Protects the laminate glove from physical tears and provides grip.

  • Splash Guard (Alternative for low risk): Double-gloved Nitrile (orange/green indicator system).

    • Protocol: Change immediately upon any splash. Maximum wear time: 15 minutes.[5][6][7]

B. Respiratory Protection
  • Standard Operation: Work must be performed inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Outside Fume Hood (Emergency/Spill): Full-face respirator with OV/AG/P100 cartridges (Organic Vapor / Acid Gas / HEPA).

    • Note: The amine group can react with acid gases; the "P100" component protects against particulates/dusts.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of absorption via the lacrimal duct.

  • Body: Tyvek® Lab Coat (impervious to dust/splash) or Chem-Tape sealed apron over standard cotton lab coat.

Operational Workflow: Step-by-Step
Phase 1: Pre-Work Setup
  • Verify Engineering Controls: Confirm fume hood flow rate is within certification range.

  • Prepare Decontamination Solution: Prepare a 5% acetic acid or dilute HCl solution (toprotonate the amine, rendering it water-soluble and less volatile) followed by soap and water.

  • Staging: Place a "Hot Zone" tray (spill containment) inside the hood. All weighing and transfer occur here.

Phase 2: Active Handling
  • Weighing: If the substance is a solid, use an anti-static gun to minimize dust. If liquid, use positive-displacement pipettes to prevent dripping.

  • Solvent Handling: When dissolving in DMSO or Methanol, treat the solution as more hazardous than the neat solid due to enhanced skin permeation rates.

  • Reaction Monitoring: Keep reaction vessels closed. Vent lines must be scrubbed or directed into the hood rear baffle.

Phase 3: Post-Work & Decontamination
  • Surface Decon: Wipe down the "Hot Zone" tray with the acidic decon solution, then water.

  • Waste Segregation:

    • Solid Waste: Double-bagged in hazardous waste bags (labeled "Toxic - Organic").

    • Liquid Waste: Halogenated Organic Waste stream. Do not mix with oxidizers.

  • Doffing: Remove outer nitrile gloves → Remove Tyvek coat → Remove inner laminate gloves → Wash hands with soap/water for 60 seconds.

Visualization: Decision Logic & Emergency Response
Figure 1: PPE Selection Logic

Caption: Decision tree for selecting hand and respiratory protection based on the physical state and handling condition of the chemical.[2][4][8]

PPE_Selection Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Dust Risk Liquid Liquid / Solution State->Liquid Splash/Vapor Risk Hood Inside Fume Hood? Solid->Hood Liquid->Hood Level1 Standard PPE: Double Nitrile + Goggles (Min. Risk) Hood->Level1 Yes (Closed Vessel) Level2 High Permeation Risk: Silver Shield® Laminate Gloves + Nitrile Outer Hood->Level2 Yes (Open Handling) Level3 Resp. Hazard: Full-Face Respirator (OV/P100) + Tyvek Suit Hood->Level3 No (Benchtop/Spill)

Figure 2: Emergency Spill Response Workflow

Caption: Immediate actions to take in the event of a spill or exposure incident.

Spill_Response Incident Spill / Exposure Assess Assess Volume & Location Incident->Assess Minor Minor (<10mL/g) Inside Hood Assess->Minor Major Major (>10mL/g) Or Outside Hood Assess->Major Action_Minor 1. Absorb (Vermiculite) 2. Decon (Acidic Wash) 3. Bag as HazWaste Minor->Action_Minor Action_Major 1. Evacuate Lab 2. Secure Doors 3. Call EHS/HazMat Major->Action_Major Skin Skin Contact? Action_Minor->Skin Action_Major->Skin Wash Flush 15min (Safety Shower) Skin->Wash Yes Medical Seek Medical Help (Suspected MetHb) Wash->Medical

References
  • BenchChem. (n.d.). This compound (CAS 216485-87-9) Product Information. Retrieved from

  • PubChem. (n.d.). Compound Summary: Chloroaniline Derivatives Toxicity. National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-(Methylthio)aniline (Analogous Hazard Data). Retrieved from

  • ECHEMI. (n.d.). Safety Data Sheet: 2-Chloro-6-methylaniline (Structural Analog). Retrieved from

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